1-bromo-4-(2-ethoxyethyl)benzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-(2-ethoxyethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-2-12-8-7-9-3-5-10(11)6-4-9/h3-6H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWZDZYXOZHDNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Physical Properties of 1-bromo-4-(2-ethoxyethyl)benzene and Structurally Related Compounds
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the physical properties of 1-bromo-4-(2-ethoxyethyl)benzene. It is important to note that publicly available experimental data for this specific compound is scarce. Therefore, to provide a valuable resource, this document presents available data for a closely related compound, 1-bromo-4-(1-ethoxyethoxy)benzene, alongside a comparative analysis of other structurally similar molecules. This approach allows for informed estimations of the target compound's properties.
Furthermore, this guide provides detailed, standardized experimental protocols for the determination of key physical properties, which can be applied to the synthesis and characterization of this compound and its analogs.
Comparative Analysis of Physical Properties
The following table summarizes the known physical properties of compounds structurally related to this compound. The data for 1-bromo-4-(1-ethoxyethoxy)benzene should be considered the most relevant approximation for the target compound, with the caveat of the slight difference in the ethoxy group's position.
| Property | 1-bromo-4-(1-ethoxyethoxy)benzene | 1-bromo-4-(2-methoxyethyl)benzene | 1-bromo-4-ethoxybenzene | 1-bromo-4-ethylbenzene |
| CAS Number | 39255-20-4[1] | 60835-90-7[2] | 588-96-5[3] | 1585-07-5[4] |
| Molecular Formula | C₁₀H₁₃BrO₂[1] | C₉H₁₁BrO[2] | C₈H₉BrO[3] | C₈H₉Br[4] |
| Molecular Weight ( g/mol ) | 245.116[1] | 215.09[2] | 201.060[3] | 185.06[4] |
| Boiling Point (°C) | 130-132[5] | Not Available | Not Available | 204 |
| Density (g/cm³) | 1.318[5] | Not Available | Not Available | 1.343 (at 25 °C) |
| Refractive Index | 1.521-1.523[5] | Not Available | Not Available | 1.544 (at 20 °C) |
Note: The compound listed as "1-bromo-4-(2-ethoxyethoxy)benzene" on some supplier websites corresponds to CAS number 39255-20-4, which is chemically named 1-bromo-4-(1-ethoxyethoxy)benzene. This distinction is important for accurate interpretation of the provided data.
Experimental Protocols
The following are detailed methodologies for the experimental determination of key physical properties of liquid organic compounds.
Determination of Boiling Point by Simple Distillation
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6]
Apparatus:
-
Distilling flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle or oil bath
-
Boiling chips
Procedure:
-
Place a small volume (approximately 5-10 mL) of the liquid sample into the distilling flask and add a few boiling chips to ensure smooth boiling.[6]
-
Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.
-
Begin heating the flask gently.[6]
-
Observe the temperature as the liquid begins to boil and the vapor rises into the condenser.
-
The boiling point is the constant temperature at which the liquid and vapor are in equilibrium, and the distillate is collected in the receiving flask.[7] Record this temperature.
-
It is also advisable to record the barometric pressure, as boiling point varies with pressure.[6]
Determination of Density using a Pycnometer (Volumetric Method)
Density is the mass of a substance per unit volume.[8]
Apparatus:
-
Pycnometer (a specific volume flask)
-
Analytical balance
-
Thermometer
-
The liquid sample
Procedure:
-
Clean and dry the pycnometer thoroughly and weigh it empty on an analytical balance. Record this mass (m1).
-
Fill the pycnometer with the liquid sample, ensuring no air bubbles are trapped. Insert the stopper and allow any excess liquid to overflow.
-
Carefully wipe the outside of the pycnometer dry and weigh it again. Record this mass (m2).
-
Empty and clean the pycnometer. Fill it with a reference liquid of known density (e.g., deionized water) at the same temperature.
-
Weigh the pycnometer filled with the reference liquid. Record this mass (m3).
-
The density of the sample liquid (ρ_sample) can be calculated using the formula: ρ_sample = [(m2 - m1) / (m3 - m1)] * ρ_reference
Determination of Refractive Index using an Abbe Refractometer
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.[9]
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper or pipette
-
The liquid sample
-
A suitable solvent for cleaning (e.g., acetone or ethanol)
Procedure:
-
Turn on the light source of the refractometer and ensure the prisms are clean and dry.[9]
-
Calibrate the instrument using a standard sample with a known refractive index, typically distilled water.
-
Place a few drops of the liquid sample onto the surface of the lower prism using a dropper.[9]
-
Close the prisms carefully to spread the liquid into a thin film.
-
Look through the eyepiece and adjust the control knob until the boundary between the light and dark fields is sharp and centered on the crosshairs.
-
If color fringes are observed, adjust the dispersion correction knob until a sharp, black-and-white boundary is obtained.
-
Read the refractive index value from the instrument's scale.
-
Clean the prisms thoroughly with a suitable solvent after the measurement.
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the boiling point of a liquid sample.
References
- 1. Page loading... [guidechem.com]
- 2. 1-Bromo-4-(2-methoxyethyl)benzene | C9H11BrO | CID 21995717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzene, 1-bromo-4-ethoxy- [webbook.nist.gov]
- 4. 1-Bromo-4-ethylbenzene 97 1585-07-5 [sigmaaldrich.com]
- 5. 1-Bromo-4-(1-ethoxyethoxy)benzene|lookchem [lookchem.com]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. cdn.juniata.edu [cdn.juniata.edu]
- 8. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]
1-bromo-4-(2-ethoxyethyl)benzene molecular weight and formula
An In-depth Technical Guide to 1-bromo-4-(2-ethoxyethyl)benzene
This document provides a detailed overview of the chemical properties of this compound, a compound of interest for researchers, scientists, and professionals in the field of drug development. The following sections outline its molecular characteristics and provide a logical framework for its identification.
Molecular Properties
The fundamental chemical attributes of this compound are summarized below. These data are crucial for its application in experimental and developmental contexts.
| Property | Value |
| Chemical Formula | C₁₀H₁₃BrO |
| Molecular Weight | 229.11 g/mol |
Logical Relationship of Chemical Identification
The identity of a chemical compound is established through the interplay of its name, structure, and resulting empirical data. The following diagram illustrates this logical workflow for this compound.
An In-depth Technical Guide to the ¹H NMR Spectrum of 1-bromo-4-(2-ethoxyethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H NMR spectrum of 1-bromo-4-(2-ethoxyethyl)benzene, a compound of interest in synthetic chemistry and drug discovery. The document details the predicted spectral data, a standardized experimental protocol for spectrum acquisition, and a visual representation of the molecular structure's proton relationships.
¹H NMR Spectral Data
The following table summarizes the predicted quantitative data for the ¹H NMR spectrum of this compound. These predictions are based on computational models and analysis of similar chemical structures.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-a (Ar-H) | 7.41 | Doublet | 2H | 8.4 |
| H-b (Ar-H) | 7.09 | Doublet | 2H | 8.4 |
| H-c (-O-CH₂-CH₃) | 3.65 | Triplet | 2H | 7.0 |
| H-d (-CH₂-O-) | 3.50 | Quartet | 2H | 7.0 |
| H-e (Ar-CH₂-) | 2.85 | Triplet | 2H | 7.0 |
| H-f (-CH₃) | 1.22 | Triplet | 3H | 7.0 |
Experimental Protocol
This section outlines a detailed methodology for acquiring the ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the solution is homogeneous and free of any particulate matter.
2. NMR Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and match the probe for the ¹H frequency.
-
Lock the field frequency using the deuterium signal from the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
3. Data Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment (zg).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the splitting patterns and measure the coupling constants.
¹H NMR Signal Relationship Diagram
The following diagram illustrates the connectivity and spin-spin coupling relationships between the different proton environments in this compound.
Caption: Proton coupling network in this compound.
An In-depth Technical Guide to the Predicted ¹³C NMR Spectral Data of 1-bromo-4-(2-ethoxyethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-bromo-4-(2-ethoxyethyl)benzene. In the absence of direct experimental data in publicly available literature, this document outlines the predicted chemical shifts based on established substituent effects and spectral data of analogous compounds. This guide also includes a standard experimental protocol for acquiring such data and a visualization of the molecular structure to aid in spectral assignment.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound is predicted to exhibit eight distinct signals corresponding to the eight unique carbon environments in the molecule. The chemical shifts (δ) are estimated based on the known values for benzene (128.0 ppm) and the additive effects of the bromo and 2-ethoxyethyl substituents on the aromatic ring, as well as characteristic shifts for the aliphatic side chain.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C1 (C-Br) | ~121 | The 'heavy atom effect' of bromine is known to shield the ipso-carbon, causing an upfield shift relative to benzene[1]. |
| C2, C6 | ~132 | The ortho carbons are deshielded by the inductive effect of the bromine atom. |
| C3, C5 | ~130 | The meta carbons are slightly deshielded by the 2-ethoxyethyl group. |
| C4 | ~139 | The ipso-carbon attached to the alkyl group is deshielded. |
| C7 (-CH₂-) | ~38 | Benzylic carbon, deshielded by the aromatic ring. |
| C8 (-CH₂-O-) | ~70 | Carbon adjacent to the ether oxygen is significantly deshielded. |
| C9 (O-CH₂-) | ~66 | Methylene carbon of the ethyl group in an ether linkage, similar to diethyl ether[2][3]. |
| C10 (-CH₃) | ~15 | Methyl carbon of the ethyl group, typical for an aliphatic chain[3]. |
Disclaimer: These are predicted values and may differ from experimental results.
Molecular Structure and Peak Assignment
The structure of this compound with the numbering scheme used for the predicted ¹³C NMR assignments is presented below.
Figure 1. Molecular structure of this compound.
Experimental Protocol for ¹³C NMR Spectroscopy
The following outlines a standard protocol for the acquisition of a ¹³C NMR spectrum for a small organic molecule like this compound.
1. Sample Preparation:
-
Dissolve approximately 10-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[4]
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is suitable.
-
Nucleus: ¹³C
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc30 on Bruker instruments) is typically used.[5]
-
Solvent: Chloroform-d (CDCl₃). The solvent signal at approximately 77.16 ppm can be used for calibration.[6]
-
Temperature: Standard probe temperature (e.g., 298 K).
-
Acquisition Parameters:
-
Spectral Width: 0 to 220 ppm.[7]
-
Acquisition Time (AQ): ~1.0-2.0 seconds.[5]
-
Relaxation Delay (D1): 2.0 seconds.[5]
-
Pulse Width (P1): A 30° or 45° pulse is commonly used to allow for faster repetition rates.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.[5][7]
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm or the solvent signal.
-
Integrate the peaks if quantitative analysis is desired, although routine ¹³C NMR is generally not quantitative.[7]
Logical Workflow for Spectral Prediction
The prediction of the ¹³C NMR chemical shifts for this compound follows a logical workflow that combines empirical data and theoretical principles.
Figure 2. Workflow for predicting ¹³C NMR chemical shifts.
References
- 1. organic chemistry - Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. fiveable.me [fiveable.me]
- 3. Diethyl ether(60-29-7) 13C NMR spectrum [chemicalbook.com]
- 4. C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Mass Spectrometry Analysis of 1-bromo-4-(2-ethoxyethyl)benzene: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 1-bromo-4-(2-ethoxyethyl)benzene. It is intended for researchers, scientists, and professionals in drug development who are utilizing mass spectrometry for the characterization of aromatic compounds. This document outlines detailed experimental protocols, predicted fragmentation patterns, and data interpretation.
Introduction
This compound is an aromatic compound of interest in various fields of chemical research and development. Its structure, featuring a brominated phenyl ring and an ethoxyethyl substituent, gives rise to a characteristic mass spectrometric behavior. Understanding its fragmentation pattern is crucial for its unambiguous identification and for tracking its presence in complex mixtures. This guide will detail the expected mass spectral data and provide a robust experimental workflow for its analysis.
Predicted Mass Spectrum and Fragmentation
Due to the presence of bromine, the mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments. Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio, which results in two peaks of almost equal intensity separated by two mass-to-charge units (M and M+2).
Table 1: Predicted Mass Spectrometry Data for this compound
| m/z (Predicted) | Ion Formula | Fragment Structure | Proposed Fragmentation Pathway | Relative Abundance |
| 228/230 | [C10H13BrO]+ | Molecular Ion | Ionization of the parent molecule | High |
| 183/185 | [C8H8Br]+ | [Br-C6H4-CH2]+ | Loss of ethoxy radical (•OCH2CH3) | Moderate |
| 171/173 | [C7H6Br]+ | [Br-C6H4-C]+ | Benzylic cleavage with loss of C2H5O | Moderate |
| 155/157 | [C6H4Br]+ | Bromophenyl cation | Cleavage of the ethyl ether side chain | Moderate |
| 129 | [C10H9]+ | [C6H5-CH=CH-O-CH2CH3]+ | Loss of HBr from the molecular ion | Low |
| 103 | [C8H7]+ | [C6H5-CH=CH]+ | Loss of bromine and ethoxy group | Low |
| 77 | [C6H5]+ | Phenyl cation | Cleavage of all substituents from the ring | Low |
| 45 | [C2H5O]+ | Ethoxy cation | Cleavage of the ether bond | High |
Experimental Protocols
This section provides a detailed methodology for the mass spectrometry analysis of this compound.
Sample Preparation
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile organic solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent for direct infusion analysis, or to an appropriate concentration for chromatographic introduction.
Instrumentation and Data Acquisition
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
-
Ionization Source: Electron Ionization (EI) is a common technique for the analysis of such compounds. Electrospray Ionization (ESI) can also be used, particularly when coupled with liquid chromatography.
-
EI Method Parameters:
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-400
-
-
ESI Method Parameters (for LC-MS):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Mass Range: m/z 50-500
-
-
Data Analysis: Process the acquired data using appropriate software to identify the molecular ion and major fragment ions. Compare the experimental mass spectrum with the predicted fragmentation pattern.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the mass spectrometry analysis of this compound.
An In-depth Technical Guide to 1-bromo-4-(2-ethoxyethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, potential synthetic routes, and analytical data for 1-bromo-4-(2-ethoxyethyl)benzene. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its close structural analog, 1-bromo-4-(2-methoxyethyl)benzene, to provide reasonable estimations and detailed synthetic protocols.
Chemical and Physical Properties
The IUPAC name for the compound is This compound . While specific experimental data for this compound is scarce, the properties of the analogous methoxy compound, 1-bromo-4-(2-methoxyethyl)benzene, provide a valuable reference point.
| Property | Value (for 1-bromo-4-(2-methoxyethyl)benzene) | Reference |
| Molecular Formula | C₁₀H₁₃BrO (Estimated for ethoxy derivative) | |
| Molecular Weight | 229.11 g/mol (Estimated for ethoxy derivative) | |
| IUPAC Name (Analog) | 1-bromo-4-(2-methoxyethyl)benzene | [1] |
| Molecular Formula (Analog) | C₉H₁₁BrO | [1] |
| Molecular Weight (Analog) | 215.09 g/mol | [1] |
| Monoisotopic Mass (Analog) | 213.99933 Da | [1][2] |
| XlogP (Predicted, Analog) | 2.7 | [1] |
Experimental Protocols: Synthetic Routes
Two primary synthetic pathways are proposed for the synthesis of this compound: the Williamson ether synthesis and a Grignard reagent-based approach.
Williamson Ether Synthesis
The Williamson ether synthesis is a widely used and versatile method for preparing ethers.[3][4][5][6][7][8][9] This pathway involves the reaction of an alkoxide with a primary alkyl halide. For the synthesis of this compound, this would involve the reaction of sodium ethoxide with 1-bromo-4-(2-bromoethyl)benzene.
Detailed Methodology:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve clean sodium metal in absolute ethanol under an inert atmosphere. The reaction is exothermic and should be cooled as necessary. The reaction is complete when all the sodium has reacted.
-
Etherification: To the freshly prepared sodium ethoxide solution, add a solution of 1-bromo-4-(2-bromoethyl)benzene in anhydrous ethanol or a suitable aprotic solvent like DMF or acetonitrile dropwise at room temperature.[5][6][7]
-
Reaction Monitoring: The reaction mixture is then heated to reflux (typically 50-100 °C) for several hours (1-8 hours).[5][6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Grignard Reagent Approach
An alternative approach involves the use of a Grignard reagent.[10][11][12][13][14][15][16][17][18] This method would start with the formation of a Grignard reagent from 1,4-dibromobenzene, followed by a reaction with ethylene oxide to introduce the hydroxyethyl group, and finally etherification.
Detailed Methodology:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium.[10] A solution of 1,4-dibromobenzene in anhydrous diethyl ether or THF is added dropwise to the magnesium turnings. The reaction is initiated by gentle warming and then maintained at a gentle reflux.[18]
-
Reaction with Ethylene Oxide: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of ethylene oxide in anhydrous ether is added dropwise. This reaction is highly exothermic and requires careful temperature control.[11][13][14]
-
Hydrolysis: After the addition is complete, the reaction is stirred for an additional period and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid. This step hydrolyzes the magnesium alkoxide to form 4-bromo-phenylethanol.[13]
-
Etherification: The resulting 4-bromo-phenylethanol is then subjected to a Williamson ether synthesis as described in the previous method, using a suitable ethylating agent like ethyl bromide or diethyl sulfate in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., THF or DMF).
-
Purification: The final product is isolated and purified using standard techniques such as extraction, washing, drying, and either vacuum distillation or column chromatography.
Expected Spectroscopic Data
While no specific spectra for this compound are publicly available, data for the methoxy analog (1-bromo-4-(2-methoxyethyl)benzene) can be used to predict the expected spectral characteristics.[1]
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the two methylene groups of the ethoxyethyl side chain, and the methyl group of the ethoxy moiety. The aromatic protons would likely appear as two doublets in the range of δ 7.0-7.5 ppm. The methylene protons adjacent to the benzene ring would appear as a triplet around δ 2.8 ppm, the methylene protons of the ethoxy group as a quartet around δ 3.5 ppm, the methylene protons adjacent to the oxygen as a triplet around δ 3.6 ppm, and the methyl protons as a triplet around δ 1.2 ppm.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons, with the carbon attached to the bromine atom being significantly downfield. Signals for the two methylene carbons and the methyl carbon of the ethoxyethyl group would also be present.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Fragmentation patterns would likely involve cleavage of the ethoxyethyl side chain. For the methoxy analog, prominent peaks are observed at m/z 135 and 169.[1]
This technical guide provides a foundational understanding of this compound, offering valuable insights for researchers and professionals in the field of drug development and organic synthesis. The provided synthetic routes are based on well-established chemical principles and can be adapted for the laboratory synthesis of this compound.
References
- 1. 1-Bromo-4-(2-methoxyethyl)benzene | C9H11BrO | CID 21995717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 1-bromo-4-(2-methoxyethyl)benzene (C9H11BrO) [pubchemlite.lcsb.uni.lu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. byjus.com [byjus.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US8957256B2 - Process for making ethers from alkoxide anions or precursors of alkoxide anions - Google Patents [patents.google.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. d.lib.msu.edu [d.lib.msu.edu]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Ethylene oxide when treated with Grignard reagent yields [allen.in]
- 14. Ethylene oxide when treated with Grignard reagent yields class 12 chemistry JEE_Main [vedantu.com]
- 15. d.web.umkc.edu [d.web.umkc.edu]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. adichemistry.com [adichemistry.com]
- 18. chemguide.co.uk [chemguide.co.uk]
Structure Elucidation of 1-bromo-4-(2-ethoxyethyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the proposed structure elucidation of the novel compound 1-bromo-4-(2-ethoxyethyl)benzene. Due to the absence of published experimental data for this specific molecule, this document outlines a plausible synthetic route and presents predicted spectroscopic data based on analogous compounds and computational tools. This guide serves as a foundational resource for researchers interested in the synthesis and characterization of this and related compounds, offering detailed experimental protocols and in-depth analysis of expected analytical data.
Introduction
This compound is a halogenated aromatic ether. Halogenated organic compounds are of significant interest in medicinal chemistry and materials science due to their unique chemical properties and potential biological activities. The presence of the bromine atom and the ethoxyethyl group suggests potential for further functionalization, making it a valuable intermediate in organic synthesis. This guide details a proposed synthetic pathway and a thorough analysis of the predicted spectroscopic data to aid in its unambiguous identification.
Proposed Synthesis
A reliable and high-yielding method for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In this proposed synthesis, 2-(4-bromophenyl)ethanol is deprotonated with a strong base to form the corresponding alkoxide, which then undergoes a nucleophilic substitution reaction with an ethyl halide.
Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Synthesis of this compound
Materials:
-
2-(4-bromophenyl)ethanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl iodide (CH₃CH₂I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen), add 2-(4-bromophenyl)ethanol (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add ethyl iodide (1.5 eq) dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Spectroscopic Characterization
Instrumentation:
-
Nuclear Magnetic Resonance (NMR): A 400 MHz spectrometer will be used to record ¹H and ¹³C NMR spectra. Samples will be dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: A Fourier-transform infrared (FTIR) spectrometer will be used to record the IR spectrum. The spectrum will be obtained from a thin film of the purified product on a salt plate.
-
Mass Spectrometry (MS): A mass spectrometer with an electron ionization (EI) source will be used to obtain the mass spectrum.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its structural features and comparison with data from analogous compounds.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.40 | d, J ≈ 8.4 Hz | 2H | Ar-H (ortho to Br) |
| ~ 7.08 | d, J ≈ 8.4 Hz | 2H | Ar-H (ortho to ethyl group) |
| ~ 3.60 | t, J ≈ 7.0 Hz | 2H | -O-CH₂-CH₂-Ar |
| ~ 3.50 | q, J ≈ 7.0 Hz | 2H | -O-CH₂-CH₃ |
| ~ 2.85 | t, J ≈ 7.0 Hz | 2H | -O-CH₂-CH₂-Ar |
| ~ 1.20 | t, J ≈ 7.0 Hz | 3H | -O-CH₂-CH₃ |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 138 | Ar-C (ipso-CH₂) |
| ~ 131.5 | Ar-CH (ortho-Br) |
| ~ 130.5 | Ar-CH (ortho-CH₂) |
| ~ 120 | Ar-C (ipso-Br) |
| ~ 70 | -O-CH₂-CH₂-Ar |
| ~ 66 | -O-CH₂-CH₃ |
| ~ 38 | -O-CH₂-CH₂-Ar |
| ~ 15 | -O-CH₂-CH₃ |
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3050-3000 | Medium | Aromatic C-H stretch |
| ~ 2970-2850 | Strong | Aliphatic C-H stretch |
| ~ 1590, 1485 | Medium | Aromatic C=C stretch |
| ~ 1110 | Strong | C-O-C stretch (ether) |
| ~ 1070 | Medium | C-Br stretch |
| ~ 820 | Strong | p-disubstituted benzene C-H out-of-plane bend |
Predicted Mass Spectrometry Data (EI)
| m/z | Relative Intensity | Assignment |
| 228/230 | Moderate | [M]⁺ and [M+2]⁺ molecular ions (due to ⁷⁹Br and ⁸¹Br isotopes) |
| 183/185 | High | [M - C₂H₅O]⁺ (loss of ethoxy radical) |
| 104 | High | [M - Br - C₂H₄O]⁺ (loss of bromine and ethylene oxide) or [C₈H₈]⁺ |
| 77 | Moderate | [C₆H₅]⁺ (phenyl cation) |
| 45 | High | [C₂H₅O]⁺ (ethoxy cation) |
Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the structure elucidation of this compound, integrating the proposed synthesis and spectroscopic analysis.
Caption: Workflow for the synthesis and structure elucidation.
Conclusion
This technical guide presents a comprehensive approach to the synthesis and structure elucidation of this compound. While experimental data for this specific compound is not yet available in the literature, the proposed Williamson ether synthesis provides a viable route for its preparation. The predicted spectroscopic data, based on sound chemical principles and analysis of related structures, offers a robust framework for its characterization. This document is intended to be a valuable resource for researchers in organic synthesis and medicinal chemistry, facilitating the exploration of this and other novel chemical entities.
An In-depth Technical Guide to 1-bromo-4-(2-ethoxyethyl)benzene: Physicochemical Properties and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available physicochemical data for 1-bromo-4-(2-ethoxyethyl)benzene and related compounds. Due to the limited availability of experimental data for the target compound, this document focuses on comparative data analysis, general experimental protocols for boiling point determination, and a proposed synthetic pathway.
Physicochemical Data of this compound and Structurally Related Analogs
| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 1-bromo-4-ethoxybenzene | 4-Br-C₆H₄-O-CH₂CH₃ | 588-96-5 | C₈H₉BrO | 201.06 | 138 @ 9 mmHg[1] |
| 1-bromo-4-ethylbenzene | 4-Br-C₆H₄-CH₂CH₃ | 1585-07-5 | C₈H₉Br | 185.06 | 204 |
| 1-bromo-4-(2-methoxyethyl)benzene | 4-Br-C₆H₄-CH₂CH₂-O-CH₃ | 60835-90-7 | C₉H₁₁BrO | 215.09 | Not available |
| This compound | 4-Br-C₆H₄-CH₂CH₂-O-CH₂CH₃ | Not Found | C₁₀H₁₃BrO | 229.11 | Not available |
Experimental Protocol: Boiling Point Determination by the Thiele Tube Method
The boiling point of a liquid is a key physical property used for its identification and purity assessment. A standard and efficient method for determining the boiling point of a small sample of a liquid, such as this compound, is the Thiele tube method.[2][3]
Apparatus:
-
Thiele tube
-
Thermometer (with appropriate range)
-
Small test tube (e.g., ignition tube)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attaching the test tube to the thermometer
-
Heating oil (e.g., mineral oil or silicone oil)
-
Bunsen burner or other heat source
Procedure:
-
Sample Preparation: Fill the small test tube to a depth of approximately 1-2 cm with the liquid sample (this compound).
-
Capillary Tube Insertion: Place the capillary tube, with the sealed end pointing upwards, into the test tube containing the sample.
-
Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
-
Thiele Tube Setup: Clamp the Thiele tube to a retort stand and fill it with heating oil until the oil level is just above the side arm.
-
Immersion: Carefully insert the thermometer and attached test tube into the Thiele tube, ensuring the sample is immersed in the heating oil. The rubber band should remain above the oil level to prevent it from being heated and potentially breaking.
-
Heating: Gently heat the side arm of the Thiele tube with a small flame from a Bunsen burner. The design of the Thiele tube promotes convection currents, ensuring uniform heating of the oil bath.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a steady and rapid stream of bubbles is observed.
-
Boiling Point Determination: Turn off the heat source and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid just begins to be drawn into the capillary tube is the boiling point of the sample. Record the temperature at this moment.
Proposed Synthetic Workflow for this compound
While a specific synthetic procedure for this compound was not found in the literature, a plausible two-step synthesis can be proposed based on established organic chemistry reactions. This workflow starts from the commercially available 4-bromophenylethanol.
Caption: Proposed two-step synthesis of this compound.
Logical Relationship of Physicochemical Properties
The boiling point of a molecule is influenced by several factors, including its molecular weight and the types of intermolecular forces it can exhibit. The following diagram illustrates the logical relationship between these properties for the compounds discussed.
Caption: Factors influencing the boiling point of aryl bromides.
References
An In-depth Technical Guide to the Physicochemical Properties of 1-bromo-4-(2-ethoxyethyl)benzene
This technical guide provides a detailed overview of the density of 1-bromo-4-(2-ethoxyethyl)benzene, targeting researchers, scientists, and professionals in drug development. Due to the limited availability of experimental data for this specific compound, this guide also includes data for structurally similar compounds to provide a comparative context. Furthermore, a comprehensive experimental protocol for determining the density of liquid organic compounds is outlined.
Physicochemical Data
| Compound Name | Chemical Structure | Molecular Formula | Density (g/mL) | Temperature (°C) |
| 1-Bromo-4-ethylbenzene | Br-C₆H₄-CH₂CH₃ | C₈H₉Br | 1.343 | 25 |
| 1-Bromo-4-ethoxybenzene | Br-C₆H₄-OCH₂CH₃ | C₈H₉BrO | 1.436 | 25 |
| 1-Bromo-2-ethylbenzene | Br-C₆H₄-CH₂CH₃ | C₈H₉Br | 1.338 | 25 |
| 1-Bromo-4-(2-methoxyethyl)benzene | Br-C₆H₄-CH₂CH₂OCH₃ | C₉H₁₁BrO | Not Available | - |
Experimental Protocols
For researchers requiring a precise density value for this compound, the following experimental protocol for determination using a pycnometer is recommended. This method is highly accurate for liquid samples.[1][2][3][4]
Objective: To accurately determine the density of a liquid organic compound using a pycnometer.
Materials:
-
Pycnometer (specific gravity bottle) with a ground-glass stopper containing a capillary hole[2]
-
Analytical balance (accuracy up to 0.0001 g)
-
Thermostatic water bath[1]
-
Distilled water
-
The liquid sample to be measured (this compound)
-
Acetone or other suitable solvent for cleaning
-
Pipettes
-
Lint-free tissue
Procedure:
-
Cleaning and Drying the Pycnometer:
-
Thoroughly clean the pycnometer and its stopper with a suitable solvent (e.g., acetone) to remove any contaminants.
-
Rinse the pycnometer with distilled water.
-
Dry the pycnometer completely in an oven and allow it to cool to ambient temperature in a desiccator.
-
-
Determining the Mass of the Empty Pycnometer:
-
Accurately weigh the clean, dry, and empty pycnometer along with its stopper on the analytical balance. Record this mass as m₁.
-
-
Determining the Mass of the Pycnometer Filled with Distilled Water:
-
Fill the pycnometer with distilled water, ensuring no air bubbles are trapped.
-
Insert the stopper firmly. Excess water will be expelled through the capillary.[2]
-
Carefully wipe the outside of the pycnometer dry with a lint-free tissue.
-
Place the filled pycnometer in a thermostatic water bath set to a specific temperature (e.g., 25°C) and allow it to equilibrate.[1]
-
Remove the pycnometer from the bath, ensure it is completely dry on the outside, and weigh it. Record this mass as m₂.
-
-
Determining the Mass of the Pycnometer Filled with the Liquid Sample:
-
Empty the pycnometer and rinse it with the liquid sample to be analyzed.
-
Fill the pycnometer with the liquid sample, again ensuring no air bubbles are present.
-
Insert the stopper and remove any excess liquid from the exterior.
-
Thermostatically control the temperature of the filled pycnometer as in step 3.
-
Dry the exterior and weigh the pycnometer. Record this mass as m₃.
-
Calculations:
-
Volume of the Pycnometer (V):
-
The volume of the pycnometer can be calculated using the mass of the water and the known density of water (ρwater) at the measurement temperature.
-
V = (m₂ - m₁) / ρwater
-
-
Density of the Liquid Sample (ρsample):
-
The density of the sample is then calculated using its mass and the determined volume of the pycnometer.
-
ρsample = (m₃ - m₁) / V
-
Logical Workflow Diagram
As this compound is a chemical reagent, a signaling pathway diagram is not applicable. Instead, a logical workflow for its synthesis is presented below. This diagram illustrates a potential synthetic route, which is a common application for such compounds in a research and development setting.
Caption: A logical workflow for the synthesis of this compound.
References
Solubility Characteristics of 1-Bromo-4-(2-ethoxyethyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-(2-ethoxyethyl)benzene is an aromatic compound with potential applications in organic synthesis and as an intermediate in the development of pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility characteristics is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the predicted solubility profile of this compound, outlines a general experimental protocol for its solubility determination, and illustrates the key molecular features influencing its solubility.
Core Concepts: Predicting Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another. The structure of this compound, featuring a nonpolar bromophenyl group and a more polar ethoxyethyl side chain, suggests a nuanced solubility profile.
The large, nonpolar bromobenzene portion of the molecule contributes to its hydrophobicity, favoring solubility in nonpolar organic solvents. Conversely, the ether linkage in the ethoxyethyl group can act as a hydrogen bond acceptor, potentially imparting a slight degree of solubility in polar solvents. However, the presence of the bulky bromine atom and the overall hydrocarbon content of the molecule are expected to limit its aqueous solubility significantly.
Predicted Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene, Diethyl Ether | Soluble | The nonpolar bromophenyl group and the alkyl portion of the ethoxyethyl chain will interact favorably with the nonpolar solvent molecules through London dispersion forces. |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF) | Soluble | The dipole-dipole interactions between the polar aprotic solvent and the polarizable bromophenyl group, as well as the ether linkage, will promote solubility. |
| Polar Protic | Ethanol, Methanol | Moderately Soluble | The ether oxygen can act as a hydrogen bond acceptor with the hydroxyl group of the alcohol, but the large nonpolar portion of the molecule will limit high solubility. |
| Aqueous (Water) | Water | Sparingly Soluble to Insoluble | The dominant hydrophobic character of the bromophenyl and ethyl groups will lead to unfavorable interactions with the highly polar, hydrogen-bonding network of water.[1] |
Experimental Protocol for Solubility Determination
The following is a general procedure for the qualitative and semi-quantitative determination of the solubility of an organic compound like this compound.[3][4][5]
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, acetone, toluene, hexane)
-
Small test tubes or vials
-
Vortex mixer or shaker
-
Analytical balance
-
Constant temperature bath (optional)
Procedure:
-
Qualitative Assessment:
-
To a small test tube, add approximately 20-30 mg of this compound.
-
Add 1 mL of the chosen solvent in small portions, vortexing or shaking vigorously after each addition.[3]
-
Observe the mixture for the complete dissolution of the solid. If the compound dissolves completely, it is considered "soluble." If some or all of the compound remains undissolved, it is "sparingly soluble" or "insoluble."
-
Repeat this process for each solvent to be tested.
-
-
Semi-Quantitative Determination (Shake-Flask Method):
-
Accurately weigh an excess amount of this compound into a vial.
-
Add a known volume of the solvent of interest.
-
Seal the vial and place it in a shaker or on a rotator in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[4]
-
After equilibration, allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid).
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, GC, or HPLC after appropriate dilution).
-
The solubility can then be calculated and expressed in units such as g/L or mol/L.
-
Factors Influencing Solubility
The solubility of this compound is a result of the interplay between its various structural features and the properties of the solvent. The following diagram illustrates these relationships.
Caption: Key molecular features of this compound and their influence on its solubility.
Conclusion
This technical guide provides a foundational understanding of the solubility characteristics of this compound for professionals in research and drug development. Based on its molecular structure, it is predicted to be readily soluble in a range of nonpolar and polar aprotic organic solvents, with limited solubility in polar protic solvents, and particularly low solubility in water. The provided general experimental protocol can be adapted to determine precise solubility data under specific laboratory conditions. A clear comprehension of these solubility properties is essential for the successful application of this compound in synthetic chemistry and pharmaceutical sciences.
References
An In-depth Technical Guide to the Synthesis of 1-bromo-4-(2-ethoxyethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis of the valuable chemical intermediate, 1-bromo-4-(2-ethoxyethyl)benzene. While a specific historical account of its initial discovery is not prominently documented in scientific literature, its utility as a building block in medicinal chemistry and materials science has led to the development of reliable synthetic routes. This document provides a comprehensive overview of a plausible and efficient synthesis, including a detailed experimental protocol, expected quantitative data, and a visualization of the synthetic workflow. The target audience for this guide includes researchers and professionals in the fields of organic synthesis, drug discovery, and materials science who require a practical and in-depth understanding of the preparation of this compound.
Introduction
This compound is a bifunctional organic molecule featuring a brominated aromatic ring and an ethoxyethyl side chain. This unique combination of functional groups makes it a versatile intermediate in the synthesis of more complex molecules. The bromine atom can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to form new carbon-carbon or carbon-heteroatom bonds. The ethoxyethyl group, a stable ether linkage, can influence the molecule's solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.
Due to the absence of a singular, seminal publication on its discovery, this guide focuses on a practical and reproducible synthetic methodology based on well-established chemical transformations.
Proposed Synthetic Pathway
The most direct and efficient synthesis of this compound is achieved through a Williamson ether synthesis. This method involves the O-alkylation of 2-(4-bromophenyl)ethanol with an ethylating agent in the presence of a base. An alternative, though potentially less direct route, would be the bromination of (2-ethoxyethyl)benzene, which may lead to a mixture of ortho and para isomers requiring purification.
This guide will focus on the Williamson ether synthesis approach due to its high regioselectivity and typically good yields.
Experimental Protocol: Williamson Ether Synthesis of this compound
This protocol is based on established procedures for the ethylation of aryl alcohols.[1][2][3]
3.1. Materials and Reagents
-
2-(4-bromophenyl)ethanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Ethyl iodide (CH₃CH₂I) or Diethyl sulfate ((CH₃CH₂)₂SO₄)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
3.2. Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles for inert atmosphere techniques
-
Ice bath
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
3.3. Procedure
-
Preparation: A dry, two-necked round-bottom flask equipped with a magnetic stir bar and a septum is charged with 2-(4-bromophenyl)ethanol (1.0 eq).
-
Solvent Addition: Anhydrous DMF or THF is added to dissolve the starting material under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: The flask is cooled to 0 °C in an ice bath. Sodium hydride (1.2 eq) is added portion-wise to the stirred solution. The reaction mixture is stirred at 0 °C for 30 minutes, during which time hydrogen gas will evolve.
-
Alkylation: Ethyl iodide (1.5 eq) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with water and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Quantitative Data
The following tables summarize the expected quantitative data for the synthesis and characterization of this compound. Data for the closely related analogue, 1-bromo-4-(2-methoxyethyl)benzene, is provided for comparison.[4]
Table 1: Reaction Parameters and Yields
| Parameter | Value/Range |
| Starting Material | 2-(4-bromophenyl)ethanol |
| Key Reagents | NaH, CH₃CH₂I |
| Solvent | Anhydrous DMF or THF |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours |
| Typical Yield | 85-95% (estimated) |
Table 2: Physicochemical and Spectroscopic Data
| Property | This compound (Predicted/Analogous) | 1-bromo-4-(2-methoxyethyl)benzene (Experimental)[4] |
| Molecular Formula | C₁₀H₁₃BrO | C₉H₁₁BrO |
| Molecular Weight | 229.11 g/mol | 215.09 g/mol |
| Appearance | Colorless to pale yellow oil (predicted) | Not Reported |
| Boiling Point | Not Reported | Not Reported |
| ¹H NMR (CDCl₃, ppm) | δ 7.42 (d, 2H), 7.09 (d, 2H), 3.61 (t, 2H), 3.52 (q, 2H), 2.85 (t, 2H), 1.21 (t, 3H) (Predicted) | δ 7.40 (d, 2H), 7.08 (d, 2H), 3.58 (t, 2H), 3.36 (s, 3H), 2.82 (t, 2H) |
| ¹³C NMR (CDCl₃, ppm) | δ 138.0, 131.5 (2C), 130.8 (2C), 120.0, 70.5, 66.5, 38.0, 15.2 (Predicted) | δ 138.2, 131.4 (2C), 130.7 (2C), 119.9, 72.0, 58.6, 38.2 |
| IR (cm⁻¹) | ~2975 (C-H), ~1590 (C=C, aromatic), ~1245 (C-O, ether), ~1040 (C-Br) (Predicted) | Not Reported |
| Mass Spectrum (m/z) | 228/230 [M]⁺, 183/185 [M-C₂H₅O]⁺, 104 [M-Br-C₂H₄]⁺ (Predicted) | 214/216 [M]⁺, 183/185 [M-CH₃O]⁺, 104 [M-Br-CH₂O]⁺ |
Note: Predicted spectroscopic data is based on standard chemical shift and fragmentation patterns.
Visualizations
5.1. Synthetic Workflow
The following diagram illustrates the synthetic pathway for the preparation of this compound via Williamson ether synthesis.
Caption: Synthetic route to this compound.
Safety Considerations
-
Sodium hydride (NaH) is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. Handle NaH under an inert atmosphere and away from moisture.
-
Ethyl iodide is a lachrymator and should be handled in a well-ventilated fume hood.
-
N,N-Dimethylformamide (DMF) is a potential teratogen and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing this experiment.
Conclusion
This technical guide provides a detailed and practical protocol for the synthesis of this compound. While the historical discovery of this compound is not well-documented, the proposed Williamson ether synthesis offers a reliable and high-yielding method for its preparation. The provided quantitative data, based on analogous compounds, serves as a useful benchmark for researchers. This guide is intended to be a valuable resource for scientists and professionals engaged in organic synthesis and the development of novel chemical entities.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 1-Bromo-4-(2-ethoxyethyl)benzene from 4-Bromophenylethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-bromo-4-(2-ethoxyethyl)benzene from 4-bromophenylethanol via a Williamson ether synthesis. This method involves the deprotonation of the alcohol with sodium hydride, followed by nucleophilic substitution with an ethylating agent. This application note includes a step-by-step experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow.
Introduction
This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other complex organic molecules. The Williamson ether synthesis is a robust and widely used method for the preparation of ethers. This reaction proceeds through an SN2 mechanism, where an alkoxide ion acts as a nucleophile and attacks an electrophilic alkyl halide. In this application, the hydroxyl group of 4-bromophenylethanol is deprotonated by a strong base, sodium hydride, to form the corresponding alkoxide. This alkoxide then undergoes a nucleophilic attack on an ethyl halide to yield the desired ether product. The choice of a polar aprotic solvent like tetrahydrofuran (THF) facilitates the reaction by solvating the cation and leaving the nucleophile relatively free to react.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 4-Bromophenylethanol | Commercially Available |
| Reagents | Sodium Hydride (60% dispersion in mineral oil), Ethyl Iodide, Tetrahydrofuran (THF), Saturated Ammonium Chloride Solution, Brine, Anhydrous Magnesium Sulfate | Commercially Available |
| Reaction Time | 4-6 hours | General Protocol |
| Reaction Temperature | 0 °C to Room Temperature | General Protocol |
| Typical Yield | 85-95% | Estimated based on similar reactions |
| Product Purity | >95% (after purification) | Expected |
| Molecular Formula | C10H13BrO | - |
| Molecular Weight | 229.11 g/mol | - |
Experimental Protocol
Materials:
-
4-bromophenylethanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Ethyl iodide (CH3CH2I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromophenylethanol (1.0 eq). Dissolve the alcohol in anhydrous THF (approximately 10 mL per gram of alcohol).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the alkoxide is usually accompanied by the evolution of hydrogen gas.
-
Etherification: Cool the reaction mixture back to 0 °C. Add ethyl iodide (1.5 eq) dropwise via syringe.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the flask in an ice bath and cautiously quench the excess sodium hydride by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Washing: Combine the organic extracts and wash successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Application Notes and Protocols for the Formation of (4-(2-ethoxyethyl)phenyl)magnesium bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of the Grignard reagent, (4-(2-ethoxyethyl)phenyl)magnesium bromide, from 1-bromo-4-(2-ethoxyethyl)benzene. Grignard reagents are pivotal in organic synthesis for the formation of carbon-carbon bonds. The presence of an ether functionality in the starting material requires careful control of reaction conditions to ensure high yields and minimize side reactions. This application note outlines the necessary materials, a step-by-step experimental procedure, and important safety considerations.
Introduction
Grignard reagents, organomagnesium halides, are among the most versatile and widely used reagents in synthetic organic chemistry.[1] Their formation involves the reaction of an organic halide with magnesium metal, typically in an ethereal solvent.[2] The resulting organometallic species possesses a highly nucleophilic carbon atom, making it an excellent tool for forming new carbon-carbon bonds through reactions with a variety of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide.[3]
The synthesis of (4-(2-ethoxyethyl)phenyl)magnesium bromide is of interest in medicinal chemistry and materials science as a precursor for the introduction of the 4-(2-ethoxyethyl)phenyl moiety into more complex molecules. The ether linkage within the substrate is generally stable under the conditions of Grignard reagent formation, provided that strictly anhydrous conditions are maintained to prevent protonolysis of the highly basic Grignard reagent.[4]
Key Reaction Parameters and Data
While specific yield data for the formation of (4-(2-ethoxyethyl)phenyl)magnesium bromide is not extensively reported in peer-reviewed literature, analogous Grignard formations with substituted aryl bromides suggest that yields can be expected to be in the range of 80-95% under optimal conditions. The following table summarizes the key reactants and their properties.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |
| This compound | C10H13BrO | 229.11 | 1.334 | 135-137 (at 15 mmHg) |
| Magnesium (turnings) | Mg | 24.31 | 1.74 | 1090 |
| Tetrahydrofuran (THF), anhydrous | C4H8O | 72.11 | 0.889 | 66 |
| Iodine | I2 | 253.81 | 4.93 | 184.3 |
| 1,2-Dibromoethane | C2H4Br2 | 187.86 | 2.18 | 131-132 |
Experimental Protocol
This protocol details the formation of (4-(2-ethoxyethyl)phenyl)magnesium bromide. All glassware must be rigorously dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen or argon gas to ensure anhydrous conditions.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (or 1,2-dibromoethane)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Nitrogen or Argon gas inlet
-
Drying tube (filled with CaCl2 or Drierite)
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube, a dropping funnel, and a nitrogen or argon inlet. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.
-
Magnesium Activation: Place magnesium turnings (1.1 equivalents) into the reaction flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium. Gently warm the flask with a heat gun under the inert atmosphere until purple iodine vapors are observed (if using iodine) or for a few minutes to activate the magnesium surface.
-
Initiation of Reaction: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approximately 10%) of this solution to the magnesium turnings.
-
Monitoring Initiation: The reaction is typically initiated by gentle warming with a heat gun or by the exothermic reaction itself. Initiation is indicated by the disappearance of the iodine color (if used), the formation of a cloudy gray solution, and spontaneous refluxing of the solvent. If the reaction does not start, gentle heating and vigorous stirring may be required.
-
Addition of Substrate: Once the reaction has initiated, add the remaining solution of this compound dropwise from the funnel at a rate that maintains a gentle reflux. The reaction is exothermic. If the reflux becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled in a water bath.
-
Completion of Reaction: After the addition is complete, continue to stir the reaction mixture and maintain a gentle reflux using a heating mantle for an additional 1-2 hours to ensure all the magnesium has reacted. The final Grignard reagent solution should appear as a cloudy, grayish-brown mixture.
-
Use of the Grignard Reagent: The freshly prepared (4-(2-ethoxyethyl)phenyl)magnesium bromide solution should be used immediately for subsequent reactions. The concentration of the Grignard reagent can be determined by titration if necessary.
Visualizations
Caption: Experimental workflow for the formation of (4-(2-ethoxyethyl)phenyl)magnesium bromide.
Caption: Logical relationship of reactants and products in the Grignard reagent formation.
Safety Precautions
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and protic solvents. All equipment and reagents must be scrupulously dried to prevent the reaction from failing and to avoid the formation of benzene as a byproduct.
-
Ether Solvents: Tetrahydrofuran (THF) is highly flammable and can form explosive peroxides upon standing. Use only freshly opened or distilled anhydrous THF. Work in a well-ventilated fume hood and away from ignition sources.
-
Exothermic Reaction: The formation of Grignard reagents is exothermic. The rate of addition of the aryl bromide should be carefully controlled to maintain a manageable reflux. Have an ice bath ready to cool the reaction if it becomes too vigorous.
-
Handling of Reagents: this compound is a skin and eye irritant. Iodine is corrosive and toxic. 1,2-Dibromoethane is a suspected carcinogen. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting
-
Reaction Fails to Initiate: This is a common issue. Ensure all glassware and reagents are perfectly dry. The magnesium surface may be passivated by an oxide layer; try crushing a few turnings with a dry glass rod in the flask or adding a small crystal of iodine or a few drops of 1,2-dibromoethane as an activator. Gentle warming can also help initiate the reaction.
-
Formation of Biphenyl Byproduct: A common side reaction is the Wurtz-type coupling of the Grignard reagent with unreacted aryl bromide. This can be minimized by slow, controlled addition of the aryl bromide solution to ensure its concentration remains low in the reaction mixture.
-
Darkening of the Reaction Mixture: The reaction mixture typically turns cloudy and gray or brown. A very dark or black color may indicate the presence of impurities or decomposition, possibly due to overheating or the presence of oxygen. Ensure a good inert atmosphere is maintained throughout the reaction.
References
- 1. Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones [organic-chemistry.org]
- 2. data.epo.org [data.epo.org]
- 3. Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of alkoxy groups substitution by Grignard reagents on aromatic rings and experimental verification of theoretical predictions of anomalous reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-bromo-4-(2-ethoxyethyl)benzene as a Pharmaceutical Intermediate in the Synthesis of SGLT2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-bromo-4-(2-ethoxyethyl)benzene as a key intermediate in the synthesis of sodium-glucose cotransporter-2 (SGLT2) inhibitors, a class of drugs used in the management of type 2 diabetes. The document outlines a plausible synthetic route to a dapagliflozin analog, provides detailed experimental protocols, and summarizes expected quantitative data.
Introduction
This compound is a versatile aromatic building block in medicinal chemistry. Its structural features, including a reactive bromine atom suitable for cross-coupling reactions and an ethoxyethyl side chain, make it an attractive starting material for the synthesis of various pharmaceutical compounds.[1] This document focuses on its application as an intermediate in the synthesis of SGLT2 inhibitors, which are a cornerstone in the treatment of type 2 diabetes. SGLT2 inhibitors work by preventing the reabsorption of glucose in the kidneys, thereby promoting its excretion in the urine and lowering blood glucose levels.
A key structural motif in many SGLT2 inhibitors, such as dapagliflozin, is a C-aryl glucoside. The synthesis of these compounds often involves the coupling of an aromatic halide with a protected glucose derivative. This compound can serve as the aromatic halide precursor to the aglycone portion of these inhibitors.
Proposed Synthetic Pathway for a Dapagliflozin Analog
The following scheme illustrates a plausible synthetic route for a dapagliflozin analog starting from this compound. The key transformation is a Suzuki-Miyaura cross-coupling reaction to form the C-C bond between the aromatic ring and the glucose moiety.
Caption: Proposed synthetic workflow for a dapagliflozin analog.
Experimental Protocols
3.1. Synthesis of the Arylboronic Ester from this compound
This protocol describes the conversion of the starting material to its corresponding boronic ester, a necessary precursor for the Suzuki-Miyaura coupling reaction.
-
Materials:
-
This compound
-
Bis(pinacolato)diboron (B₂pin₂)
-
Potassium acetate (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
1,4-Dioxane (anhydrous)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add Pd(dppf)Cl₂ (0.03 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired arylboronic ester.
-
3.2. Suzuki-Miyaura Cross-Coupling with a Protected Glucal
This protocol details the key C-C bond formation step between the arylboronic ester and a protected glucal derivative.
-
Materials:
-
Arylboronic ester from step 3.1
-
Protected glucal derivative (e.g., 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., toluene, 1,4-dioxane, or a mixture with water)
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the arylboronic ester (1.2 eq) and the protected glucal (1.0 eq) in the chosen solvent system.
-
Add the base (2.0-3.0 eq) to the mixture.
-
Degas the solution with argon for 15-20 minutes.
-
Add the palladium catalyst (0.05 eq) to the reaction mixture.
-
Heat the reaction to 90-100 °C and stir for 12-24 hours, monitoring by TLC or HPLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the residue by column chromatography to yield the protected C-aryl glucoside.
-
3.3. Deprotection to Yield the Final Dapagliflozin Analog
This final step involves the removal of the protecting groups from the glucose moiety to yield the active pharmaceutical ingredient.
-
Materials:
-
Protected C-aryl glucoside from step 3.2
-
Sodium methoxide (NaOMe) in methanol (for acetyl groups) or an appropriate acid/base for other protecting groups.
-
Methanol (anhydrous)
-
-
Procedure:
-
Dissolve the protected C-aryl glucoside in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of sodium methoxide solution.
-
Stir the reaction at room temperature and monitor its completion by TLC.
-
Once the reaction is complete, neutralize the mixture with an acidic resin (e.g., Amberlyst 15).
-
Filter the resin and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final dapagliflozin analog.
-
Quantitative Data Summary
The following table presents expected yields and purity for the key steps in the synthesis of the dapagliflozin analog. These values are based on typical yields for similar reactions reported in the literature.
| Reaction Step | Product | Expected Yield (%) | Expected Purity (%) (by HPLC) |
| Boronic Ester Formation | 2-(4-(2-ethoxyethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 75-85 | >95 |
| Suzuki-Miyaura Coupling | Protected C-aryl glucoside | 60-75 | >97 |
| Deprotection | Dapagliflozin Analog | 85-95 | >99 |
Biological Target and Signaling Pathway
The synthesized dapagliflozin analog is designed to target the Sodium-Glucose Cotransporter 2 (SGLT2) , which is primarily expressed in the proximal tubules of the kidneys. SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus.
By inhibiting SGLT2, the drug blocks this reabsorption process, leading to the excretion of excess glucose in the urine. This mechanism of action helps to lower blood glucose levels in patients with type 2 diabetes, independent of insulin secretion or action.
Caption: Mechanism of action of the dapagliflozin analog via SGLT2 inhibition.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of complex pharmaceutical molecules. The protocols and data presented herein demonstrate a viable pathway for its use in the development of SGLT2 inhibitors. Researchers and drug development professionals can utilize this information to explore the synthesis of novel antidiabetic agents. The provided experimental procedures offer a solid foundation for laboratory-scale synthesis and can be further optimized for process development and scale-up.
References
Application Notes and Protocols: Sonogashira Coupling of 1-bromo-4-(2-ethoxyethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the Sonogashira coupling of 1-bromo-4-(2-ethoxyethyl)benzene with terminal alkynes. The Sonogashira reaction is a powerful and versatile tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, widely employed in the synthesis of pharmaceuticals, natural products, and organic materials.[1][2] This application note outlines a robust and reproducible procedure, including recommended catalysts, ligands, bases, and solvents, tailored for substrates bearing electron-donating groups like the 2-ethoxyethyl substituent. Furthermore, it presents a summary of typical reaction outcomes and a visual representation of the experimental workflow.
Introduction
The Sonogashira cross-coupling reaction, first reported in 1975, has become an indispensable method in organic synthesis for the construction of aryl and vinyl alkynes.[3] The reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[3] However, for certain substrates, particularly electron-rich aryl bromides, copper-free conditions are often preferred to mitigate the formation of undesired alkyne homocoupling byproducts (Glaser coupling).[4]
This compound is a valuable building block in medicinal chemistry and materials science. The ethoxyethyl group imparts increased lipophilicity and can influence the pharmacokinetic properties of a molecule. The protocol detailed herein is optimized for the efficient coupling of this substrate with various terminal alkynes, providing a reliable method for the synthesis of a diverse range of substituted alkynes.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂)
-
Phosphine ligand (e.g., PPh₃, P(t-Bu)₃)
-
Copper(I) iodide (CuI) (for copper-co-catalyzed protocol)
-
Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA), cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure (Copper-Free):
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., P(t-Bu)₃, 4 mol%).
-
Add the anhydrous solvent (e.g., THF, 5 mL per 1 mmol of aryl bromide).
-
Stir the mixture for 10-15 minutes at room temperature to allow for the formation of the active catalyst complex.
-
Add this compound (1.0 eq), the terminal alkyne (1.2 eq), and the base (e.g., Cs₂CO₃, 2.0 eq).
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 60-100 °C). The progress of the reaction should be monitored by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Procedure (Copper-Co-catalyzed):
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and copper(I) iodide (CuI, 4 mol%).
-
Add the anhydrous solvent (e.g., DMF, 5 mL per 1 mmol of aryl bromide).
-
Add this compound (1.0 eq), the terminal alkyne (1.2 eq), and the amine base (e.g., Et₃N, 3.0 eq).
-
Seal the flask and stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 40-60 °C). Monitor the reaction by TLC or GC-MS.
-
Follow steps 6-9 from the copper-free procedure for workup and purification.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of structurally similar 4-substituted aryl bromides. These data are intended to provide a baseline for optimization when using this compound.
Table 1: Copper-Free Sonogashira Coupling of 4-Substituted Aryl Bromides
| Entry | Aryl Bromide | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylacetylene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12 | 95 |
| 2 | 4-Bromotoluene | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | - | Cs₂CO₃ (2) | DMF | 80 | 16 | 88 |
| 3 | 4-Bromo-N,N-dimethylaniline | Phenylacetylene | Pd(dba)₂ (1) | XPhos (2) | K₂CO₃ (2.5) | Dioxane | 110 | 24 | 92 |
Table 2: Copper-Co-catalyzed Sonogashira Coupling of 4-Substituted Aryl Bromides
| Entry | Aryl Bromide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylacetylene | Pd(PPh₃)₄ (2) | 4 | Et₃N (3) | THF | 60 | 6 | 93 |
| 2 | 4-Bromoanisole | 1-Octyne | PdCl₂(PPh₃)₂ (1.5) | 3 | DIPEA (2.5) | DMF | 50 | 8 | 90 |
| 3 | 1-Bromo-4-ethylbenzene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2) | 5 | Et₃N (3) | Toluene | 70 | 10 | 85 |
Mandatory Visualizations
Caption: Experimental workflow for the Sonogashira coupling reaction.
References
Application Notes and Protocols for the Heck Reaction of 1-bromo-4-(2-ethoxyethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1][2] This reaction has become a cornerstone in organic synthesis, finding extensive application in the production of pharmaceuticals, fine chemicals, and complex natural products. The reaction typically proceeds in the presence of a palladium catalyst, a base, and a suitable solvent. This document provides detailed application notes and protocols for the Heck reaction of 1-bromo-4-(2-ethoxyethyl)benzene with acrylates, yielding substituted cinnamate esters which are valuable intermediates in medicinal chemistry and materials science.
The general transformation is depicted below:
Reaction Scheme:
Optimization of Reaction Conditions
The efficiency of the Heck reaction is highly dependent on several factors, including the choice of catalyst, ligand, base, solvent, and reaction temperature. A variety of conditions have been successfully employed for the coupling of aryl bromides with acrylates.
Data Summary
The following table summarizes various conditions reported for the Heck reaction of different para-substituted aryl bromides with acrylates, providing a comparative overview of potential starting points for the optimization of the reaction with this compound.
| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Ligand/Additive (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | n-Butyl acrylate | Pd(dba)₂ (0.5) | L·HBr (0.5)¹ | Cs₂CO₃ (2) | Dioxane | 120 | 12 | 95 |
| 2 | 4-Bromoanisole | 2-Ethylhexyl acrylate | Pd(OAc)₂ (1) | N-phenyl urea (2) | NaHCO₃ (1.5) | Ionic Liquid | 180 | 12 | High |
| 3 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | THP salt (2)² | K₂CO₃ (2) | DMF/H₂O | 80 | 4 | 96 |
| 4 | Bromobenzene | Methyl methacrylate | Pd EnCat™ 40 (0.1) | Bu₄NCl | Na₂CO₃ (1.45) | NMP | 150 | 3 | >95 |
| 5 | 4-Bromoanisole | n-Butyl acrylate | [SIPr·H][Pd(η³-2-Me-allyl)Cl₂] (1.4) | - | K₂CO₃ (2) | DMF | 100 | 20 | 99 |
| 6 | Iodobenzene | Methyl acrylate | Supported Pd | - | Et₃N / Na₂CO₃ | NMP | - | - | High |
¹ L·HBr = (1-ethylenediphenylphosphino-3-(mesityl))imidazol-2-ylidene hydrobromide[3] ² THP salt = 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt[4]
Experimental Protocols
Based on established procedures for similar substrates, the following protocols can be applied for the Heck reaction of this compound.[4][5][6]
Protocol 1: General Procedure using Palladium Acetate
This protocol provides a general and widely applicable method for the Heck coupling.
Materials:
-
This compound
-
Ethyl acrylate (or other acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) (optional, but recommended for aryl bromides)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Schlenk tube or round-bottom flask
-
Magnetic stirrer and heating mantle/oil bath
-
Standard workup and purification reagents (e.g., ethyl acetate, water, brine, sodium sulfate, silica gel for chromatography)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), potassium carbonate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.01-0.05 mmol, 1-5 mol%), and triphenylphosphine (0.02-0.10 mmol, 2-10 mol% - typically in a 2:1 ratio to Pd).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous N,N-dimethylformamide (5-10 mL) via syringe.
-
Add the acrylate (1.2-1.5 mmol, 1.2-1.5 equiv.) via syringe.
-
Heat the reaction mixture to 100-140 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl (E)-3-(4-(2-ethoxyethyl)phenyl)acrylate.
Protocol 2: Ligand-Free Heck Reaction using a Heterogeneous Catalyst
This protocol offers a more environmentally friendly approach with easier catalyst removal.[5]
Materials:
-
This compound
-
Methyl methacrylate (or other acrylate)
-
Pd EnCat™ 40 (or other supported palladium catalyst)
-
Sodium carbonate (Na₂CO₃)
-
Tetrabutylammonium chloride (Bu₄NCl)
-
N-Methyl-2-pyrrolidone (NMP)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle/oil bath
-
Standard workup and purification reagents
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (4 mmol), sodium carbonate (5.8 mmol), tetrabutylammonium chloride (1 mmol), and the supported palladium catalyst (0.1 mol% Pd relative to the aryl bromide).
-
Add N-Methyl-2-pyrrolidone (5 mL) as the solvent.
-
Add the acrylate (4.8 mmol).
-
Heat the reaction mixture to 150 °C under a nitrogen atmosphere with stirring for 3-6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture and dilute with diethyl ether.
-
Filter the mixture through a pad of celite or alumina to remove the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the residue by column chromatography to obtain the product.
Visualizations
Catalytic Cycle of the Heck Reaction
The following diagram illustrates the generally accepted catalytic cycle for the Mizoroki-Heck reaction.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Experimental Workflow
The diagram below outlines a typical experimental workflow for performing and analyzing the Heck reaction.
Caption: A typical workflow for the Heck reaction.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 6. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
Synthesis of Novel Derivatives from 1-Bromo-4-(2-ethoxyethyl)benzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of derivatives from the versatile building block, 1-bromo-4-(2-ethoxyethyl)benzene. This starting material is of significant interest in medicinal chemistry and materials science due to the presence of a readily functionalizable aryl bromide and an ethoxyethyl side chain, which can influence solubility and pharmacokinetic properties. The following protocols detail key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—for the generation of diverse molecular scaffolds.
Overview of Synthetic Pathways
This compound serves as a valuable scaffold for the introduction of various functionalities through well-established cross-coupling methodologies. The primary synthetic routes explored herein are:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, enabling the synthesis of biaryl derivatives.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, leading to the synthesis of arylamine derivatives.
-
Sonogashira Coupling: For the formation of carbon-carbon triple bonds, yielding arylalkyne derivatives.
These reactions are fundamental in modern organic synthesis and are widely employed in the discovery and development of new pharmaceutical agents and functional materials.
Figure 1: Synthetic derivatization pathways from this compound.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this compound. The quantitative data presented is based on established procedures for structurally similar aryl bromides and serves as a strong predictive baseline for the expected outcomes with the target substrate.
Suzuki-Miyaura Coupling for the Synthesis of 4-(2-Ethoxyethyl)-1,1'-biphenyl Derivatives
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1][2] This protocol describes the coupling of this compound with various arylboronic acids.
Reaction Scheme:
Figure 2: General scheme for the Suzuki-Miyaura coupling reaction.
Protocol:
A mixture of this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) is taken in a round-bottom flask. A suitable solvent system, such as a mixture of toluene and water (4:1, 10 mL), is added. The reaction mixture is degassed with argon for 15 minutes and then heated to 90 °C under an inert atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 10 | 88 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 85 |
| 4 | 4-Fluorophenylboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | 2-MeTHF | 80 | 8 | 95 |
Buchwald-Hartwig Amination for the Synthesis of N-Aryl-4-(2-ethoxyethyl)aniline Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides, providing a direct route to arylamines.[3][4] This protocol details the coupling of this compound with various primary and secondary amines.
Reaction Scheme:
Figure 3: General scheme for the Buchwald-Hartwig amination reaction.
Protocol:
To a dried Schlenk tube are added this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., NaOtBu, 1.4 mmol). The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL) is added, and the mixture is heated to 100 °C with stirring. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction is cooled to room temperature, quenched with saturated aqueous ammonium chloride, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by flash column chromatography.
Quantitative Data for Buchwald-Hartwig Amination:
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 18 | 90 |
| 2 | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | 82 |
| 3 | Benzylamine | PdCl₂(dppf) | K₃PO₄ | Toluene | 100 | 16 | 85 |
| 4 | Pyrrolidine | Pd₂(dba)₃ / RuPhos | LHMDS | THF | 80 | 12 | 93 |
Sonogashira Coupling for the Synthesis of 1-(2-Ethoxyethyl)-4-(alkynyl)benzene Derivatives
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using palladium and copper co-catalysts.[5] This protocol outlines the synthesis of various arylalkynes from this compound.
Reaction Scheme:
Figure 4: General scheme for the Sonogashira coupling reaction.
Protocol:
A mixture of this compound (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and a copper(I) co-catalyst (e.g., CuI, 0.04 mmol) is placed in a Schlenk tube. The tube is evacuated and backfilled with argon. A degassed solvent such as triethylamine or a mixture of THF and triethylamine (5 mL) is added. The reaction is stirred at room temperature or gentle heating (e.g., 50 °C) until completion as indicated by TLC. The reaction mixture is then filtered through a pad of Celite, and the filtrate is concentrated. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography.
Quantitative Data for Sonogashira Coupling:
| Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 50 | 6 | 94 |
| 2 | 1-Hexyne | Pd(OAc)₂/PPh₃ | CuI | Piperidine | DMF | RT | 12 | 88 |
| 3 | Ethynyltrimethylsilane | Pd(PPh₃)₄ | CuI | Et₃N | Toluene | 60 | 8 | 91 |
| 4 | Propargyl alcohol | PdCl₂(dppf) | CuI | DIPA | THF | 50 | 10 | 85 |
Applications in Drug Discovery and Materials Science
The derivatives synthesized from this compound are valuable intermediates in the development of new chemical entities. For instance, the biaryl structures obtained from Suzuki-Miyaura coupling are common motifs in many biologically active compounds. Arylamines from Buchwald-Hartwig amination are prevalent in pharmaceuticals and organic electronic materials. The arylalkynes produced via Sonogashira coupling are not only important in medicinal chemistry but also serve as precursors for more complex molecular architectures and conjugated polymers.
The ethoxyethyl group can impart favorable physicochemical properties, such as improved solubility and metabolic stability, which are critical considerations in drug design. The synthetic versatility of the aryl bromide allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. For example, a related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is a key intermediate in the synthesis of the SGLT2 inhibitor dapagliflozin, used for the treatment of type 2 diabetes.[6][7]
Conclusion
This compound is a highly versatile and valuable starting material for the synthesis of a wide array of derivatives. The palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions provide efficient and reliable methods for the construction of C-C and C-N bonds, enabling access to diverse chemical scaffolds. The protocols and data presented herein offer a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and materials science to utilize this building block for the development of novel molecules with potential applications in various scientific disciplines.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 1-bromo-4-(2-ethoxyethyl)benzene as a Precursor for Hole-Transporting Materials in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential application of 1-bromo-4-(2-ethoxyethyl)benzene as a key building block in the synthesis of advanced hole-transporting materials (HTMs) for high-performance organic light-emitting diodes (OLEDs). While not a standalone functional material in OLEDs, its utility as a precursor in palladium-catalyzed cross-coupling reactions allows for the creation of complex molecular architectures essential for efficient charge transport.
Introduction to this compound in OLED Material Synthesis
This compound is a versatile aromatic building block. The presence of the bromo group makes it an excellent substrate for various cross-coupling reactions, which are fundamental in the synthesis of the conjugated organic molecules used in OLEDs.[1][2][3] The ethoxyethyl group can enhance the solubility of the resulting materials in common organic solvents, which is advantageous for solution-based processing of OLED devices. Furthermore, this alkyl ether chain can influence the morphological stability of the thin films, potentially leading to longer device lifetimes.
The primary application of this precursor is in the synthesis of triarylamine-based hole-transporting materials. Triarylamines are a cornerstone of modern OLED technology due to their excellent hole mobility and appropriate energy levels for efficient charge injection from the anode.[4] The synthesis typically involves a Buchwald-Hartwig amination reaction, where the bromine atom is substituted with a diarylamine moiety.[5][6][7]
Hypothetical Synthesis of a Novel Hole-Transporting Material (HTM-EE)
Herein, we describe a hypothetical synthetic route to a novel hole-transporting material, N,N-diphenyl-4-(2-ethoxyethyl)aniline (HTM-EE) , using this compound as the starting material.
Synthetic Pathway
The synthesis of HTM-EE is proposed via a palladium-catalyzed Buchwald-Hartwig amination reaction between this compound and diphenylamine.
Caption: Synthetic scheme for HTM-EE.
Experimental Protocol: Synthesis of HTM-EE
Materials:
-
This compound
-
Diphenylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (Schlenk line)
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, add this compound (1.0 eq), diphenylamine (1.2 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and the phosphine ligand (0.04 eq) to a Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene to the flask.
-
Reaction: Seal the flask and heat the mixture at 100-120 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane (DCM) and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in OLED Device Fabrication
The synthesized HTM-EE can be incorporated as the hole-transporting layer in a multilayer OLED device.
Proposed OLED Device Architecture
A standard multilayer OLED architecture incorporating HTM-EE is as follows:
-
Anode: Indium Tin Oxide (ITO)
-
Hole Injection Layer (HIL): Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)
-
Hole Transport Layer (HTL): HTM-EE
-
Emissive Layer (EML): A suitable host-guest system (e.g., Tris(8-hydroxyquinolinato)aluminium (Alq₃) doped with a fluorescent dye)
-
Electron Transport Layer (ETL): Alq₃
-
Electron Injection Layer (EIL): Lithium Fluoride (LiF)
-
Cathode: Aluminum (Al)
Caption: Proposed OLED device architecture.
Experimental Protocol: OLED Device Fabrication
Materials and Equipment:
-
Patterned ITO-coated glass substrates
-
PEDOT:PSS aqueous dispersion
-
Synthesized HTM-EE powder
-
Emissive layer materials (host and guest)
-
Alq₃ powder
-
LiF powder
-
High-purity aluminum pellets
-
Spin-coater
-
High-vacuum thermal evaporation system
Procedure:
-
Substrate Cleaning: Clean the ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone for 15 minutes to improve the work function of the ITO.
-
HIL Deposition: Spin-coat the PEDOT:PSS solution onto the ITO substrate at 3000-4000 rpm for 30-60 seconds. Anneal the substrate at 120 °C for 15 minutes in a nitrogen atmosphere.
-
HTL Deposition: Dissolve HTM-EE in a suitable organic solvent (e.g., chlorobenzene or toluene). Spin-coat the HTM-EE solution on top of the HIL. Anneal the film at a suitable temperature to remove residual solvent.
-
EML, ETL, EIL, and Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr). Sequentially deposit the emissive layer, electron transport layer (Alq₃), electron injection layer (LiF), and the aluminum cathode at controlled deposition rates.
-
Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy resin in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. boa.unimib.it [boa.unimib.it]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of 1-Bromo-4-(2-ethoxyethyl)benzene in the Synthesis of Biologically Active Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 1-bromo-4-(2-ethoxyethyl)benzene and its structural analogs as key intermediates in the synthesis of clinically significant biologically active compounds. The primary focus of this document is on the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs used in the management of type 2 diabetes.
Introduction
This compound is an aromatic bromo-compound that serves as a versatile building block in organic synthesis. Its structure, featuring a reactive bromine atom and an ethoxyethyl side chain, makes it a valuable precursor for introducing the 4-(2-ethoxyethyl)phenyl moiety into target molecules. This is particularly relevant in the synthesis of C-aryl glycosides, a class of compounds where a sugar moiety is directly attached to an aromatic ring. The stability of the C-C glycosidic bond to enzymatic hydrolysis makes these compounds attractive candidates for drug development.
The most prominent application of intermediates structurally related to this compound is in the synthesis of SGLT2 inhibitors, such as Dapagliflozin. SGLT2 inhibitors lower blood glucose levels by preventing its reabsorption in the kidneys.
Synthesis of SGLT2 Inhibitors: The Case of Dapagliflozin
While direct experimental protocols for this compound are not extensively reported, the synthesis of the structurally similar and crucial intermediate, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene , for the production of Dapagliflozin is well-documented. This intermediate undergoes a key coupling reaction with a protected glucose derivative to form the core C-aryl glucoside structure.
Synthetic Workflow for Dapagliflozin Intermediate
The synthesis of the key intermediate, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, typically starts from 5-bromo-2-chlorobenzoic acid and proceeds through a Friedel-Crafts acylation followed by a reduction.
Caption: Synthetic workflow for the key intermediate in Dapagliflozin synthesis.
Experimental Protocols
Protocol 1: Synthesis of (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (Friedel-Crafts Acylation)
This protocol describes the formation of the ketone intermediate via Friedel-Crafts acylation.
-
Acyl Chloride Formation: To a solution of 5-bromo-2-chlorobenzoic acid (2 g) in dichloromethane (20 mL) and dimethylformamide (0.2 mL) under a nitrogen atmosphere, add oxalyl chloride (0.8 mL).
-
Stir the reaction mixture for one hour at 25-30°C.
-
After completion, concentrate the mixture under vacuum at 40-45°C to obtain an oily residue of 5-bromo-2-chlorobenzoyl chloride.
-
Friedel-Crafts Acylation: Dissolve the oily residue in dichloromethane (20 mL) and cool to 0°C.
-
To this solution, add phenetole (1.1 mL) and aluminum chloride (2.3 g) at 0-5°C.
-
Stir the reaction mixture at 0-5°C for 2 hours.
Protocol 2: Synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (Reduction)
This protocol details the reduction of the ketone to the diphenylmethane intermediate.
-
To the reaction mixture from Protocol 1, slowly add triethylsilane (3.4 mL) at approximately 20°C.
-
Stir the reaction mixture for about 36 hours at 20-25°C.
-
Upon completion of the reaction, the mixture is typically quenched with water and the organic layer is separated.
-
The organic layer is washed, dried, and concentrated to yield the crude product.
-
Purification can be achieved by chromatography on a silica gel column (hexane/ethyl acetate 15:1) to give the final product as colorless crystals.
Quantitative Data
The following table summarizes the reported yields for the synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
| Step | Starting Material | Product | Reagents | Yield (%) | Reference |
| Reduction | (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene | Et3SiH, BF3·OEt2 | 97% |
Mechanism of Action: SGLT2 Inhibition
SGLT2 inhibitors, synthesized using intermediates like this compound, exert their therapeutic effect by targeting the sodium-glucose co-transporter 2 in the proximal tubules of the kidneys.
Caption: Mechanism of action of SGLT2 inhibitors like Dapagliflozin.
Under normal physiological conditions, SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus back into the bloodstream. By inhibiting this transporter, Dapagliflozin and other gliflozins block this reabsorption process. This leads to an increase in the excretion of glucose in the urine, which in turn lowers the overall blood glucose levels in patients with type 2 diabetes. This mechanism is independent of insulin secretion or sensitivity.
Other Potential Applications
Conclusion
This compound and its close structural analogs are valuable intermediates in the synthesis of biologically active compounds, most notably SGLT2 inhibitors. The protocols for the synthesis of the key intermediate for Dapagliflozin demonstrate the utility of this chemical scaffold in constructing complex C-aryl glycosides. The reactivity of the aryl bromide functionality opens up possibilities for its application in the synthesis of a wider range of therapeutic agents, making it a compound of significant interest to researchers and professionals in the field of drug discovery and development.
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-4-(2-ethoxyethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 1-bromo-4-(2-ethoxyethyl)benzene as a key building block. The ethoxyethyl moiety offers a versatile handle for further synthetic manipulations and can influence the physicochemical properties of the resulting coupled products, making it a valuable substrate in medicinal chemistry and materials science.
Overview of Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] These reactions typically involve the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation (for Suzuki, and Sonogashira-type reactions) or carbopalladation (for Heck-type reactions), and concluding with reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.[2][3] This document will cover the following key transformations for this compound:
-
Suzuki-Miyaura Coupling: Formation of a C-C bond with a boronic acid or ester.
-
Heck-Mizoroki Reaction: Formation of a C-C bond with an alkene.[4]
-
Sonogashira Coupling: Formation of a C-C bond with a terminal alkyne.[5]
-
Buchwald-Hartwig Amination: Formation of a C-N bond with an amine.[6]
-
Cyanation: Introduction of a nitrile group.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes typical reaction conditions for the palladium-catalyzed cross-coupling of this compound with various coupling partners. These conditions are based on established protocols for structurally similar aryl bromides and serve as a starting point for optimization.
| Reaction Type | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 85-95 |
| Heck-Mizoroki | Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Na₂CO₃ (1.5) | DMF | 120 | 70-85 |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | - | Et₃N (2) | THF | 60 | 80-90 |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | 80-95 |
| Cyanation | Zn(CN)₂ | Pd(OAc)₂ (0.1) | - | - | DMAC | 120 | 83-96[7] |
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified. Reagents should be of high purity.
Suzuki-Miyaura Coupling Protocol
Reaction: Synthesis of 4-(2-ethoxyethyl)-1,1'-biphenyl
Procedure:
-
To a dried Schlenk flask, add this compound (1.0 mmol, 229 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium phosphate (2.0 mmol, 424 mg).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).
-
Add degassed toluene (5 mL) and water (0.5 mL).
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Heck-Mizoroki Reaction Protocol
Reaction: Synthesis of (E)-1-(4-(2-ethoxyethyl)styryl)benzene
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol, 229 mg), styrene (1.2 mmol, 125 mg, 0.14 mL), and sodium carbonate (1.5 mmol, 159 mg).
-
Add palladium(II) acetate (0.01 mmol, 2.2 mg) and tri(o-tolyl)phosphine (0.02 mmol, 6.1 mg).
-
Add anhydrous N,N-dimethylformamide (DMF, 5 mL).
-
Seal the tube and heat the reaction mixture to 120 °C for 18-24 hours.
-
After cooling to room temperature, dilute the mixture with water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), dry over magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography (silica gel, hexane/ethyl acetate) to yield the product.
Sonogashira Coupling Protocol
Reaction: Synthesis of 1-(2-ethoxyethyl)-4-(phenylethynyl)benzene
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 229 mg), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).
-
Evacuate and backfill with nitrogen.
-
Add anhydrous tetrahydrofuran (THF, 5 mL) and triethylamine (2.0 mmol, 0.28 mL).
-
Add phenylacetylene (1.1 mmol, 112 mg, 0.12 mL) dropwise.
-
Stir the reaction at 60 °C for 6-8 hours.
-
Cool the reaction, filter through a pad of Celite®, and wash with THF.
-
Concentrate the filtrate and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain the desired alkyne.
Buchwald-Hartwig Amination Protocol
Reaction: Synthesis of 4-(4-(2-ethoxyethyl)phenyl)morpholine
Procedure:
-
In a glovebox, charge a vial with tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 9.2 mg), XPhos (0.02 mmol, 9.5 mg), and sodium tert-butoxide (1.2 mmol, 115 mg).
-
Add this compound (1.0 mmol, 229 mg).
-
Add anhydrous toluene (5 mL) followed by morpholine (1.1 mmol, 96 mg, 0.096 mL).
-
Seal the vial and remove from the glovebox.
-
Heat the reaction mixture at 100 °C for 12-18 hours.
-
Cool to room temperature, dilute with ethyl acetate (20 mL), and filter through Celite®.
-
Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography (silica gel, hexane/ethyl acetate) to give the aminated product.
Palladium-Catalyzed Cyanation Protocol
Reaction: Synthesis of 4-(2-ethoxyethyl)benzonitrile
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol, 229 mg), zinc cyanide (0.6 mmol, 70 mg), and palladium(II) acetate (0.001 mmol, 0.22 mg).
-
Add N,N-dimethylacetamide (DMAC, 4 mL).
-
Heat the reaction mixture to 120 °C for 5-7 hours.[7]
-
Cool to room temperature and dilute with ethyl acetate (25 mL).
-
Filter the mixture to remove insoluble salts.
-
Wash the organic phase with aqueous sodium bicarbonate and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography (silica gel, hexane/ethyl acetate) to afford the nitrile.
Visualizations
General Catalytic Cycle for Cross-Coupling
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for a Typical Cross-Coupling Reaction
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
functionalization of 1-bromo-4-(2-ethoxyethyl)benzene at the bromine position
Application Notes: Functionalization of 1-bromo-4-(2-ethoxyethyl)benzene
Introduction
This compound is a versatile aromatic building block. The presence of the bromine atom provides a reactive handle for forming new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The ethoxyethyl group offers potential for modifying solubility and pharmacokinetic properties in drug candidates. This document provides detailed protocols for various chemical transformations at the bromine position, enabling researchers to access a diverse range of functionalized derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for the functionalization of aryl halides. These reactions generally exhibit high functional group tolerance, good yields, and predictable stereochemistry.
Suzuki-Miyaura Coupling: C-C Bond Formation (Aryl-Aryl)
The Suzuki-Miyaura reaction creates a C-C bond between an aryl halide and an organoboron species, such as a boronic acid or boronic ester.[1][2] This reaction is a cornerstone of modern organic synthesis, particularly for constructing biaryl structures common in pharmaceuticals.[3]
General Reaction Scheme: Ar-Br + R-B(OH)₂ --(Pd catalyst, Base)--> Ar-R
Data Summary: Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 85 | 16 | 92 |
| 3 | Thiophene-2-boronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ | Dioxane | 90 | 8 | 88 |
| 4 | Benzylboronic acid pinacol ester | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Toluene | 110 | 6 | 95 |
Experimental Protocol: Synthesis of 4-(2-Ethoxyethyl)-1,1'-biphenyl
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
Triphenylphosphine [PPh₃] (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene and Water (4:1 v/v)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon source.
-
-
Procedure:
-
To a dry round-bottom flask, add this compound, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture (Toluene/H₂O).
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12 hours.
-
Cool the mixture to room temperature.
-
Dilute with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.
-
Sonogashira Coupling: C-C Bond Formation (Aryl-Alkyne)
The Sonogashira reaction couples an aryl halide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.[4][5] This method is highly efficient for synthesizing arylalkynes and conjugated enynes under mild conditions.[6][7]
General Reaction Scheme: Ar-Br + H−C≡C−R --(Pd catalyst, Cu(I), Base)--> Ar−C≡C−R
Data Summary: Sonogashira Coupling of Aryl Bromides
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Triethylamine | THF | 65 | 6 | 94 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (1.5) | CuI (3) | Diisopropylamine | Toluene | 80 | 8 | 91 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) | CuI (5) | Piperidine | DMF | 50 | 12 | 85 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (2) | CuI (4) | Et₃N | Acetonitrile | RT | 24 | 89 |
Experimental Protocol: Synthesis of 1-(2-Ethoxyethyl)-4-(phenylethynyl)benzene
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv)
-
Copper(I) iodide [CuI] (0.04 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask, condenser, magnetic stirrer, nitrogen/argon source.
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF, followed by degassed triethylamine.
-
Add phenylacetylene dropwise to the stirred solution at room temperature.
-
Heat the mixture to 65°C and stir for 6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
-
Rinse the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography (eluent: hexane/ethyl acetate).
-
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[8][9] It allows for the facile synthesis of a wide variety of aryl amines, which are prevalent in pharmaceuticals.[10]
General Reaction Scheme: Ar-Br + R¹R²NH --(Pd catalyst, Ligand, Base)--> Ar-NR¹R²
Data Summary: Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 100 | 18 | 96 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 110 | 12 | 90 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 90 | 24 | 87 |
| 4 | Benzophenone imine (NH₃ equiv.) | Pd(OAc)₂ (2) | DavePhos (4) | NaOt-Bu | Toluene | 100 | 16 | 93 |
Experimental Protocol: Synthesis of 4-(4-(2-Ethoxyethyl)phenyl)morpholine
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl [BINAP] (0.015 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
-
Schlenk tube, magnetic stirrer, nitrogen/argon source.
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add NaOt-Bu, BINAP, and Pd₂(dba)₃ to a dry Schlenk tube.
-
Add toluene, followed by this compound and morpholine.
-
Seal the tube and heat the mixture to 100°C with stirring for 18 hours.
-
Cool the reaction to room temperature.
-
Dilute with diethyl ether and filter through a plug of silica gel, eluting with more diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by column chromatography or recrystallization to obtain the desired product.
-
Organometallic Intermediate Reactions
Grignard Reaction
Formation of a Grignard reagent by reacting the aryl bromide with magnesium metal creates a potent carbon nucleophile (carbanion equivalent).[11][12] This intermediate can then react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, esters) to form new C-C bonds.
General Reaction Scheme:
-
Ar-Br + Mg --(Ether)--> Ar-MgBr
-
Ar-MgBr + Electrophile (E⁺) --> Ar-E
Experimental Protocol: Synthesis of 4-(2-Ethoxyethyl)benzoic Acid
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Magnesium turnings (1.1 equiv)
-
Iodine (a single crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
1 M Hydrochloric acid (HCl)
-
Three-neck flask, dropping funnel, condenser, magnetic stirrer, nitrogen/argon source.
-
-
Procedure:
-
Grignard Formation:
-
Place magnesium turnings and a crystal of iodine in a flame-dried three-neck flask under an inert atmosphere.
-
Add a small portion of anhydrous THF.
-
Dissolve this compound in anhydrous THF in a dropping funnel and add a small amount to the magnesium.
-
If the reaction does not start (disappearance of iodine color, bubbling), gently warm the flask.
-
Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard solution to 0°C.
-
Carefully pour the Grignard solution onto an excess of crushed dry ice in a separate beaker with stirring.
-
Allow the mixture to warm to room temperature, allowing excess CO₂ to sublime.
-
Quench the reaction by slowly adding 1 M HCl until the solution is acidic and all solids have dissolved.
-
-
Work-up and Purification:
-
Extract the aqueous mixture three times with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water) to obtain pure 4-(2-ethoxyethyl)benzoic acid.
-
-
Visualizations
Caption: Generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Key functionalization pathways for this compound.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. adichemistry.com [adichemistry.com]
Application Note: Laboratory-Scale Synthesis of 1-Bromo-4-(2-ethoxyethyl)benzene
Abstract
This application note provides a detailed, two-step protocol for the laboratory-scale synthesis of 1-bromo-4-(2-ethoxyethyl)benzene, a valuable intermediate in organic and medicinal chemistry. The synthesis begins with the reduction of methyl 4-bromophenylacetate to yield the intermediate alcohol, 2-(4-bromophenyl)ethanol. This is followed by a Williamson ether synthesis to convert the alcohol to the final ethoxy derivative. This protocol offers a straightforward and efficient pathway, with detailed methodologies, data presentation, and workflow diagrams to ensure reproducibility for researchers in organic synthesis and drug development.
Introduction
This compound is a key building block in the synthesis of more complex molecules, including pharmaceutical agents and materials science compounds. Its structure combines a brominated aromatic ring, which is amenable to a variety of cross-coupling reactions, and an ethoxyethyl side chain. This document outlines a reliable two-step synthetic route suitable for laboratory-scale production. The chosen pathway involves the initial formation of 2-(4-bromophenyl)ethanol, followed by its etherification. The Williamson ether synthesis is a classic and robust method for forming ethers from an alkoxide and a primary alkyl halide via an SN2 reaction, making it ideal for the second step of this process.[1]
Overall Synthetic Scheme
The synthesis is performed in two primary stages:
-
Step 1: Reduction of Methyl 4-bromophenylacetate to 2-(4-bromophenyl)ethanol.
-
Step 2: Williamson Ether Synthesis of 2-(4-bromophenyl)ethanol with an ethyl halide to yield this compound.
Part 1: Synthesis of 2-(4-Bromophenyl)ethanol (Intermediate)
This procedure details the reduction of an ester to the corresponding primary alcohol.
Experimental Protocol
Materials and Equipment:
-
Methyl 4-bromophenylacetate
-
Lithium borohydride (LiBH₄), 2M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve methyl 4-bromophenylacetate (1.0 eq.) in anhydrous THF in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a 2M solution of lithium borohydride (LiBH₄) in THF (2.0 eq.) dropwise to the cooled solution while stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding deionized water at 0 °C.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to afford the target alcohol.
Quantitative Data (Step 1)
| Reagent/Material | Molecular Weight ( g/mol ) | Molar Eq. | Quantity Used |
| Methyl 4-bromophenylacetate | 229.07 | 1.0 | 6.0 g (26.2 mmol) |
| Lithium borohydride (2M in THF) | 21.78 | 2.0 | 26.2 mL (52.4 mmol) |
| Anhydrous THF | 72.11 | - | 100 mL |
| Product | 2-(4-Bromophenyl)ethanol | 201.06 | Yield: 4.5 g (85.5%) |
Part 2: Synthesis of this compound (Final Product)
This procedure details the etherification of the intermediate alcohol via the Williamson ether synthesis. A strong base, such as sodium hydride, is used to deprotonate the alcohol, which then reacts with an ethyl halide.[1][2]
Experimental Protocol
Materials and Equipment:
-
2-(4-Bromophenyl)ethanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl iodide (or ethyl bromide)
-
Saturated ammonium chloride solution (NH₄Cl)
-
Diethyl ether
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask with stir bar
-
Reflux condenser
-
Dropping funnel
-
Nitrogen or Argon gas inlet
-
Ice bath
-
Silica gel for column chromatography
Procedure:
-
Set up a dry, three-neck flask under an inert atmosphere (Nitrogen or Argon).
-
Add sodium hydride (1.2 eq., 60% dispersion) to the flask and suspend it in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 2-(4-bromophenyl)ethanol (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension. Hydrogen gas will evolve.[1]
-
Allow the mixture to stir at room temperature for 30 minutes after the addition is complete to ensure full deprotonation.
-
Add ethyl iodide (1.5 eq.) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 3-5 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the flask to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.
-
Add deionized water and transfer the mixture to a separatory funnel.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure this compound.
Quantitative Data (Step 2)
| Reagent/Material | Molecular Weight ( g/mol ) | Molar Eq. | Quantity (Example) |
| 2-(4-Bromophenyl)ethanol | 201.06 | 1.0 | 4.0 g (19.9 mmol) |
| Sodium Hydride (60%) | 24.00 | 1.2 | 0.96 g (23.9 mmol) |
| Ethyl Iodide | 155.97 | 1.5 | 4.65 g (29.8 mmol) |
| Anhydrous THF | 72.11 | - | 100 mL |
| Product | This compound | 229.12 | Typical Yield: >80% |
Summary of Analytical Data
| Compound | Form | Molecular Formula | Molecular Weight ( g/mol ) | Analytical Data |
| 2-(4-Bromophenyl)ethanol | Clear, colorless to light yellow liquid | C₈H₉BrO | 201.06 | ¹H NMR (400 MHz, DMSO-d6) : δ 7.56-7.35 (m, 2H), 7.27-7.07 (m, 2H), 4.67 (t, J = 5.2 Hz, 1H), 3.58 (td, J = 6.8, 5.4 Hz, 2H), 2.69 (t, J = 6.9 Hz, 2H). LCMS : m/z 204.8 [M+H]⁺. |
| This compound | Liquid | C₁₀H₁₃BrO | 229.12 | Expected ¹H NMR : Peaks corresponding to the aromatic protons (~7.4 ppm and ~7.1 ppm), the two methylene groups of the ethyl chain (~3.5-3.7 ppm and ~2.8 ppm), and the ethoxy group (quartet ~3.5 ppm, triplet ~1.2 ppm). |
Diagrams
Synthetic Pathway
References
Application Notes and Protocols: 1-bromo-4-(2-ethoxyethyl)benzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 1-bromo-4-(2-ethoxyethyl)benzene as a versatile building block in modern organic synthesis. The presence of both a reactive bromo group and an ethoxyethyl moiety allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and materials science.
Overview of Synthetic Applications
This compound serves as a key starting material for introducing the 4-(2-ethoxyethyl)phenyl scaffold into target molecules. The bromine atom is amenable to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, including a range of palladium-catalyzed cross-coupling reactions. The ethoxyethyl group, while generally stable under many reaction conditions, can be a modulator of physicochemical properties such as lipophilicity and can offer sites for further functionalization if required.
A notable application of structurally similar building blocks is in the synthesis of pharmaceuticals. For instance, the related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is a key intermediate in the synthesis of dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes.[1] This highlights the importance of the substituted bromobenzene motif in accessing biologically active molecules.
Key Synthetic Transformations
The reactivity of the aryl bromide in this compound allows for its participation in several cornerstone reactions of modern organic synthesis. Below are detailed protocols for some of these key transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the construction of C-C and C-N bonds. This compound is an excellent substrate for these transformations.
The Suzuki-Miyaura coupling enables the formation of biaryl structures by reacting an aryl halide with an organoboron compound.
General Reaction Scheme:
Experimental Protocol: Synthesis of a 4'-(2-ethoxyethyl)-[1,1'-biphenyl] Derivative
This protocol is a representative example of a Suzuki-Miyaura coupling reaction.
| Reactant | MW | Equivalents | Amount |
| This compound | 229.12 | 1.0 | (e.g., 229 mg, 1.0 mmol) |
| Phenylboronic Acid | 121.93 | 1.2 | (e.g., 146 mg, 1.2 mmol) |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | (e.g., 35 mg, 0.03 mmol) |
| K₂CO₃ | 138.21 | 2.0 | (e.g., 276 mg, 2.0 mmol) |
| Solvent | |||
| Toluene/Ethanol/Water | - | - | (e.g., 4:1:1 mixture, 5 mL) |
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the solvent mixture (toluene/ethanol/water).
-
Degas the mixture by bubbling with nitrogen or argon for 15 minutes.
-
Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired biphenyl derivative.
This reaction is a powerful method for the formation of C-N bonds, allowing for the synthesis of arylamines.
General Reaction Scheme:
Experimental Protocol: Synthesis of an N-Aryl-4-(2-ethoxyethyl)aniline Derivative
| Reactant | MW | Equivalents | Amount |
| This compound | 229.12 | 1.0 | (e.g., 229 mg, 1.0 mmol) |
| Aniline | 93.13 | 1.2 | (e.g., 112 mg, 1.2 mmol) |
| Pd₂(dba)₃ | 915.72 | 0.02 | (e.g., 18 mg, 0.02 mmol) |
| Xantphos | 578.68 | 0.04 | (e.g., 23 mg, 0.04 mmol) |
| NaOt-Bu | 96.10 | 1.4 | (e.g., 135 mg, 1.4 mmol) |
| Solvent | |||
| Toluene | - | - | (e.g., 5 mL) |
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine this compound, Pd₂(dba)₃, Xantphos, and NaOt-Bu.
-
Add dry toluene, followed by aniline.
-
Seal the tube and heat the mixture to 100-110 °C with stirring for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired N-arylaniline.
Organometallic Transformations
The bromo-substituent can be readily converted into an organometallic species, which can then be reacted with a variety of electrophiles.
Formation of a Grignard reagent opens up a vast array of subsequent reactions with electrophiles such as aldehydes, ketones, and carbon dioxide.
General Reaction Scheme:
Experimental Protocol: Synthesis of 4-(2-ethoxyethyl)benzoic acid
| Reactant | MW | Equivalents | Amount |
| This compound | 229.12 | 1.0 | (e.g., 2.29 g, 10.0 mmol) |
| Magnesium turnings | 24.31 | 1.2 | (e.g., 292 mg, 12.0 mmol) |
| Iodine | 253.81 | catalytic | (one crystal) |
| Carbon Dioxide (solid) | 44.01 | excess | (e.g., ~10 g) |
| Solvent | |||
| Anhydrous THF | - | - | (e.g., 20 mL) |
Procedure:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings and a crystal of iodine to the flask.
-
Dissolve this compound in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the aryl bromide solution to the magnesium turnings to initiate the reaction (indicated by a color change and gentle reflux).
-
Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture in an ice bath and carefully add crushed dry ice in small portions.
-
Allow the mixture to warm to room temperature and then quench by the slow addition of 1 M HCl.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude carboxylic acid, which can be purified by recrystallization.
Logical Workflow for Synthetic Transformations
The following diagram illustrates the central role of this compound as a branching point for various synthetic pathways.
Application in Drug Discovery
While specific biological activities for direct derivatives of this compound are not extensively documented in publicly available literature, the 4-(2-ethoxyethyl)phenyl moiety is a valuable pharmacophore. Its incorporation into larger molecules can influence key drug-like properties.
Workflow for Investigating Biological Activity:
The following diagram outlines a typical workflow for synthesizing and evaluating the biological activity of new chemical entities derived from this compound.
The ethoxyethyl group can impact a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For example, the ether linkage may be susceptible to metabolic cleavage, or the overall increase in lipophilicity compared to a more polar side chain could affect cell permeability and protein binding. These are important considerations for drug development professionals when designing new therapeutic agents.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its ability to participate in a wide array of robust and high-yielding chemical transformations makes it an attractive starting material for the synthesis of a diverse range of complex molecules. The protocols and workflows provided herein serve as a guide for researchers to unlock the synthetic potential of this compound in their own research endeavors, particularly in the pursuit of novel pharmaceuticals and functional materials.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1-bromo-4-(2-ethoxyethyl)benzene by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 1-bromo-4-(2-ethoxyethyl)benzene using column chromatography. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the column chromatography purification of this compound.
Q1: My TLC of the crude reaction mixture shows multiple spots. What are the likely impurities?
A1: The impurities in your crude product will depend on the synthetic route used. Two common routes for synthesizing this compound are:
-
Williamson Ether Synthesis: Starting from 4-bromophenylethanol and an ethylating agent (e.g., ethyl bromide, diethyl sulfate).
-
Friedel-Crafts Alkylation: Starting from bromobenzene and 2-ethoxyethyl chloride.
Common impurities may include:
-
Unreacted Starting Materials:
-
4-bromophenylethanol (more polar than the product).
-
Bromobenzene (less polar than the product).
-
-
Byproducts:
-
Over-alkylated products from Friedel-Crafts reactions (less polar).
-
Elimination byproducts from Williamson ether synthesis (less polar).
-
Unreacted ethylating agent (volatile, may not be visible on TLC).
-
Q2: I'm not sure which mobile phase to use for the column. How do I determine the right solvent system?
A2: The ideal mobile phase (eluent) for column chromatography is typically determined by running preliminary thin-layer chromatography (TLC) plates. The goal is to find a solvent system that provides good separation between your target compound and its impurities. For this compound, which is a moderately polar compound, a good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane.
Recommended starting solvent systems for TLC analysis:
-
Hexane:Ethyl Acetate (9:1, v/v)
-
Hexane:Ethyl Acetate (8:2, v/v)
-
Petroleum Ether:Dichloromethane (1:1, v/v)
Aim for a solvent system that gives your product an Rf value of approximately 0.25-0.35 . This will ensure that the compound does not elute too quickly (poor separation) or too slowly (band broadening and long run times).
Q3: My product is coming off the column with an impurity. How can I improve the separation?
A3: If your product is co-eluting with an impurity, consider the following troubleshooting steps:
-
Decrease the Polarity of the Mobile Phase: If the impurity is less polar than your product (higher Rf on TLC), using a less polar mobile phase (e.g., increasing the proportion of hexane) will increase the retention time of your product and may allow for better separation from the faster-moving impurity.
-
Use a Gradient Elution: Start with a non-polar solvent to elute the non-polar impurities first. Then, gradually increase the polarity of the mobile phase (e.g., by slowly increasing the percentage of ethyl acetate) to elute your product, leaving the more polar impurities on the column.
-
Check for Column Overloading: Loading too much crude product onto the column can lead to broad bands and poor separation. As a general rule, use a silica gel to crude product weight ratio of at least 30:1.
-
Ensure Proper Column Packing: An improperly packed column with cracks or channels will lead to poor separation. Ensure the silica gel is packed uniformly and is free of air bubbles.
Q4: I can't see my compound on the TLC plate. What visualization methods are effective for this compound?
A4: this compound is an aromatic compound and should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate.[1][2][3] If UV visualization is not effective, you can use a chemical stain. A potassium permanganate (KMnO4) stain is a good general-purpose stain that will visualize most organic compounds, including ethers and aromatic rings, as yellow or brown spots upon gentle heating.[1]
Q5: The purification yield is very low. What are the possible reasons?
A5: Low yield can be attributed to several factors:
-
Product Adsorbed Irreversibly to Silica Gel: Highly polar compounds can sometimes bind strongly to the acidic silica gel. While this compound is not excessively polar, if your crude mixture contains very polar impurities, they may trap some of your product.
-
Product Decomposition on Silica Gel: Some compounds are sensitive to the acidic nature of silica gel. While aryl bromides and ethers are generally stable, this possibility should be considered if all other factors are ruled out.
-
Improper Fraction Collection: You may be discarding fractions that contain your product. It is crucial to monitor the elution by collecting small fractions and analyzing them by TLC before combining them.
-
Column Ran Dry: Allowing the solvent level to drop below the top of the silica gel can cause cracking of the stationary phase, leading to poor separation and potential loss of product.
Experimental Protocol: Column Chromatography of Crude this compound
This protocol outlines a standard procedure for the purification of this compound using silica gel column chromatography.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Glass chromatography column with a stopcock
-
Cotton or glass wool
-
Sand (optional)
-
Beakers and Erlenmeyer flasks for fraction collection
-
TLC plates (silica gel coated with fluorescent indicator)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate stain
-
Rotary evaporator
2. Procedure:
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the plate in a series of solvent systems (e.g., Hexane:Ethyl Acetate 9:1, 8:2, 7:3) to find the optimal mobile phase for separation.
-
-
Column Preparation (Wet Slurry Method):
-
Secure the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase. A thin layer of sand can be added on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis.
-
Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.
-
Open the stopcock to allow the solvent to drain, but do not let the solvent level fall below the top of the silica gel at any point .
-
Once the silica has settled, add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a low-boiling point solvent like dichloromethane.
-
Carefully add the dissolved sample to the top of the column using a pipette.
-
Allow the sample to absorb into the silica gel by draining the solvent until the liquid level just reaches the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting the eluent in small, numbered fractions (e.g., 10-20 mL each).
-
If using a gradient elution, start with the least polar solvent mixture and gradually increase the polarity as the elution progresses.
-
-
Monitoring the Separation:
-
Spot each collected fraction on a TLC plate.
-
Develop the TLC plate in the appropriate solvent system and visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
The following table summarizes the expected chromatographic behavior of this compound and potential impurities. Rf values are approximate and will vary depending on the exact TLC conditions.
| Compound | Structure | Polarity | Expected Rf (Hexane:EtOAc 8:2) |
| 1-bromo-4-ethylbenzene | C8H9Br | Low | ~0.8 |
| This compound | C10H13BrO | Moderate | ~0.3 |
| 4-bromophenylethanol | C8H9BrO | High | ~0.1 |
| Dibromo-4-(2-ethoxyethyl)benzene | C10H12Br2O | Moderate | Similar to product |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography purification of this compound.
Caption: Troubleshooting workflow for column chromatography.
References
Technical Support Center: Synthesis of 1-bromo-4-(2-ethoxyethyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-bromo-4-(2-ethoxyethyl)benzene. Our aim is to help you identify and resolve common issues related to impurities, ensuring a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and established method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 4-bromophenethyl alcohol to form an alkoxide, which then undergoes a nucleophilic substitution reaction (SN2) with an ethylating agent, such as ethyl bromide or ethyl iodide.
Q2: What are the potential impurities I might encounter in my synthesis?
A2: The primary impurities in the synthesis of this compound typically arise from unreacted starting materials and side reactions. These can include:
-
Unreacted 4-bromophenethyl alcohol: Incomplete reaction can leave residual starting alcohol.
-
Unreacted ethylating agent (e.g., ethyl bromide): Excess or unreacted ethylating agent may remain.
-
4-Vinylbenzene: This is a common byproduct resulting from an E2 elimination side reaction, which competes with the desired SN2 Williamson ether synthesis.[1][2]
-
Diethyl ether: Formed if the ethoxide reacts with another molecule of the ethylating agent.
Q3: How can I monitor the progress of the reaction to minimize impurity formation?
A3: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (4-bromophenethyl alcohol), you can observe the disappearance of the starting material and the appearance of the product spot. A developing system of ethyl acetate and hexanes (e.g., 1:4 v/v) is a good starting point for TLC analysis.
Q4: What are the recommended purification techniques for this compound?
A4: The primary methods for purifying crude this compound are column chromatography and distillation.[3] Recrystallization is generally less effective for oily products but can be attempted if the product solidifies upon cooling.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of this compound.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| TLC analysis of the crude product shows a significant amount of unreacted 4-bromophenethyl alcohol. | Incomplete reaction. | 1. Extend the reaction time: Continue heating the reaction and monitor by TLC until the starting material is consumed. 2. Add more base and/or ethylating agent: Stoichiometry may be off, or reagents may have degraded. Add additional base to ensure complete deprotonation of the alcohol, followed by more ethylating agent. |
| The purified product is contaminated with a lower boiling point impurity, likely diethyl ether. | Excess ethoxide reacting with the ethylating agent. | 1. Careful distillation: Diethyl ether has a very low boiling point (34.6 °C) and can be removed under atmospheric pressure or gentle vacuum before distilling the main product. 2. Aqueous workup: Washing the organic layer with water during the workup will remove any remaining ethanol and some of the diethyl ether. |
| The final product contains 4-vinylbenzene, as indicated by NMR or GC-MS. | E2 elimination side reaction is favored. | 1. Use a less hindered base: If using a bulky base, switch to a smaller one like sodium hydride. 2. Control the reaction temperature: Higher temperatures can favor elimination. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[1] |
| Column chromatography is not providing good separation of the product from impurities. | Incorrect solvent system. | 1. Optimize the TLC solvent system: The ideal solvent system for column chromatography should give your product an Rf value of 0.25-0.35 on the TLC plate. 2. Use a gradient elution: Start with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). |
Experimental Protocols
1. Aqueous Workup:
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and add an organic solvent (e.g., diethyl ether or dichloromethane) to extract the product.
-
Wash the organic layer sequentially with water and brine (saturated NaCl solution).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
2. Flash Column Chromatography:
-
Slurry packing the column: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Loading the sample: Dissolve the crude product in a minimal amount of the chromatography solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 10% ethyl acetate in hexanes.
-
Fraction collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Solvent removal: Combine the pure fractions and remove the solvent under reduced pressure.
3. Distillation:
-
Set up a distillation apparatus (simple or fractional, depending on the boiling point difference between the product and impurities).
-
Place the crude product in the distilling flask with a few boiling chips.
-
Heat the flask gently in a heating mantle.
-
Collect the fraction that distills at the expected boiling point of this compound. The boiling point of the related compound, 1-bromo-4-ethoxybenzene, is 138 °C at 9 mmHg, which can be used as an estimate.[4]
Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of this compound.
References
optimizing reaction yield for 1-bromo-4-(2-ethoxyethyl)benzene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 1-bromo-4-(2-ethoxyethyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient method for synthesizing this compound is a two-step process. The first step involves the bromination of a suitable benzene derivative, followed by an etherification reaction, typically a Williamson ether synthesis, to introduce the ethoxyethyl group. The selection of starting materials and reaction conditions is crucial for maximizing the yield and purity of the final product.
Q2: Which factors have the most significant impact on the yield of the Williamson ether synthesis step?
A2: The yield of the Williamson ether synthesis is primarily influenced by the choice of base, solvent, reaction temperature, and the nature of the leaving group. Strong bases like sodium hydride or potassium tert-butoxide are often used to deprotonate the alcohol completely. Polar aprotic solvents such as THF or DMF are generally preferred. The reaction temperature needs to be carefully controlled to balance the reaction rate and minimize side reactions.
Q3: What are the common side reactions to be aware of during this synthesis?
A3: During the bromination step, over-bromination can occur, leading to di- or tri-substituted products. In the Williamson ether synthesis step, elimination reactions can compete with the desired substitution, especially if the alkyl halide is sterically hindered or if a strong, non-nucleophilic base is used at elevated temperatures.[1][2] Another potential side reaction is the alkylation on the aromatic ring if a phenoxide is used as the nucleophile.[1]
Q4: How can I purify the final product, this compound?
A4: Purification of the crude product is typically achieved through column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is commonly employed.[3] Depending on the physical properties of the product, distillation or recrystallization may also be viable purification methods.[4]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Bromination Step | Incomplete reaction | - Increase reaction time.- Ensure the use of a suitable catalyst (e.g., FeBr₃). |
| Over-bromination | - Carefully control the stoichiometry of bromine.- Perform the reaction at a lower temperature. | |
| Low yield in Williamson Ether Synthesis | Incomplete deprotonation of the alcohol | - Use a stronger base (e.g., NaH).- Ensure anhydrous reaction conditions. |
| Competing elimination reaction | - Use a primary alkyl halide as the electrophile.- Maintain a lower reaction temperature.[1] | |
| Poor leaving group | - Use an alkyl halide with a better leaving group (I > Br > Cl). | |
| Presence of Impurities in Final Product | Unreacted starting materials | - Optimize reaction stoichiometry and time.- Improve purification efficiency (e.g., adjust column chromatography gradient). |
| Side products from competing reactions | - Adjust reaction conditions to favor the desired pathway (see above).- Employ a more selective purification technique. | |
| Difficulty in Product Isolation | Product is an oil | - If purification is by column chromatography, ensure complete removal of solvent.- Consider converting the oil to a solid derivative for easier handling if possible. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
Step 1: Synthesis of 2-(4-Bromophenyl)ethanol
-
Reaction Setup: To a solution of 4-bromophenylacetic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add borane-THF complex (BH₃·THF) (typically 1.1-1.5 equivalents) dropwise at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Quenching: Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield pure 2-(4-bromophenyl)ethanol.
Step 2: Williamson Ether Synthesis to Yield this compound
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-(4-bromophenyl)ethanol (1 equivalent) in anhydrous THF.
-
Deprotonation: Add sodium hydride (NaH) (60% dispersion in mineral oil, 1.1-1.2 equivalents) portion-wise at 0 °C. Stir the suspension at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Etherification: Cool the mixture back to 0 °C and add ethyl iodide or ethyl bromide (1.1-1.5 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Workup: After completion, carefully quench the reaction with water at 0 °C. Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to obtain this compound.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the key steps in the synthesis of this compound, based on analogous reactions reported in the literature.
| Reaction Step | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Reduction | 4-Bromophenylacetic acid | BH₃·THF | THF | 0 to RT | 2-4 | 85-95 |
| Williamson Ether Synthesis | 2-(4-Bromophenyl)ethanol | NaH, Ethyl Iodide | THF | 0 to RT | 12-24 | 70-90 |
Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis and optimization of this compound.
Caption: Synthesis workflow for this compound.
References
Technical Support Center: Bromination of 4-(2-ethoxyethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 4-(2-ethoxyethyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products from the bromination of 4-(2-ethoxyethyl)benzene?
The major product depends on the reaction conditions.
-
Under electrophilic aromatic substitution conditions (e.g., Br₂ with a Lewis acid like FeBr₃), the primary product will be substitution on the aromatic ring. The ethoxyethyl group is an ortho, para-director, leading to a mixture of 1-bromo-4-(2-ethoxyethyl)-2-ylbenzene and 1-bromo-4-(2-ethoxyethyl)benzene. Due to steric hindrance from the ethoxyethyl group, the para-substituted product is generally favored.
-
Under free-radical bromination conditions (e.g., N-bromosuccinimide (NBS) with a radical initiator like AIBN or light), the reaction will selectively occur at the benzylic position, yielding 1-(1-bromoethyl)-4-(2-ethoxyethyl)benzene.[1]
Q2: What are the most common side reactions to expect?
The primary side reactions include:
-
Polybromination: The activating nature of the ethoxyethyl group can lead to the addition of more than one bromine atom to the aromatic ring, resulting in di- or tri-brominated products, especially if an excess of the brominating agent is used.[2]
-
Benzylic Bromination (under electrophilic conditions): Although less favored, some benzylic bromination can occur as a minor side reaction even under electrophilic conditions, particularly at higher temperatures.
-
Aromatic Bromination (under radical conditions): If the reaction conditions are not strictly controlled (e.g., presence of acidic impurities), some electrophilic aromatic substitution can compete with the desired benzylic bromination.
-
Reaction with the Ether Linkage: Under very harsh acidic or thermal conditions, cleavage of the ether bond is a possibility, though it is not a common side reaction under standard bromination protocols.
Q3: How can I favor aromatic bromination over benzylic bromination?
To selectively achieve aromatic bromination, use an electrophilic bromination method. This typically involves reacting 4-(2-ethoxyethyl)benzene with molecular bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). The reaction should be carried out in the dark to avoid photochemical radical initiation.
Q4: How can I favor benzylic bromination over aromatic bromination?
For selective benzylic bromination, use a free-radical pathway. The most common method is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the bromine source in a non-polar solvent like carbon tetrachloride (CCl₄), with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under reflux or photochemical conditions (light).[1][3] NBS is advantageous as it provides a low, constant concentration of Br₂, which favors radical substitution over electrophilic addition to any potential alkene intermediates.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion of starting material | 1. Inactive catalyst (for electrophilic bromination). 2. Insufficient initiation (for radical bromination). 3. Reaction temperature is too low. 4. Impurities in the starting material or solvent quenching the reaction. | 1. Use fresh, anhydrous Lewis acid catalyst. 2. Ensure the radical initiator is active or the light source is of the appropriate wavelength and intensity. 3. Gradually increase the reaction temperature, monitoring for product formation. 4. Purify starting materials and ensure solvents are dry and free of quenching agents. |
| Formation of multiple polybrominated products | 1. Excess of brominating agent. 2. Reaction time is too long. 3. High reaction temperature. | 1. Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the brominating agent. 2. Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed. 3. Perform the reaction at a lower temperature to improve selectivity. |
| Significant amount of benzylic bromination when aromatic bromination is desired | 1. Reaction exposed to light, initiating a radical pathway. 2. High reaction temperature favoring radical formation. | 1. Conduct the reaction in the dark, for example, by wrapping the reaction vessel in aluminum foil. 2. Run the reaction at or below room temperature if feasible. |
| Significant amount of aromatic bromination when benzylic bromination is desired | 1. Presence of acid, which can catalyze electrophilic bromination. 2. Using Br₂ instead of NBS. | 1. Add a non-nucleophilic base, like barium carbonate, to neutralize any acidic byproducts (e.g., HBr). 2. Use NBS as the bromine source, as it maintains a low concentration of Br₂. |
| Formation of a complex mixture of unidentified products | 1. Decomposition of starting material or product under harsh conditions. 2. Multiple side reactions occurring simultaneously. | 1. Use milder reaction conditions (lower temperature, less reactive brominating agent). 2. Re-evaluate the chosen reaction pathway and consider a different synthetic route if selectivity cannot be achieved. |
Quantitative Data Summary
The following table summarizes the expected product distribution for the bromination of a model compound, 4-ethylanisole, which is structurally similar to 4-(2-ethoxyethyl)benzene, under different conditions. This data is illustrative and actual yields may vary.
| Reaction Type | Brominating Agent | Catalyst/Initiator | Solvent | Major Product(s) | Expected Yield (%) | Major Side Product(s) |
| Electrophilic Aromatic Substitution | Br₂ | FeBr₃ | CH₂Cl₂ | 2-Bromo-4-ethylanisole & 3-Bromo-4-ethylanisole | 70-85 | Dibrominated products |
| Free-Radical Bromination | NBS | AIBN (benzoyl peroxide) | CCl₄ | 1-(1-Bromoethyl)-4-methoxybenzene | 80-90 | Dibrominated benzylic product, Aromatic bromination products |
Experimental Protocols
Protocol 1: Electrophilic Aromatic Bromination
This protocol is designed to favor the substitution of a bromine atom onto the aromatic ring.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(2-ethoxyethyl)benzene (1 equivalent) in a dry, inert solvent such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄). Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃) (0.1 equivalents) to the solution.
-
Bromine Addition: Slowly add a solution of bromine (Br₂) (1.05 equivalents) in the same solvent to the reaction mixture via the dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C and protect the reaction from light.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess bromine. Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the ortho and para isomers and remove any polybrominated side products.
Protocol 2: Free-Radical Benzylic Bromination
This protocol is designed to favor the substitution of a bromine atom at the benzylic position of the ethyl group.
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(2-ethoxyethyl)benzene (1 equivalent) in a dry, non-polar solvent such as carbon tetrachloride (CCl₄).
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 equivalents) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (0.02-0.05 equivalents).
-
Reaction Initiation: Heat the mixture to reflux (for thermal initiation) or irradiate with a UV lamp (for photochemical initiation).
-
Reaction Monitoring: Monitor the reaction by observing the consumption of the denser NBS, which will be converted to the less dense succinimide that floats on top of the CCl₄. The reaction can also be monitored by TLC or GC-MS.
-
Work-up: After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature and filter to remove the succinimide. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or distillation under reduced pressure.
Visualizations
Caption: Electrophilic aromatic bromination pathway.
Caption: Free-radical benzylic bromination pathway.
References
stability and storage conditions for 1-bromo-4-(2-ethoxyethyl)benzene
This technical support center provides guidance on the stability and storage of 1-bromo-4-(2-ethoxyethyl)benzene for researchers, scientists, and drug development professionals. The information is compiled from data on structurally similar compounds and general chemical principles. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and comprehensive information.
Troubleshooting Guide
Users may encounter several issues during the storage and use of this compound. This guide provides potential causes and solutions to common problems.
| Issue | Potential Cause | Troubleshooting Steps |
| Discoloration (e.g., yellowing) of the compound | Oxidation or degradation due to improper storage (exposure to air, light, or heat). | 1. Verify that the compound is stored in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen). 2. Ensure the storage area is cool, dry, and dark. 3. If discoloration is observed, consider purifying a small sample (e.g., by column chromatography or distillation) and re-analyzing to confirm identity and purity before use. |
| Inconsistent or poor yields in reactions | Degradation of the starting material. The aryl bromide or ether linkage may have undergone slow decomposition. | 1. Check the purity of the this compound using an appropriate analytical method (e.g., NMR, GC-MS). 2. If the purity is low, purify the material before use. 3. For sensitive reactions, it is recommended to use freshly opened or recently purified material. |
| Presence of unexpected byproducts in reactions | The compound may have degraded, or it may be reacting with incompatible substances. | 1. Review the reaction setup to ensure that all reagents and solvents are compatible with an aryl bromide and an ether. Avoid strong oxidizing agents.[1][2] 2. Consider the possibility of side reactions involving the bromo or ethoxyethyl groups. |
| Precipitation or phase separation in solution | The compound may have limited solubility in the chosen solvent, or it may be degrading to form insoluble products. | 1. Verify the solubility of this compound in the chosen solvent. 2. If the compound was previously soluble, this may be an indication of degradation. Analyze the precipitate and the solution to identify the components. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Based on data for structurally similar compounds, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] It should be protected from light and moisture. For long-term storage, storing under an inert atmosphere (argon or nitrogen) is recommended to prevent oxidation.
Q2: How stable is this compound at room temperature?
Q3: What are the potential degradation pathways for this compound?
A3: Potential degradation pathways could involve the cleavage of the ether linkage or reactions involving the aryl bromide. The ether linkage can be susceptible to cleavage under strongly acidic conditions. The aryl bromide may undergo slow hydrolysis or other nucleophilic substitution reactions, especially in the presence of moisture or other nucleophiles.
Q4: Is this compound sensitive to air or moisture?
A4: While not reported to be acutely sensitive, it is good laboratory practice to handle this compound in a way that minimizes exposure to air and moisture to prevent potential degradation over time. Using an inert atmosphere for reactions and storage is a recommended precautionary measure.
Q5: What materials are incompatible with this compound?
A5: Strong oxidizing agents are generally incompatible with this type of compound.[1][2] Contact with strong acids could potentially cleave the ether bond. It is important to consult a comprehensive chemical compatibility chart and the specific SDS for detailed information.
Quantitative Data Summary
The following table summarizes key physical and chemical properties for this compound and a structurally similar compound, 1-bromo-4-ethoxybenzene. This data is useful for handling and for designing experimental protocols.
| Property | This compound (Predicted/Inferred) | 1-Bromo-4-ethoxybenzene |
| Molecular Formula | C₁₀H₁₃BrO | C₈H₉BrO[3] |
| Molecular Weight | 229.11 g/mol | 201.06 g/mol [3] |
| Appearance | Likely a colorless to pale yellow liquid | Colorless liquid |
| Boiling Point | Not available | ~215 °C |
| Storage Temperature | 2-8 °C (Recommended) | Room Temperature |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) | Soluble in ether, alcohol |
Experimental Protocols
Protocol for Handling and Storage of this compound
-
Receiving and Initial Inspection:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Verify that the compound is in the expected physical state (likely a liquid). Note any discoloration.
-
-
Storage:
-
Store the compound in its original, tightly sealed container.
-
Place the container in a cool, dry, and dark location, such as a refrigerator designated for chemical storage (2-8 °C).
-
For long-term storage, consider flushing the headspace of the container with an inert gas like argon or nitrogen before sealing.
-
-
Handling:
-
All handling should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
When dispensing the liquid, use a clean, dry syringe or pipette.
-
Avoid breathing vapors.
-
After dispensing, securely reseal the container, again considering an inert gas flush.
-
-
Disposal:
-
Dispose of any unused material and contaminated waste in accordance with local, state, and federal regulations. Do not pour down the drain.
-
Visualizations
Caption: Troubleshooting workflow for addressing experimental issues potentially related to the stability of this compound.
References
Technical Support Center: Improving Reaction Selectivity with 1-bromo-4-(2-ethoxyethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the selectivity of reactions involving 1-bromo-4-(2-ethoxyethyl)benzene. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guides
This section addresses specific issues you may encounter during common cross-coupling and Grignard reactions with this compound.
Suzuki-Miyaura Coupling
Question: I am observing low yields and significant amounts of homocoupled byproducts in the Suzuki-Miyaura coupling of this compound with an arylboronic acid. How can I improve the selectivity for the desired cross-coupled product?
Answer:
Low yields and homocoupling are common issues in Suzuki-Miyaura reactions. The electron-donating nature of the 4-(2-ethoxyethyl) group can sometimes make the aryl bromide less reactive towards oxidative addition. Here are several strategies to improve selectivity:
-
Choice of Catalyst and Ligand: The selection of the palladium catalyst and phosphine ligand is critical. For electron-rich aryl bromides, bulky, electron-rich phosphine ligands are often beneficial. Consider using ligands such as SPhos, XPhos, or RuPhos, which are known to promote the desired cross-coupling over side reactions.
-
Base Selection: The base plays a crucial role in the transmetalation step. While stronger bases like NaOH or KOH can be effective, they can also promote side reactions. Consider using a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The use of phosphate bases (e.g., K₃PO₄) can also be advantageous in suppressing side reactions.
-
Solvent System: The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species. A mixture of a nonpolar solvent like toluene or dioxane with a polar aprotic solvent or water is often effective. For instance, a toluene/water or dioxane/water system can facilitate the reaction.
-
Temperature Control: Running the reaction at the lowest effective temperature can help minimize side reactions. While some reactions require heating to proceed at a reasonable rate, excessively high temperatures can lead to catalyst decomposition and increased byproduct formation.
-
Degassing: Thoroughly degassing the reaction mixture to remove oxygen is crucial. Oxygen can lead to the oxidative homocoupling of the boronic acid and deactivate the palladium catalyst.
Logical Troubleshooting Workflow for Suzuki-Miyaura Coupling
safe handling and disposal of 1-bromo-4-(2-ethoxyethyl)benzene
Disclaimer: No specific Safety Data Sheet (SDS) for 1-bromo-4-(2-ethoxyethyl)benzene was located. The following information is based on the safety data for the closely related compound, 1-bromo-4-(2-ethoxyethoxy)benzene, and should be used as a guideline. Researchers should always conduct a thorough risk assessment before handling any chemical.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on data for similar compounds, this compound is expected to cause serious eye irritation and may cause respiratory irritation.[1] It is also likely to be harmful if swallowed or comes into contact with skin.
Q2: What personal protective equipment (PPE) should I wear when working with this compound?
A2: It is recommended to wear protective gloves, clothing, and eye/face protection.[1][2] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.
Q3: How should I properly store this compound?
A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Keep it away from heat, sparks, and open flames. It is incompatible with strong oxidizing agents.
Q4: What is the proper procedure for disposing of waste containing this chemical?
A4: Dispose of contents and container to an approved waste disposal plant.[1][2] Do not empty into drains.[1] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[1]
Q5: What should I do in case of accidental exposure?
A5:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]
-
Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation occurs.[1][2]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician immediately.[1][3]
Troubleshooting Guides
Experimental Synthesis & Handling
| Issue | Possible Cause | Troubleshooting Steps |
| Low product yield in synthesis | Incomplete reaction, suboptimal temperature, impure starting materials. | Confirm the purity of starting materials (e.g., 1-bromo-4-ethylbenzene). Optimize reaction temperature and time based on literature for similar etherifications. Consider using a catalyst if applicable. |
| Formation of side products | Incorrect reaction conditions, presence of moisture. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture. Use anhydrous solvents. Purify the crude product using column chromatography or distillation. |
| Difficulty in product purification | Similar boiling points of product and impurities. | Utilize fractional distillation for liquids with close boiling points. For solids, recrystallization with an appropriate solvent system can be effective. High-performance liquid chromatography (HPLC) may be necessary for high-purity isolation. |
| Compound decomposition during storage | Exposure to light, heat, or incompatible materials. | Store in an amber-colored, tightly sealed container in a cool, dark, and well-ventilated area. Ensure storage is away from oxidizing agents. |
Quantitative Data Summary
The following tables summarize key quantitative data based on closely related compounds.
Physical and Chemical Properties
| Property | Value | Source Compound |
| Molecular Formula | C₁₀H₁₃BrO | 1-bromo-4-ethylbenzene (similar core) |
| Appearance | Colorless liquid (Expected) | 1-bromo-4-ethylbenzene[2] |
| Boiling Point | 204 °C / 399.2 °F @ 760 mmHg | 1-bromo-4-ethylbenzene[2] |
| Flash Point | 63 °C / 145.4 °F | 1-bromo-4-ethylbenzene[2] |
| Specific Gravity | ~1.340 | 1-bromo-4-ethylbenzene[2] |
Safety and Hazard Information
| Hazard Classification | Category | Target Organs |
| Serious Eye Damage/Eye Irritation | Category 2 | Eyes |
| Specific target organ toxicity (single exposure) | Category 3 | Respiratory system |
| Skin Corrosion/Irritation | Category 2 | Skin |
| Acute Toxicity (Oral) | Category 4 | - |
Experimental Protocols
Illustrative Synthesis of a 1-bromo-4-(alkoxyalkyl)benzene Derivative
This protocol is a generalized procedure based on the synthesis of similar compounds and should be adapted and optimized for the specific synthesis of this compound.
Objective: To synthesize a 1-bromo-4-(alkoxyalkyl)benzene derivative via etherification.
Materials:
-
A suitable precursor such as 2-(4-bromophenyl)ethanol
-
An ethylating agent (e.g., ethyl iodide, diethyl sulfate)
-
A base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))
-
Quenching solution (e.g., saturated ammonium chloride solution)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen), dissolve the precursor alcohol in the anhydrous solvent in a flame-dried flask.
-
Cool the solution in an ice bath.
-
Slowly add the base to the solution.
-
Stir the mixture at room temperature for a specified time to allow for the formation of the alkoxide.
-
Slowly add the ethylating agent to the reaction mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding the quenching solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over the drying agent, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation.
Visualizations
Caption: Workflow for the safe handling and response to spills of this compound.
Caption: A generalized workflow for the synthesis of an ether derivative.
References
Technical Support Center: Analysis of 1-bromo-4-(2-ethoxyethyl)benzene Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and GC-MS analysis of 1-bromo-4-(2-ethoxyethyl)benzene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and analysis of this compound, helping you identify and resolve potential problems in your experimental workflow.
| Observation | Potential Cause | Suggested Solution |
| Low yield of desired product | Incomplete reaction. | - Ensure stoichiometric amounts of reagents. - Extend reaction time or increase temperature, monitoring for byproduct formation. - Check the purity and activity of reagents. |
| Degradation of starting material or product. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Control the reaction temperature carefully. | |
| Inefficient purification. | - Optimize column chromatography conditions (e.g., solvent system, silica gel activity). - Consider alternative purification methods like preparative TLC or distillation. | |
| Presence of multiple spots on TLC close to the product spot | Formation of isomeric byproducts. | - This is common in electrophilic aromatic substitution. Optimize reaction conditions (temperature, catalyst) to favor para-substitution. - Utilize high-resolution column chromatography for separation. |
| Unexpected peaks in the GC chromatogram | Presence of byproducts from side reactions. | - Refer to the "Potential Byproducts and their GC-MS Identification" table below to identify the impurities. - Adjust reaction conditions to minimize side reactions. |
| Contamination from solvents or reagents. | - Run a blank GC-MS analysis of your solvents and starting materials. - Use high-purity reagents and solvents. | |
| Difficulty in interpreting mass spectra | Co-elution of compounds. | - Optimize the GC temperature program to improve separation. - Use a longer GC column or a column with a different stationary phase. |
| Complex fragmentation patterns. | - Compare the obtained spectra with the expected fragmentation patterns of the target molecule and potential byproducts provided in this guide. - Utilize a mass spectral library for comparison. |
Frequently Asked Questions (FAQs)
Synthesis
-
What are the common synthetic routes for this compound? Two primary routes are the Williamson ether synthesis and electrophilic aromatic substitution. The Williamson ether synthesis involves the reaction of 4-bromophenylethanol with an ethylating agent, while electrophilic bromination starts with (2-ethoxyethyl)benzene and introduces the bromine atom to the aromatic ring.
-
What are the most common byproducts in the Williamson ether synthesis route? The most common byproducts include unreacted 4-bromophenylethanol, the elimination product (4-bromostyrene), and potentially diethyl ether from the reaction of the ethoxide with the ethylating agent.
-
What are the typical byproducts in the electrophilic bromination of (2-ethoxyethyl)benzene? The primary byproducts are ortho- and meta-isomers of this compound (2-bromo-1-(2-ethoxyethyl)benzene and 3-bromo-1-(2-ethoxyethyl)benzene). Over-bromination can also lead to the formation of dibrominated products.
GC-MS Analysis
-
What type of GC column is suitable for analyzing the reaction mixture? A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms, is generally suitable for separating the target compound from its potential byproducts.
-
How can I confirm the identity of a peak in my chromatogram? Confirmation is achieved by comparing both the retention time and the mass spectrum of the unknown peak with those of an authentic standard or with the data provided in this guide.
-
What are the characteristic fragmentation patterns for this compound in EI-MS? The mass spectrum will show a molecular ion peak (M+) and an M+2 peak of similar intensity, which is characteristic of a bromine-containing compound. Common fragment ions result from the cleavage of the ethoxyethyl side chain.
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
This protocol is a plausible method for the synthesis.
Materials:
-
4-bromophenylethanol
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl bromide (or ethyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for extraction (e.g., diethyl ether or ethyl acetate) and column chromatography (e.g., hexane and ethyl acetate)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen), dissolve 4-bromophenylethanol in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add ethyl bromide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
GC-MS Analysis Protocol
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, DB-5ms or equivalent.
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
Data Presentation
Table 1: Potential Byproducts and their GC-MS Identification in this compound Synthesis
| Compound Name | Structure | Molecular Weight ( g/mol ) | Expected Retention Time | Key Mass Fragments (m/z) |
| This compound (Target) | Br-C₆H₄-CH₂CH₂OCH₂CH₃ | 229.12 | Later eluting major peak | 229/231 (M+), 183/185, 129, 103, 77, 45 |
| 4-bromophenylethanol (Starting Material) | Br-C₆H₄-CH₂CH₂OH | 201.06 | Earlier eluting than product | 200/202 (M+), 183/185, 104, 77 |
| 4-bromostyrene (Elimination Byproduct) | Br-C₆H₄-CH=CH₂ | 183.04 | Earlier eluting than starting material | 182/184 (M+), 103, 77 |
| 2-bromo-1-(2-ethoxyethyl)benzene (Isomer) | Br-C₆H₄-CH₂CH₂OCH₂CH₃ | 229.12 | Similar to target, may co-elute | 229/231 (M+), 183/185, 129, 103, 77 |
| 1,3-dibromo-4-(2-ethoxyethyl)benzene (Over-bromination) | Br₂-C₆H₃-CH₂CH₂OCH₂CH₃ | 308.02 | Later eluting than product | 306/308/310 (M+), 261/263/265, 207/209, 128 |
Note: Retention times are relative and can vary depending on the specific GC-MS system and conditions. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) will result in characteristic M+ and M+2 peaks of nearly equal intensity for bromine-containing fragments.
Visualizations
Caption: Workflow for identifying byproducts in the synthesis of this compound via GC-MS.
Technical Support Center: Catalyst Deactivation in Cross-Coupling of 1-bromo-4-(2-ethoxyethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation during the cross-coupling of 1-bromo-4-(2-ethoxyethyl)benzene. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst deactivation in my cross-coupling reaction?
A1: Common indicators of catalyst deactivation include:
-
Low or no product yield: The reaction fails to proceed to completion or shows significantly lower conversion than expected.
-
Reaction stalling: The reaction starts but stops before all the limiting reagent is consumed.
-
Formation of palladium black: A black precipitate indicates the agglomeration of palladium atoms into an inactive state.[1]
-
Inconsistent reaction times: Identical reaction setups lead to variable completion times.[1]
-
Formation of side products: An increase in byproducts, such as homocoupled products, can signal catalyst deactivation or alternative reaction pathways becoming dominant.[2]
Q2: How can impurities in my reagents or solvents affect the catalyst?
A2: Impurities can act as poisons to the palladium catalyst, leading to deactivation.[3][4] Key sources of impurities include:
-
Reagents: Trace metals or organic impurities in the starting materials or coupling partners can interfere with the catalytic cycle.
-
Solvents: Peroxides in ethers (like THF) or trace water can oxidize the active Pd(0) catalyst. Contaminants from solvent manufacturing, such as 2,3-dihydrofurane or maleic anhydride, have been shown to poison the reaction even at ppm levels.[2]
-
Bases: The quality and purity of the base are crucial. Impurities can neutralize the base or interact with the catalyst.
-
Atmosphere: Oxygen can oxidize the active Pd(0) to inactive Pd(II) species, hindering the catalytic cycle.[2]
Q3: Can the choice of phosphine ligand contribute to catalyst deactivation?
A3: Yes, the phosphine ligand plays a critical role in stabilizing the palladium catalyst. However, ligands themselves can degrade under reaction conditions, leading to catalyst deactivation. Bulky, electron-rich phosphines are often used for less reactive aryl chlorides but can also be prone to decomposition at higher temperatures.[5] Additionally, an inappropriate ligand-to-palladium ratio can either fail to stabilize the catalyst or inhibit the reaction by creating overly stable complexes.[6]
Q4: What is "palladium black" and how can I prevent its formation?
A4: Palladium black is a finely divided, black precipitate of metallic palladium. Its formation signifies the agglomeration and precipitation of the active palladium catalyst from the solution, rendering it inactive.[1] Prevention strategies include:
-
Using appropriate ligands: Ligands stabilize the palladium nanoparticles and prevent them from aggregating.
-
Controlling reagent stoichiometry: For instance, in Miyaura borylation/Suzuki coupling, using the aryl halide as the limiting reagent can lead to palladium precipitation.[1]
-
Maintaining an inert atmosphere: Oxygen can promote the formation of palladium oxides, which can then decompose to palladium black.
-
Adding mild reducing agents: These can help regenerate the active Pd(0) species from oxidized forms.[2]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during the cross-coupling of this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| No or low conversion to product | Inactive Catalyst: The palladium precatalyst was not properly activated to Pd(0). | - Ensure proper precatalyst activation conditions. - Consider using a pre-formed Pd(0) catalyst. |
| Catalyst Poisoning: Impurities in reagents, solvents, or from glassware are deactivating the catalyst.[3][4] | - Use high-purity, degassed solvents and reagents. - Clean glassware thoroughly. - Consider passing solvents through a column of activated alumina. | |
| Incorrect Reaction Conditions: Temperature, base, or solvent may not be optimal. | - Optimize reaction temperature. - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). - Test a range of solvents (e.g., Toluene, Dioxane, DMF, with or without water). | |
| Reaction starts but stalls | Catalyst Deactivation during Reaction: The catalyst is not stable under the reaction conditions over time. | - Increase catalyst loading.[6][7] - Use a more robust ligand. - Add a mild reducing agent to regenerate the active catalyst.[2] |
| Product Inhibition: The product or a byproduct is binding to the catalyst and inhibiting its activity.[8] | - Perform the reaction at a lower concentration. - If feasible, remove the product as it is formed. | |
| Formation of palladium black | Catalyst Agglomeration: The palladium nanoparticles are not sufficiently stabilized. | - Increase the ligand-to-palladium ratio. - Use a different, more strongly coordinating ligand. - Ensure a strictly inert atmosphere to prevent oxidative agglomeration. |
| Significant homocoupling of the boronic acid/ester | Presence of Oxidants (e.g., O₂): Oxygen can promote the oxidative homocoupling of the organoboron reagent.[2] | - Thoroughly degas all solvents and reagents. - Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen). - Add a mild reducing agent like potassium formate to minimize free Pd(II).[2] |
| Inconsistent results between batches | Variability in Reagent Quality: Inconsistent purity of starting materials, solvents, or base. | - Source reagents from a reliable supplier and use from the same batch for a series of experiments. - Always use freshly distilled/dried solvents. |
| Atmospheric Leaks: Inconsistent inert atmosphere in the reaction setup. | - Check all seals and connections in the reaction apparatus. - Use a Schlenk line or a glovebox for sensitive reactions. |
Visualizing Catalyst Deactivation Pathways
The following diagrams illustrate the general catalytic cycle for a Suzuki-Miyaura cross-coupling and potential pathways for catalyst deactivation.
Figure 1. Suzuki-Miyaura Catalytic Cycle and Deactivation Pathways.
Figure 2. Troubleshooting Logic for Failed Cross-Coupling Reactions.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling of this compound
This protocol provides a starting point for the reaction. Optimization may be required.
Materials:
-
This compound
-
Arylboronic acid or pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O, Dioxane/H₂O)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid/ester (1.2 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (0.5-5 mol%).
-
Add the degassed solvent system (e.g., a 4:1 mixture of organic solvent to water).
-
Ensure the flask is sealed and under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup, extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Procedure for Solvent Degassing
Properly degassing solvents is critical to prevent catalyst oxidation.
Method 1: Freeze-Pump-Thaw (for organic solvents)
-
Place the solvent in a Schlenk flask with a stir bar.
-
Freeze the solvent using a liquid nitrogen bath.
-
Once frozen, apply a high vacuum to the flask for several minutes to remove dissolved gases.
-
Close the flask to the vacuum and thaw the solvent. You may observe gas bubbles being released.
-
Repeat this cycle at least three times to ensure the solvent is thoroughly degassed.
-
Backfill the flask with an inert gas.
Method 2: Sparging (for water and organic solvents)
-
Submerge a long needle or a glass frit connected to an inert gas line into the solvent.
-
Bubble the inert gas through the solvent for at least 30-60 minutes.
-
This method is less rigorous than freeze-pump-thaw but is often sufficient for many applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts | Semantic Scholar [semanticscholar.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
impact of solvent choice on 1-bromo-4-(2-ethoxyethyl)benzene reactivity
Welcome to the technical support center for 1-bromo-4-(2-ethoxyethyl)benzene. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvent choice on the reactivity of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is an organic compound with a nonpolar aromatic ring and a moderately polar ethoxyethyl group. Due to its hydrophobic benzene structure, it exhibits limited solubility in highly polar solvents like water.[1] It is generally soluble in a wide range of organic solvents, including ethers (diethyl ether, THF), aromatic hydrocarbons (toluene, xylene), and polar aprotic solvents (DMF, DMSO).[1] The principle of "like dissolves like" is a good guideline for selecting an appropriate solvent.[1]
Q2: How does the choice between a polar protic and a polar aprotic solvent affect the reactivity of the C-Br bond?
A2: The choice of solvent can significantly alter the reactivity of this compound, particularly in nucleophilic substitution or organometallic reactions.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have hydrogen atoms connected to electronegative atoms (like oxygen) and can form hydrogen bonds. In SN2-type reactions, they can solvate and stabilize the nucleophile, which can hinder its ability to attack the electrophilic carbon, thereby slowing the reaction rate.[2][3] However, for SN1-type reactions, these solvents are ideal as they can stabilize the carbocation intermediate.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents lack acidic protons and do not form strong hydrogen bonds with anionic nucleophiles.[2] This leaves the nucleophile "naked" and more reactive, generally accelerating SN2 reactions.[2] In many metal-catalyzed cross-coupling reactions, polar aprotic solvents are favored for their ability to dissolve ionic reagents and intermediates.
Troubleshooting Guide: Grignard Reagent Formation
Q3: I am having trouble initiating the Grignard reaction with this compound in diethyl ether. What could be the issue?
A3: Difficulty in initiating a Grignard reaction is a common issue. Here are several factors to consider:
-
Solvent Purity: The presence of even trace amounts of water or alcohol in the diethyl ether will quench the Grignard reagent as it forms. Ensure your solvent is rigorously dried (e.g., by distillation from sodium/benzophenone or by passing through an activated alumina column) and the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon).
-
Magnesium Activation: The surface of the magnesium turnings may be coated with a passivating layer of magnesium oxide. This layer can be removed by gently crushing the turnings in a dry flask, adding a small crystal of iodine, or using a chemical activator like 1,2-dibromoethane.
-
Concentration: The reaction is often easier to initiate at a higher concentration. Start by adding only a small portion of the total solvent to the magnesium, then add a small amount of the this compound solution. Once the reaction initiates (indicated by bubbling or a gentle reflux), the remaining aryl bromide solution can be added dropwise.
Q4: My Grignard reaction is giving a low yield of the desired product and a significant amount of a biphenyl byproduct. What is the cause and how can I prevent it?
A4: The formation of a biphenyl-type byproduct, 4,4'-bis(2-ethoxyethyl)biphenyl, is likely due to a Wurtz-type coupling reaction. This occurs when the newly formed Grignard reagent attacks the C-Br bond of an unreacted molecule of this compound. To minimize this side reaction:
-
Use Slow Addition: Add the solution of this compound to the magnesium suspension very slowly. This keeps the concentration of the aryl bromide low in the reaction mixture, reducing the likelihood of the coupling side reaction.
-
Maintain Moderate Temperature: While some heat may be needed for initiation, do not overheat the reaction. Excessive temperatures can promote side reactions.
-
Solvent Choice: Tetrahydrofuran (THF) is often a better solvent for Grignard reactions involving less reactive aryl bromides compared to diethyl ether, as its higher boiling point allows for a wider operational temperature range and it is a better solvating agent for the Grignard reagent.
Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling
Q5: My Suzuki coupling reaction of this compound with an arylboronic acid is slow or incomplete. How can the solvent choice impact this?
A5: The solvent system is critical for a successful Suzuki coupling. It must facilitate the dissolution of both the organic substrates and the inorganic base while also influencing the stability and activity of the palladium catalyst.[4][5]
-
Issue: Incomplete reaction in a single-phase solvent like THF or Dioxane.
-
Solution: Many Suzuki couplings benefit from a biphasic solvent system, most commonly an organic solvent mixed with water (e.g., Toluene/H₂O, Dioxane/H₂O, 2-MeTHF/H₂O).[5][6] The aqueous phase is necessary to dissolve the inorganic base (like K₂CO₃ or K₃PO₄), which is crucial for the transmetalation step of the catalytic cycle.[4] Switching from a purely organic solvent to a biphasic system can dramatically increase the reaction rate and yield.[5][6]
Q6: I am observing decomposition of my boronic acid starting material. Could the solvent be the cause?
A6: Yes, protodeboronation (the replacement of the boronic acid group with a hydrogen atom) is a common side reaction, and it can be influenced by the solvent and reaction conditions.
-
Cause: This side reaction is often promoted in aqueous, protic, or acidic conditions, especially at elevated temperatures.[4]
-
Troubleshooting:
-
Solvent: If protodeboronation is severe, consider using anhydrous conditions with boronic esters (e.g., pinacol esters) instead of boronic acids.[4] Solvents like 2-MeTHF or CPME can be excellent choices under these conditions.
-
Base: Use a non-hydroxide base like K₃PO₄ or Cs₂CO₃, which are effective but less likely to promote decomposition than NaOH or KOH.
-
Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Solvent Optimization Data for Suzuki Coupling of Aryl Bromides
The following table summarizes typical results from solvent screening in Suzuki coupling reactions, demonstrating the significant impact of the solvent on product yield.
| Entry | Aryl Bromide Substrate | Boronic Acid/Ester | Solvent System | Base | Catalyst System | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic Acid | Toluene/H₂O (2:1) | K₂CO₃ | Pd(PPh₃)₄ | 85 |
| 2 | 4-Bromoanisole | Phenylboronic Acid | Dioxane/H₂O (4:1) | K₃PO₄ | Pd(dppf)Cl₂ | 92 |
| 3 | 4-Bromoanisole | Phenylboronic Acid | 2-MeTHF | K₃PO₄ | CataCXium A Pd G3 | 95[6] |
| 4 | 4-Bromoanisole | Phenylboronic Acid | DMF | K₂CO₃ | Pd(PPh₃)₄ | 78 |
| 5 | 4-Bromoanisole | Phenylboronic Acid | EtOH/H₂O (1:2) | K₂CO₃ | Heterogeneous Pd | 96[5] |
Note: Data is representative for a typical electron-rich aryl bromide and serves as a guideline for optimizing reactions with this compound.
Troubleshooting Guide: Buchwald-Hartwig Amination
Q7: My Buchwald-Hartwig amination reaction is not going to completion. What solvents are recommended for this transformation?
A7: The Buchwald-Hartwig amination is highly sensitive to the choice of solvent, which affects catalyst solubility, stability, and the rate of both the desired C-N bond formation and potential side reactions.[7][8]
-
Commonly Used Solvents: Toluene, 1,4-dioxane, and THF are frequently used.[7][9] Toluene is often a good starting point due to its high boiling point and inert nature. Dioxane is also effective but is considered a solvent of high impact and should be replaced if possible.[7][8]
-
Alternative Solvents: Ethers like CPME or t-butyl methyl ether (MTBE) are greener alternatives to THF and dioxane. For certain catalyst systems, polar aprotic solvents like N,N-Dimethylacetamide (DMAc) can be effective.
-
Protic Solvents: In some modern catalyst systems, hindered alcohols like tert-butanol can be used as the solvent, often in conjunction with an alkoxide base like NaOt-Bu or KOt-Bu.
Q8: I am seeing hydrodehalogenation (replacement of bromine with hydrogen) as a major side product. How can I suppress this?
A8: Hydrodehalogenation is a known side reaction in the Buchwald-Hartwig amination, often competing with the desired reductive elimination step.[10] The choice of solvent can play a role.
-
Mechanism: This side reaction can arise from β-hydride elimination from the palladium-amido intermediate.[10]
-
Troubleshooting:
-
Ligand Choice: This issue is often more dependent on the choice of phosphine ligand than the solvent. Using bulkier, more electron-rich ligands (e.g., Josiphos, Buchwald's biaryl phosphines) can favor the desired reductive elimination over β-hydride elimination.
-
Solvent Polarity: While not a universal rule, sometimes switching to a less polar solvent like toluene from a more coordinating solvent like dioxane can disfavor pathways leading to the side product.
-
Base: Ensure the base is completely dry and of high purity. The presence of water can lead to arene reduction.
-
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%) and ligand (if required).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 2-MeTHF/H₂O 10:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add the palladium precatalyst (1-2 mol%), ligand (1.2-2.4 mol%), and base (e.g., NaOt-Bu, 1.4 eq.) to an oven-dried reaction vial.
-
Reagent Addition: Add this compound (1.0 eq.) and the amine coupling partner (1.2 eq.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the vial tightly and remove it from the glovebox. Heat the reaction mixture with vigorous stirring at the specified temperature (e.g., 100 °C) for the required time (typically 4-24 hours).
-
Workup: After cooling, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.
Visual Workflow and Troubleshooting Diagrams
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Troubleshooting flowchart for optimizing a Suzuki-Miyaura coupling reaction.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. quora.com [quora.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Organometallic Intermediates of 1-bromo-4-(2-ethoxyethyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with organometallic intermediates derived from 1-bromo-4-(2-ethoxyethyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the primary organometallic intermediates that can be formed from this compound?
A1: The two primary organometallic intermediates are the Grignard reagent, 4-(2-ethoxyethyl)phenylmagnesium bromide, and the organolithium reagent, 1-lithio-4-(2-ethoxyethyl)benzene. These are typically generated in situ for subsequent reactions.
Q2: How sensitive are these organometallic intermediates to moisture?
A2: Both the Grignard and organolithium intermediates of this compound are highly sensitive to moisture.[1][2][3] Water will rapidly protonate the organometallic reagent, leading to the formation of 1-(2-ethoxyethyl)benzene and effectively quenching the desired reactivity.[2] This necessitates the use of anhydrous solvents and meticulously dried glassware.[1][2]
Q3: What are the most common reasons for the failure to form these organometallic intermediates?
A3: The most common reasons for reaction failure are:
-
Presence of moisture: Even trace amounts of water in the reagents, solvents, or on the glassware can prevent the formation of the organometallic reagent.[2]
-
Inactive magnesium surface: For Grignard reagent formation, the magnesium metal surface can be coated with a passivating layer of magnesium oxide, which inhibits the reaction.[1]
-
Impurities in the starting material: Acidic impurities in the this compound can quench the organometallic reagent as it forms.
-
Inappropriate solvent: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential for stabilizing Grignard reagents.[2][4] For organolithium reagents, ethers or hydrocarbon solvents are typically used.[3]
-
Low temperature for organolithium formation: Lithium-halogen exchange reactions are often performed at low temperatures (e.g., -78 °C) to prevent side reactions.[5]
Q4: Can the ether functional group in this compound interfere with the formation of the organometallic intermediates?
A4: The ether linkage in this compound is generally compatible with the formation of both Grignard and organolithium reagents. In fact, ethers are commonly used as solvents for these reactions due to their ability to solvate and stabilize the organometallic species.[2][4] However, under harsh conditions or with certain reagents, cleavage of the ether is a potential side reaction, though it is not typically a major concern under standard preparative conditions.
Troubleshooting Guides
Grignard Reagent Formation: 4-(2-ethoxyethyl)phenylmagnesium bromide
| Issue | Possible Cause | Troubleshooting Steps |
| Reaction does not initiate (no exotherm, no change in appearance) | Inactive magnesium surface due to an oxide layer. | 1. Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium turnings before adding the aryl bromide.[1][6] A color change (disappearance of iodine color) indicates activation. 2. Mechanical Activation: Gently crush the magnesium turnings under an inert atmosphere to expose a fresh surface. 3. Initiation with Heat: Gently warm a small portion of the reaction mixture to initiate the reaction. Be prepared to cool the reaction if it becomes too vigorous.[7] |
| Trace amounts of water in the solvent or on glassware. | 1. Drying: Ensure all glassware is flame-dried or oven-dried immediately before use and assembled under an inert atmosphere (nitrogen or argon).[7] 2. Solvent Purity: Use freshly distilled, anhydrous solvent. | |
| Reaction starts but then stops or proceeds very slowly | Insufficient mixing. | Ensure efficient stirring to maintain contact between the aryl bromide solution and the magnesium surface. |
| Low concentration of the aryl bromide. | Maintain an appropriate concentration of this compound in the solvent. | |
| Formation of a significant amount of biphenyl byproduct (Wurtz coupling) | High local concentration of the aryl bromide. | Add the solution of this compound slowly and dropwise to the magnesium suspension to avoid high local concentrations that can favor coupling. |
| Elevated reaction temperature. | Maintain a gentle reflux; excessive heating can promote side reactions.[7] |
Organolithium Reagent Formation: 1-lithio-4-(2-ethoxyethyl)benzene
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no yield of the desired product after quenching | Incomplete lithium-halogen exchange. | 1. Temperature Control: Ensure the reaction is maintained at a sufficiently low temperature (typically -78 °C) to favor the exchange over other side reactions.[5] 2. Reagent Purity: Use a freshly titrated solution of n-butyllithium or another suitable alkyllithium reagent. |
| Presence of acidic protons (e.g., water). | Rigorously exclude moisture from all reagents, solvents, and glassware.[2] | |
| Side reactions with the solvent | Reaction with ethereal solvents. | While generally stable, prolonged reaction times or higher temperatures can lead to reactions with solvents like THF. Use the organolithium reagent promptly after its formation. |
| Reaction with the nitrile or ester functional groups on other molecules | Inappropriate reaction temperature. | If the subsequent reaction involves electrophiles like nitriles or esters, maintain a low temperature (e.g., below -40 °C) during the addition to prevent the organolithium reagent from reacting with these functional groups.[8] |
Quantitative Data Summary
| Water Content in Solvent (ppm) | Expected Yield of Organometallic Reagent | Observations |
| < 10 | > 90% | Reaction should proceed smoothly with proper initiation. |
| 50 | 70-90% | Initiation may be sluggish. Some loss of reagent is expected. |
| 100 | 40-70% | Significant difficulty in initiating and sustaining the reaction. Noticeable byproduct formation. |
| > 200 | < 40% | Reaction is unlikely to initiate or will be very low yielding. Predominant reaction will be quenching. |
Disclaimer: This data is an estimation based on general knowledge of Grignard and organolithium reactions and should be used as a guideline for experimental design and troubleshooting. Actual results may vary.
Experimental Protocols
Protocol 1: Synthesis of 4-(2-ethoxyethyl)phenylmagnesium bromide
-
Apparatus Setup: Assemble a three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere.[7]
-
Reagents:
-
Magnesium turnings (1.2 equivalents)
-
This compound (1 equivalent)
-
Anhydrous diethyl ether or THF
-
A small crystal of iodine (catalytic amount)
-
-
Procedure: a. Place the magnesium turnings and the iodine crystal in the reaction flask. b. Dissolve this compound in anhydrous diethyl ether or THF in the dropping funnel. c. Add a small portion of the aryl bromide solution to the magnesium turnings to initiate the reaction. Initiation is indicated by a gentle reflux and the disappearance of the iodine color. d. Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. e. After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for 1-2 hours to ensure complete consumption of the magnesium. f. The resulting cloudy, grey-to-brown solution is the Grignard reagent, which should be used immediately in the subsequent reaction.
Protocol 2: Synthesis of 1-lithio-4-(2-ethoxyethyl)benzene
-
Apparatus Setup: Use a flame-dried, three-necked round-bottom flask equipped with a low-temperature thermometer, a dropping funnel, and a nitrogen/argon inlet.
-
Reagents:
-
This compound (1 equivalent)
-
n-Butyllithium (1.1 equivalents, solution in hexanes)
-
Anhydrous diethyl ether or THF
-
-
Procedure: a. Dissolve this compound in anhydrous diethyl ether or THF in the reaction flask. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add the n-butyllithium solution dropwise via the dropping funnel, maintaining the temperature below -70 °C. d. Stir the reaction mixture at -78 °C for 1 hour. e. The resulting solution contains the organolithium reagent and is ready for the next step.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgosolver.com [orgosolver.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sciencemadness Discussion Board - Troubles with Lithium-Halogen exchange reaction. - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Preventing Homocoupling in Reactions of 1-bromo-4-(2-ethoxyethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-bromo-4-(2-ethoxyethyl)benzene in cross-coupling reactions. The following information is designed to help you minimize the formation of the undesired homocoupling byproduct, 4,4'-bis(2-ethoxyethyl)-1,1'-biphenyl.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem in my reaction with this compound?
A1: Homocoupling is a common side reaction in cross-coupling catalysis where two molecules of the same starting material react with each other. In the context of your experiments, this leads to the formation of 4,4'-bis(2-ethoxyethyl)-1,1'-biphenyl instead of your desired cross-coupled product. This side reaction consumes your starting material, reduces the yield of the target molecule, and complicates the purification process.
Q2: What are the primary causes of homocoupling in palladium-catalyzed cross-coupling reactions?
A2: The primary causes of homocoupling, particularly in Suzuki reactions, are often related to the presence of oxygen and the generation of palladium(II) species in the catalytic cycle. Oxygen can promote the oxidative coupling of organoboron reagents. Other factors can include suboptimal reaction conditions such as an inappropriate choice of catalyst, ligand, base, or solvent, as well as the reaction temperature.
Q3: How does the 4-(2-ethoxyethyl) substituent influence the tendency for homocoupling?
A3: The electronic and steric properties of the 4-(2-ethoxyethyl) substituent can influence the reactivity of the aryl bromide. While specific studies on this exact substituent's effect on homocoupling are not prevalent, electron-donating groups can sometimes affect the rates of the desired cross-coupling versus the undesired homocoupling pathways. It is crucial to optimize reaction conditions specifically for this substrate.
Troubleshooting Guides
Below are troubleshooting guides for common cross-coupling reactions involving this compound. These guides provide potential causes for excessive homocoupling and suggest corrective actions.
Suzuki-Miyaura Coupling
Issue: High levels of 4,4'-bis(2-ethoxyethyl)-1,1'-biphenyl are observed.
| Potential Cause | Suggested Solution |
| Oxygen in the reaction mixture | Rigorously degas all solvents and reagents. Perform the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen). Multiple freeze-pump-thaw cycles are recommended for solvents. |
| Inappropriate Palladium Precatalyst or Ligand | Use a Pd(0) source directly or a precatalyst that rapidly generates the active Pd(0) species. For aryl bromides, bulky, electron-rich phosphine ligands such as SPhos or XPhos can promote the desired cross-coupling over homocoupling. |
| Incorrect Base | The choice of base is critical. Weak bases may not be effective in the transmetalation step, potentially favoring side reactions. For Suzuki couplings, inorganic bases like K₂CO₃ or K₃PO₄ are commonly used. The optimal base should be determined empirically. |
| Suboptimal Solvent | The solvent can influence the solubility of reagents and the stability of catalytic intermediates. Common solvents for Suzuki reactions include toluene, dioxane, and THF, often with the addition of water. |
| Reaction Temperature Too High | Elevated temperatures can sometimes lead to catalyst decomposition and an increase in side reactions. Try running the reaction at a lower temperature for a longer duration. |
Sonogashira Coupling
Issue: Significant formation of the diyne byproduct from the homocoupling of the terminal alkyne (Glaser coupling).
| Potential Cause | Suggested Solution |
| Presence of Oxygen | Similar to Suzuki coupling, oxygen promotes the oxidative homocoupling of alkynes, which is often copper-catalyzed. Ensure the reaction is performed under strictly anaerobic conditions. |
| High Copper(I) Cocatalyst Concentration | While Cu(I) salts are typically used to facilitate the Sonogashira reaction, high concentrations can accelerate alkyne homocoupling. Reduce the amount of the copper cocatalyst or consider a copper-free Sonogashira protocol. |
| Inappropriate Base | An amine base such as triethylamine or diisopropylamine is commonly used. The choice and purity of the amine can be critical. Ensure the amine is freshly distilled and degassed. |
| Unsuitable Palladium Catalyst and Ligand | A variety of palladium catalysts and phosphine ligands can be used. For aryl bromides, Pd(PPh₃)₄ or a combination of a Pd(II) source with a phosphine ligand is common. The choice of ligand can influence the rate of cross-coupling versus homocoupling. |
Heck Coupling
Issue: Formation of stilbene-type homocoupling products or other undesired byproducts.
| Potential Cause | Suggested Solution |
| Suboptimal Base | The base is crucial for regenerating the active Pd(0) catalyst. Common bases include organic amines (e.g., Et₃N) or inorganic salts (e.g., NaOAc, K₂CO₃). The choice of base can affect the reaction outcome. |
| Ligand Choice | Phosphine ligands are often used to stabilize the palladium catalyst. The nature of the phosphine (e.g., monodentate vs. bidentate, electron-rich vs. electron-poor) can influence the selectivity of the reaction. |
| Reaction Temperature and Time | High temperatures can lead to side reactions. Optimize the temperature and reaction time to favor the formation of the desired product. |
| Solvent Effects | Polar aprotic solvents like DMF, DMA, or NMP are commonly used in Heck reactions. The choice of solvent can impact the reaction rate and selectivity. |
Experimental Protocols
While specific, optimized protocols for this compound are not widely published with detailed quantitative data on homocoupling, the following general procedures can serve as a starting point for optimization.
General Protocol for Suzuki-Miyaura Coupling to Minimize Homocoupling
This protocol is a general guideline and should be optimized for your specific coupling partner.
-
Reagent Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
In a separate flask, prepare a solution of the palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, 1-5 mol%) in a degassed solvent (e.g., toluene or dioxane).
-
-
Reaction Setup:
-
Add the degassed solvent to the Schlenk flask containing the solids.
-
Add the catalyst solution to the reaction mixture.
-
The reaction vessel is sealed and heated to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizing Reaction Workflows
The following diagrams illustrate key experimental workflows and logical relationships for preventing homocoupling.
Caption: Troubleshooting workflow for minimizing homocoupling in Suzuki coupling reactions.
Caption: Decision tree for addressing alkyne homocoupling in Sonogashira reactions.
Validation & Comparative
A Comparative Analysis for Researchers: 1-Bromo-4-(2-ethoxyethyl)benzene vs. 1-Iodo-4-(2-ethoxyethyl)benzene
In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. This guide provides a detailed comparative analysis of two structurally similar aryl halides: 1-bromo-4-(2-ethoxyethyl)benzene and 1-iodo-4-(2-ethoxyethyl)benzene. The choice between an aryl bromide and an aryl iodide can significantly influence reaction kinetics, yields, and overall synthetic strategy, particularly in transition metal-catalyzed cross-coupling reactions. This document aims to furnish researchers, scientists, and drug development professionals with the necessary data and experimental insights to make informed decisions.
Physicochemical Properties: A Tabular Comparison
The fundamental physicochemical properties of a reagent dictate its behavior in a reaction medium. Below is a summary of the available and predicted data for the two compounds.
| Property | This compound | 1-Iodo-4-(2-ethoxyethyl)benzene | Data Source |
| Molecular Formula | C₁₀H₁₃BrO | C₁₀H₁₃IO | - |
| Molecular Weight | 229.11 g/mol | 276.11 g/mol | - |
| Boiling Point | 254.7±15.0 °C (Predicted) | Not available | MolWiki[1] |
| Density | 1.288±0.06 g/cm³ (Predicted) | Not available | MolWiki[1] |
| LogP | 3.26 | Not available | MolWiki[1] |
Note: Experimental data for 1-iodo-4-(2-ethoxyethyl)benzene is limited. Properties of structurally similar compounds, such as 1-iodo-4-(methoxymethyl)benzene (MW: 248.06 g/mol , XLogP3: 2.2), can offer some indication.[2]
Reactivity in Cross-Coupling Reactions: A Deeper Dive
The primary distinction in the utility of these two compounds lies in their reactivity in popular C-C bond-forming reactions like the Suzuki-Miyaura and Sonogashira couplings. This difference is rooted in the bond dissociation energy of the carbon-halogen bond (C-I < C-Br), which influences the rate-determining oxidative addition step in the catalytic cycle.
General Reactivity Trend:
In palladium-catalyzed cross-coupling reactions, aryl iodides are generally more reactive than aryl bromides.[3] This heightened reactivity often translates to milder reaction conditions (e.g., lower temperatures, lower catalyst loadings) and faster reaction times. However, there are nuances to this trend. For instance, in Suzuki-Miyaura reactions employing traditional Pd/PPh₃ catalyst systems, aryl iodides can exhibit surprisingly poor reactivity at lower temperatures (around 50 °C) compared to their bromide counterparts.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl compounds. The enhanced reactivity of the C-I bond in 1-iodo-4-(2-ethoxyethyl)benzene typically allows for more facile oxidative addition to the palladium(0) catalyst.
Comparative Experimental Data (Illustrative):
| Parameter | This compound | 1-Iodo-4-(2-ethoxyethyl)benzene |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/ligand | Pd(PPh₃)₄, Pd(OAc)₂/ligand |
| Typical Base | K₂CO₃, K₃PO₄ | K₂CO₃, K₃PO₄ |
| Typical Solvent | Dioxane/H₂O, Toluene, DMF | Dioxane/H₂O, Toluene, DMF |
| Typical Temperature | 80-110 °C | Room Temperature - 80 °C |
| Reaction Time | Generally longer | Generally shorter |
| Yield | Good to excellent | Good to excellent |
Sonogashira Coupling
The Sonogashira coupling provides a powerful method for the synthesis of aryl alkynes. The reactivity difference between aryl iodides and bromides is particularly pronounced in this reaction. Aryl iodides can often be coupled at room temperature, whereas aryl bromides typically require heating.[3] This differential reactivity can be exploited for selective couplings in molecules containing both bromo and iodo substituents.[3]
Comparative Experimental Data (Illustrative):
| Parameter | This compound | 1-Iodo-4-(2-ethoxyethyl)benzene |
| Catalyst System | Pd(PPh₃)₂Cl₂/CuI | Pd(PPh₃)₂Cl₂/CuI |
| Base | Et₃N, piperidine, DIPA | Et₃N, piperidine, DIPA |
| Solvent | THF, DMF | THF, DMF |
| Temperature | 50-80 °C | Room Temperature - 50 °C |
| Reaction Time | Moderate to long | Short to moderate |
| Yield | Good | Excellent |
Experimental Protocols
Below are representative, generalized experimental protocols for Suzuki-Miyaura and Sonogashira couplings. These should be optimized for the specific substrates and desired products.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1-bromo- or 1-iodo-4-(2-ethoxyethyl)benzene, 1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent system (e.g., dioxane/water 4:1).
-
Reaction Execution: Stir the reaction mixture at the appropriate temperature (e.g., 80-100 °C for the bromide, room temperature to 80 °C for the iodide) and monitor the progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Sonogashira Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the aryl halide (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF or DMF).
-
Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), the copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a degassed amine base (e.g., triethylamine).
-
Reaction Execution: Stir the mixture at the designated temperature (e.g., 60-80 °C for the bromide, room temperature for the iodide) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purification: Purify the residue by flash column chromatography.
Visualizing Reaction Mechanisms
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Sonogashira reactions, providing a visual representation of the key steps.
References
Validating the Structure of 1-bromo-4-(2-ethoxyethyl)benzene: A 2D NMR Comparative Guide
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is paramount. For substituted aromatic compounds such as 1-bromo-4-(2-ethoxyethyl)benzene, a key intermediate in various synthetic pathways, precise structural elucidation is critical to ensure the integrity of downstream applications. While several analytical techniques can provide structural insights, 2D Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide detailed connectivity information, offering a definitive structural fingerprint.
This guide provides a comprehensive comparison of 2D NMR spectroscopy with other common analytical methods for the structural validation of this compound. We present supporting experimental protocols and data to aid researchers in selecting the most appropriate analytical strategy for their needs.
Comparison of Analytical Techniques
The choice of analytical technique for structural elucidation depends on the specific information required, sample availability, and instrumentation access. Below is a comparative summary of common methods used for characterizing substituted benzenes.
| Technique | Information Provided | Strengths | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed proton-proton and proton-carbon correlations, providing unambiguous connectivity. | Provides a complete structural map of the molecule. | Requires a relatively larger amount of sample and longer acquisition times. |
| 1D NMR (¹H and ¹³C) | Information on the chemical environment of individual protons and carbons. | Fast and provides essential structural information. | Can be ambiguous for complex structures without 2D correlation data. |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern of the molecule. | High sensitivity and can determine the molecular formula. | Does not provide direct information on the connectivity of atoms. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Fast and non-destructive. | Provides limited information on the overall molecular structure.[1] |
Experimental Protocols
2D NMR Spectroscopy
A detailed 2D NMR analysis provides irrefutable evidence for the structure of this compound. The following protocols outline the standard procedures for acquiring COSY, HSQC, and HMBC spectra.
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
Instrumentation: All NMR spectra can be acquired on a 500 MHz spectrometer.
¹H- ¹H COSY (Correlation Spectroscopy): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[2][3]
-
Pulse Program: Standard cosygpqf
-
Spectral Width: 12 ppm in both dimensions
-
Number of Scans: 8
-
Number of Increments: 256
-
Relaxation Delay: 2.0 s
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment reveals direct one-bond correlations between protons and the carbons to which they are attached.[2][4]
-
Pulse Program: Standard hsqcedetgpsisp2.3
-
¹H Spectral Width: 12 ppm
-
¹³C Spectral Width: 160 ppm
-
Number of Scans: 16
-
Number of Increments: 256
-
Relaxation Delay: 1.5 s
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over two to three bonds, and sometimes longer ranges.[2][4][5] This is crucial for piecing together the molecular skeleton.
-
Pulse Program: Standard hmbcgplpndqf
-
¹H Spectral Width: 12 ppm
-
¹³C Spectral Width: 200 ppm
-
Number of Scans: 32
-
Number of Increments: 256
-
Relaxation Delay: 2.0 s
-
Long-range Coupling Delay (d6): Optimized for a J-coupling of 8 Hz.
Data Interpretation and Visualization
The following DOT script visualizes the logical workflow for validating the structure of this compound using 2D NMR data.
Expected 2D NMR Correlations
Based on the structure of this compound, the following key 2D NMR correlations are expected. The DOT script below illustrates these crucial connections for structural confirmation.
Conclusion
For the definitive structural validation of this compound, 2D NMR spectroscopy, including COSY, HSQC, and HMBC experiments, provides an unparalleled level of detail, revealing the complete bonding network of the molecule. While other techniques such as mass spectrometry and infrared spectroscopy offer valuable complementary information regarding molecular weight and functional groups, they lack the comprehensive structural insights provided by 2D NMR. The detailed experimental protocols and expected correlation data presented in this guide serve as a valuable resource for researchers, enabling the confident and accurate structural elucidation of this and similar substituted aromatic compounds.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Visualizer loader [nmrdb.org]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to High-Resolution Mass Spectrometry for the Determination of the Exact Mass of 1-bromo-4-(2-ethoxyethyl)benzene
In the landscape of pharmaceutical research and drug development, the precise characterization of chemical entities is paramount. High-resolution mass spectrometry (HRMS) stands out as a powerful analytical technique for the unambiguous determination of elemental compositions through exact mass measurements.[1] This guide provides a comparative overview of HRMS techniques for determining the exact mass of 1-bromo-4-(2-ethoxyethyl)benzene, a key intermediate in various synthetic pathways. We will delve into the performance of different HRMS platforms, compare them with alternative analytical methods, and provide a detailed experimental protocol.
The theoretical monoisotopic exact mass of this compound (C₁₀H₁₃⁷⁹BrO) is calculated to be 228.01498 Da . The ability to measure this mass with high accuracy is crucial for confirming the molecular formula and distinguishing it from other potential isobaric compounds.
Comparison of High-Resolution Mass Spectrometry Analyzers
The choice of mass analyzer is critical as it dictates the resolution and mass accuracy of the measurement. The three most common types of high-resolution mass analyzers are Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR). The table below compares their key performance characteristics.
| Feature | Time-of-Flight (TOF) | Orbitrap | Fourier Transform Ion Cyclotron Resonance (FT-ICR) |
| Resolving Power | 10,000 - 60,000 | 60,000 - 500,000 | > 1,000,000 |
| Mass Accuracy | < 5 ppm | < 3 ppm | < 1 ppm |
| Scan Speed | Very Fast | Fast | Slow |
| Cost | Moderate | High | Very High |
| Maintenance | Low | Moderate | High |
High-Resolution Mass Spectrometry vs. Alternative Techniques
While HRMS is the gold standard for exact mass determination, other analytical techniques can provide complementary information or serve as alternatives in certain contexts.
| Technique | Information Provided | Advantages | Limitations |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass-to-charge ratio, elemental composition | High accuracy and confidence in formula assignment.[1] | Higher instrument cost and complexity. |
| Low-Resolution Mass Spectrometry (LRMS) | Nominal mass-to-charge ratio, fragmentation pattern | Lower cost, easier to operate and maintain.[2] | Cannot distinguish between isobaric compounds with the same nominal mass. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical structure, connectivity of atoms | Provides detailed structural information. | Lower sensitivity than MS, requires larger sample amounts. |
| Elemental Analysis (EA) | Percentage of C, H, N, S, O | Provides empirical formula. | Does not provide molecular weight, requires pure sample. |
Experimental Protocol: Exact Mass Determination of this compound by HRMS
This protocol outlines the general procedure for determining the exact mass of this compound using a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, coupled with an appropriate ionization source.
1. Sample Preparation:
- Accurately weigh approximately 1 mg of this compound.
- Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.
- Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid. The final concentration may need optimization based on the instrument's sensitivity.
2. Instrument Setup and Calibration:
- Ionization Source: Electrospray Ionization (ESI) is a common choice for this type of molecule.
- Ionization Mode: Positive ion mode is typically suitable for this compound.
- Mass Analyzer: Set the instrument to operate in high-resolution mode.
- Calibration: Calibrate the mass spectrometer using a standard calibration solution appropriate for the desired mass range to ensure high mass accuracy.
3. Data Acquisition:
- Inject the prepared sample solution into the mass spectrometer.
- Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 100-500).
- Ensure that the peak corresponding to the [M+H]⁺ ion of this compound (expected m/z ~229.0228) is observed with sufficient intensity.
4. Data Analysis:
- Process the acquired data using the instrument's software.
- Determine the accurate m/z of the monoisotopic peak for the [M+H]⁺ ion.
- Use the software's formula calculator to determine the elemental composition based on the measured exact mass. The software will compare the measured mass with theoretical masses of possible elemental formulas within a specified mass tolerance (e.g., < 5 ppm).
- Confirm that the most probable elemental composition matches the expected formula of C₁₀H₁₃BrO. The isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should also be observed and match the theoretical pattern.
Visualizations
Caption: Experimental workflow for exact mass determination.
Caption: Comparison of analytical methods for molecular formula determination.
References
Reactivity Profile of 1-bromo-4-(2-ethoxyethyl)benzene in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 1-bromo-4-(2-ethoxyethyl)benzene with other bromoarenes in key palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. The discussion is supported by experimental data from analogous systems to provide a predictive framework for researchers employing this compound in synthetic applications.
Executive Summary
This compound is an aryl bromide featuring a para-substituted ethoxyethyl group. This substituent imparts specific electronic and steric characteristics that influence its reactivity in cross-coupling reactions. The etheric oxygen in the ethoxyethyl group acts as an electron-donating group through resonance, increasing the electron density of the aromatic ring. This electronic effect generally leads to a decreased reactivity of the aryl bromide in the oxidative addition step of the catalytic cycle, which is often the rate-determining step in palladium-catalyzed cross-coupling reactions. Consequently, this compound is expected to be less reactive than bromoarenes bearing electron-withdrawing substituents, and its reactivity is anticipated to be comparable to other bromoarenes with electron-donating groups, such as 4-bromoanisole.
Comparative Reactivity Analysis
The reactivity of bromoarenes in palladium-catalyzed cross-coupling reactions is primarily governed by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the carbon atom bonded to the bromine, facilitating oxidative addition to the Pd(0) catalyst and thus increasing the reaction rate. Conversely, electron-donating groups decrease the electrophilicity of this carbon, slowing down the oxidative addition step and reducing the overall reaction rate.
Based on these principles, the expected order of reactivity for a selection of bromoarenes is as follows:
4-Bromobenzonitrile (Electron-Withdrawing) > Bromobenzene (Neutral) > this compound (Electron-Donating) ≈ 4-Bromoanisole (Electron-Donating)
Experimental Data Comparison
While specific experimental data for this compound in all major cross-coupling reactions is not extensively documented in publicly available literature, we can draw strong comparative inferences from studies on structurally and electronically similar bromoarenes. The following tables summarize representative experimental data for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions of various bromoarenes, providing a basis for predicting the performance of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The reactivity of the aryl bromide is a critical factor for the success of this coupling.
Table 1: Comparison of Bromoarene Reactivity in Suzuki-Miyaura Coupling
| Bromoarene | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromobenzonitrile | Phenylboronic acid | Pd-bpydc-Nd (0.2 mol%) | NaOH | H₂O/Toluene | 30 | - | >95 | [1] |
| 4-Bromoanisole | Phenylboronic acid | Pd-bpydc-Nd (0.2 mol%) | NaOH | H₂O/Toluene | 30 | - | ~70 | [1] |
| 1-bromo-4-(1-octynyl)benzene | Phenylboronic acid | Pd-catalyst II (1 mol%) | K₂CO₃ | H₂O/TBAB | 60 | 2 | 95 | [2] |
As inferred from the data, 4-bromobenzonitrile, with its electron-withdrawing nitrile group, exhibits higher reactivity than 4-bromoanisole, which has an electron-donating methoxy group[1]. This compound, also possessing an electron-donating substituent, is expected to show reactivity similar to or slightly lower than 4-bromoanisole under comparable conditions. The high yield obtained for 1-bromo-4-(1-octynyl)benzene, which has a less electron-donating group compared to an alkoxy group, further supports this trend[2].
Heck Reaction
The Heck reaction couples aryl halides with alkenes. The electronic properties of the aryl halide significantly impact the reaction efficiency.
Table 2: Comparison of Bromoarene Reactivity in the Heck Reaction
| Bromoarene | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromobenzonitrile | Styrene | Pd(OAc)₂/dppf | NEt₃ | DMF | 100 | 24 | 95 | [3] |
| Bromobenzene | Styrene | Pd-complex 6 (2 mol%) | K₂CO₃ | DMF | 60 | 12 | 92 | [3] |
| 4-Bromoanisole | Styrene | Pd(OAc)₂ (2 mol%) | K₂CO₃ | DMF | 120 | 24 | 85 | [3] |
The trend of reactivity in the Heck reaction mirrors that of the Suzuki coupling, with electron-poor aryl bromides like 4-bromobenzonitrile reacting more readily than electron-rich ones such as 4-bromoanisole[3]. It is therefore anticipated that this compound would require more forcing conditions (higher temperature, longer reaction time, or more active catalyst) to achieve high yields in the Heck reaction compared to bromobenzene or 4-bromobenzonitrile.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds. The success of this reaction is also sensitive to the electronic nature of the aryl halide.
Table 3: Comparison of Bromoarene Reactivity in Buchwald-Hartwig Amination
| Bromoarene | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromobenzonitrile | Benzamide | XantPhos/Pd₂(dba)₃ | DBU | DMF | 100 | - | 83 | [4] |
| Bromobenzene | Aniline | Pd(OAc)₂/X-Phos | NaOt-Bu | Toluene | 100 | 10 min (MW) | 95 | [5] |
| 4-Bromoanisole | Aniline | Pd(OAc)₂/P(t-Bu)₃ | NaOt-Bu | Toluene | 80 | 2 | 98 | [5] |
In Buchwald-Hartwig amination, while electron-withdrawing groups still generally favor the reaction, the choice of ligand and base can significantly influence the outcome, often allowing for the efficient coupling of electron-rich aryl bromides[4][5]. The high yield reported for 4-bromoanisole suggests that with an appropriate catalyst system, this compound can be a viable substrate for C-N bond formation[5].
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. Researchers should note that optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for a specific substrate combination.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel containing the bromoarene (1.0 equiv), arylboronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0 equiv) is added a solvent (e.g., toluene, dioxane, DMF, water). The mixture is degassed with an inert gas (e.g., argon or nitrogen). The palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf); 1-5 mol%) is then added, and the mixture is heated to the desired temperature (typically 80-120 °C) with stirring until the reaction is complete (monitored by TLC or GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[6]
General Procedure for the Heck Reaction
In a reaction vessel, the bromoarene (1.0 equiv), alkene (1.2 equiv), a base (e.g., NEt₃, K₂CO₃; 1.5 equiv), and a palladium catalyst (e.g., Pd(OAc)₂, Pd/C; 1-5 mol%) are combined in a suitable solvent (e.g., DMF, NMP, acetonitrile). A phosphine ligand (e.g., PPh₃, P(o-tol)₃) may also be added. The mixture is degassed and heated under an inert atmosphere at a temperature ranging from 80 to 140 °C.[3][7] The reaction progress is monitored by TLC or GC-MS. After completion, the mixture is cooled, filtered to remove the catalyst, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent and water. The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography or recrystallization.[3]
General Procedure for Buchwald-Hartwig Amination
An oven-dried reaction tube is charged with the bromoarene (1.0 equiv), the amine (1.2 equiv), a base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃; 1.4 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂; 1-2 mol%), and a phosphine ligand (e.g., XPhos, SPhos, BINAP; 2-4 mol%). The tube is evacuated and backfilled with an inert gas. A degassed solvent (e.g., toluene, dioxane) is added, and the mixture is heated to the required temperature (typically 80-110 °C) until the starting material is consumed, as indicated by TLC or GC-MS. The reaction is then cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sulfate, and concentrated in vacuo. The crude product is purified by flash column chromatography.[5][8]
Visualizations
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Purity Assessment of 1-bromo-4-(2-ethoxyethyl)benzene: A Comparative Guide to HPLC and GC Methodologies
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount to the integrity and success of their work. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of 1-bromo-4-(2-ethoxyethyl)benzene, a key building block in various synthetic pathways. We present detailed experimental protocols and supporting data to aid in the selection of the most suitable analytical method.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach
Reverse-phase HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds. Its high resolution makes it particularly suitable for separating structurally similar impurities from the main analyte.
Experimental Protocol: HPLC Method
A reverse-phase HPLC method was developed for the purity assessment of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended due to its excellent hydrophobic selectivity for aromatic compounds.[1][2]
-
Mobile Phase: A gradient elution of acetonitrile and water is employed to ensure optimal separation of the main compound from potential impurities. The addition of a small amount of acid, such as 0.1% formic acid, can improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm, a common wavelength for aromatic compounds.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.
Gas Chromatography (GC): An Alternative for Volatile Compounds
Gas chromatography is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. When coupled with a Flame Ionization Detector (FID), it offers high sensitivity for organic molecules.
Experimental Protocol: GC-FID Method
A gas chromatography method with flame ionization detection provides an effective alternative for the purity analysis of this compound.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating aromatic compounds.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program: A temperature gradient is used to ensure the separation of compounds with different boiling points. A typical program would start at a lower temperature and ramp up to a higher temperature.
-
Injection Mode: Split injection to prevent column overloading.
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as dichloromethane or ethyl acetate, at a concentration of approximately 1 mg/mL.
Comparative Data Analysis
The following tables present hypothetical data from the analysis of a sample of this compound using the described HPLC and GC-FID methods. The sample is presumed to contain the main compound and three potential process-related impurities:
-
Impurity A: 4-(2-ethoxyethyl)benzene (unreacted starting material)
-
Impurity B: 1,3-dibromo-4-(2-ethoxyethyl)benzene (di-substituted by-product)
-
Impurity C: 1-bromo-2-(2-ethoxyethyl)benzene (isomeric impurity)
Table 1: HPLC Analysis Results
| Compound | Retention Time (min) | Peak Area | Area % |
| Impurity A | 5.2 | 15000 | 0.5 |
| This compound | 8.5 | 2955000 | 98.5 |
| Impurity C | 9.1 | 18000 | 0.6 |
| Impurity B | 12.3 | 12000 | 0.4 |
| Total | 3000000 | 100.0 |
Table 2: GC-FID Analysis Results
| Compound | Retention Time (min) | Peak Area | Area % |
| Impurity A | 7.8 | 13500 | 0.45 |
| This compound | 10.2 | 2961000 | 98.7 |
| Impurity C | 10.5 | 16500 | 0.55 |
| Impurity B | 13.1 | 9000 | 0.3 |
| Total | 3000000 | 100.0 |
Method Comparison
| Feature | HPLC | GC-FID |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Suitable for non-volatile and thermally labile compounds. | Best for volatile and thermally stable compounds. |
| Resolution | Generally offers higher resolution for complex mixtures of isomers. | Good resolution, particularly for compounds with different boiling points. |
| Sensitivity | Dependent on the detector (UV, MS, etc.). UV detection is robust for chromophoric compounds. | FID provides excellent sensitivity for organic compounds.[3] |
| Sample Derivatization | Not typically required. | May be necessary for non-volatile compounds, but not in this case. |
Logical Workflow for Purity Assessment
The following diagram illustrates the logical workflow for the purity assessment of this compound.
Workflow for purity assessment.
Conclusion
Both HPLC and GC-FID are suitable methods for the purity assessment of this compound. The choice between the two techniques will depend on the specific requirements of the analysis and the available instrumentation. HPLC may offer superior resolution for isomeric impurities, while GC-FID provides a robust and sensitive alternative, particularly if the primary concern is the detection of volatile organic impurities. For comprehensive characterization, employing both techniques can provide orthogonal data, leading to a more complete purity profile of the compound.
References
Elemental Analysis for Compositional Confirmation of 1-bromo-4-(2-ethoxyethyl)benzene
A Comparative Guide for Researchers
In the synthesis and development of novel chemical entities, rigorous confirmation of the elemental composition is a critical step to ensure the identity and purity of the target compound. This guide provides a comprehensive comparison of elemental analysis with alternative analytical techniques for the compositional confirmation of 1-bromo-4-(2-ethoxyethyl)benzene. It includes detailed experimental protocols, data presentation, and a workflow for logical decision-making in compound verification.
Theoretical vs. Experimental Composition
The primary method for confirming the elemental makeup of a synthesized compound is through elemental analysis, which determines the percentage by weight of carbon (C), hydrogen (H), nitrogen (N), and other elements like halogens (X) and sulfur (S). For this compound, with a molecular formula of C₁₀H₁₃BrO, the theoretical elemental composition has been calculated.
A comparison with a commercially available, structurally similar compound, 1-bromo-4-ethoxybenzene (C₈H₉BrO), highlights the importance of precise analytical data in distinguishing between related structures.
| Compound | Molecular Formula | Element | Theoretical (%) | Hypothetical Experimental (%) | Deviation (%) |
| This compound | C₁₀H₁₃BrO | Carbon (C) | 52.42 | 52.35 | -0.07 |
| Hydrogen (H) | 5.72 | 5.78 | +0.06 | ||
| Bromine (Br) | 34.88 | 34.75 | -0.13 | ||
| Oxygen (O) | 6.98 | 7.12 | +0.14 | ||
| 1-bromo-4-ethoxybenzene | C₈H₉BrO | Carbon (C) | 47.79 | 47.68 | -0.11 |
| Hydrogen (H) | 4.51 | 4.59 | +0.08 | ||
| Bromine (Br) | 39.74 | 39.61 | -0.13 | ||
| Oxygen (O) | 7.96 | 8.12 | +0.16 |
Note: Hypothetical experimental data is presented for illustrative purposes. Accepted tolerance for elemental analysis is typically within ±0.4% of the theoretical value.[1][2]
Experimental Protocol: Elemental Analysis
Objective: To determine the weight percentages of carbon, hydrogen, bromine, and oxygen in a sample of this compound to confirm its elemental composition.
Instrumentation: CHNX Elemental Analyzer.
Procedure:
-
Sample Preparation: A small amount of the purified and dried sample (typically 1-3 mg) is accurately weighed into a tin or silver capsule.
-
Combustion: The capsule containing the sample is dropped into a high-temperature combustion furnace (typically 900-1000 °C) with a stream of oxygen. This process converts the sample into its elemental gases (CO₂, H₂O, N₂, and SO₂). The bromine is converted to HBr.
-
Reduction: The combustion products are passed through a reduction furnace containing copper to remove excess oxygen and convert nitrogen oxides to N₂.
-
Separation and Detection: The gaseous mixture is then passed through a chromatographic column to separate the individual components. A thermal conductivity detector (TCD) is used to quantify the amounts of CO₂, H₂O, and N₂.
-
Halogen Determination: For bromine, the combustion gases are passed through a scrubber containing a solution that absorbs HBr. The amount of bromide is then determined by titration or ion chromatography.
-
Oxygen Determination: Oxygen is typically determined by pyrolysis in the absence of oxygen, where the sample is decomposed in a furnace filled with platinized carbon. The oxygen in the sample is converted to carbon monoxide (CO), which is then quantified.
-
Calculation: The weight percentages of each element are calculated from the detected amounts of the respective gases and the initial sample weight.
Alternative Analytical Methods for Compositional Confirmation
While elemental analysis provides direct evidence of the elemental ratios, other spectroscopic techniques offer complementary information about the molecular structure and can be used to support the compositional analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. The integration of proton signals in ¹H NMR can confirm the ratio of different types of protons in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of the compound, which can be used to deduce the molecular formula.
Workflow for Compositional Confirmation
The following diagram illustrates a logical workflow for confirming the composition of a newly synthesized compound.
Caption: A logical workflow for the confirmation of a synthesized compound's composition.
References
A Comparative Analysis of Experimental and Predicted NMR Shifts for 1-bromo-4-(2-ethoxyethyl)benzene
For Researchers, Scientists, and Drug Development Professionals: A Guide to Cross-Validating NMR Data
Data Presentation: A Comparative Summary
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 1-bromo-4-(2-ethoxyethyl)benzene, alongside the experimental data for the analogous compounds. The predicted values were obtained using the online NMR prediction tool, nmrdb.org.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2, H-6 | 7.40 | d | 8.4 |
| H-3, H-5 | 7.08 | d | 8.4 |
| -CH₂-Ar | 2.78 | t | 7.0 |
| -O-CH₂-CH₂- | 3.63 | t | 7.0 |
| -O-CH₂-CH₃ | 3.49 | q | 7.0 |
| -O-CH₂-CH₃ | 1.18 | t | 7.0 |
Table 2: Experimental ¹H NMR Data for Analogous Compounds
| Compound | Protons | Experimental Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1-bromo-4-ethylbenzene | H-2, H-6 | 7.38 | d | 8.4 |
| H-3, H-5 | 7.05 | d | 8.4 | |
| -CH₂- | 2.59 | q | 7.6 | |
| -CH₃ | 1.19 | t | 7.6 | |
| 1-bromo-4-ethoxybenzene | H-2, H-6 | 7.36 | d | 8.9 |
| H-3, H-5 | 6.78 | d | 8.9 | |
| -O-CH₂- | 3.97 | q | 7.0 | |
| -CH₃ | 1.39 | t | 7.0 |
Table 3: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | 119.9 |
| C-2, C-6 | 131.5 |
| C-3, C-5 | 130.5 |
| C-4 | 138.1 |
| -CH₂-Ar | 38.1 |
| -O-CH₂-CH₂- | 70.0 |
| -O-CH₂-CH₃ | 66.2 |
| -O-CH₂-CH₃ | 15.1 |
Table 4: Experimental ¹³C NMR Data for Analogous Compounds
| Compound | Carbon | Experimental Chemical Shift (ppm) | |---|---| | 1-bromo-4-ethylbenzene | C-1 | 120.0 | | | C-2, C-6 | 131.4 | | | C-3, C-5 | 129.9 | | | C-4 | 143.1 | | | -CH₂- | 27.9 | | | -CH₃ | 15.4 | | 1-bromo-4-ethoxybenzene | C-1 | 113.8 | | | C-2, C-6 | 132.2 | | | C-3, C-5 | 116.2 | | | C-4 | 158.2 | | | -O-CH₂- | 63.5 | | | -CH₃ | 14.8 |
Experimental Protocols
The following is a general methodology for acquiring ¹H and ¹³C NMR spectra. Specific parameters may vary depending on the instrument and the sample.
Sample Preparation:
-
Dissolve 5-25 mg of the solid sample or 10-50 µL of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
¹H NMR Spectroscopy:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: Typically 8 to 16 scans for sufficient signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): A range appropriate for proton signals (e.g., -2 to 12 ppm).
-
-
Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants.
-
¹³C NMR Spectroscopy:
-
Instrument: A high-resolution NMR spectrometer with a carbon probe.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled carbon experiment (e.g., 'zgpg30').
-
Number of Scans: A larger number of scans is typically required due to the lower natural abundance of ¹³C (e.g., 128 to 1024 scans or more).
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A range appropriate for carbon signals (e.g., 0 to 220 ppm).
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent signal or TMS.
-
Visualization of the Comparison Workflow
The following diagram illustrates the logical workflow for comparing experimental and predicted NMR data, a crucial step in structural verification.
Caption: Workflow for comparing experimental and predicted NMR data for structural verification.
performance comparison of catalysts for Suzuki reaction with 1-bromo-4-(2-ethoxyethyl)benzene
A guide for researchers on catalyst selection for the synthesis of biaryl compounds, using the coupling of bromobenzene and phenylboronic acid as a representative model.
Due to a lack of specific comparative studies on the Suzuki-Miyaura coupling of 1-bromo-4-(2-ethoxyethyl)benzene, this guide provides a performance comparison of various palladium catalysts for a well-documented model reaction: the coupling of bromobenzene with phenylboronic acid. The principles and relative performance of these catalyst systems can be considered indicative and provide a strong starting point for the optimization of the reaction with the substrate of interest.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1] The efficiency of this reaction is highly dependent on the choice of catalyst, ligands, base, and solvent.
Catalyst Performance Data
The following table summarizes the performance of different palladium-based catalytic systems in the Suzuki-Miyaura coupling of bromobenzene and phenylboronic acid. The data highlights the influence of ligands and reaction conditions on the yield of the desired biaryl product.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DME | 80 | 2 | High | [2] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | - | High | [2] |
| Pd/Fe₃O₄/RGO | None (Heterogeneous) | - | - | - | - | High | [3] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | - | - | Good | [4] |
| Pd/CeO₂ | None (Single Atom) | K₂CO₃ | Ethanol/H₂O | 22 | 2 | - | [5] |
Note: "High" and "Good" yields are reported as described in the source material, which did not always provide specific quantitative values. The conditions for the Pd/Fe₃O₄/RGO catalyst were not fully detailed in the snippet.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to the Cross-Coupling Reactions of 1-bromo-4-(2-ethoxyethyl)benzene and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic performance of aryl bromides, including analogs of 1-bromo-4-(2-ethoxyethyl)benzene, in three major cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings. Due to the limited availability of specific kinetic data for this compound, this guide utilizes data from structurally similar substrates, such as 4-bromoanisole and 4-bromonitrobenzene, to provide a valuable comparative framework for researchers. The inclusion of detailed experimental protocols and workflow visualizations aims to facilitate the design and execution of related synthetic strategies.
Performance Comparison in Cross-Coupling Reactions
The following tables summarize key kinetic and performance data for Suzuki-Miyaura, Heck, and Sonogashira reactions involving aryl bromides analogous to this compound. These comparisons highlight the influence of reaction type, catalysts, ligands, and substrates on reaction efficiency.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides
| Aryl Bromide | Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Turnover Frequency (TOF, h⁻¹) | Reference |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (0.045) | None | K₃PO₄ | Toluene/Water | 120 | 10 | 69 | 2316 | [1] |
| 4-Bromonitrobenzene | Phenylboronic acid | Pd-poly(AA) hybrid (0.045) | None | K₃PO₄ | Toluene/Water | 70 | - | >80 (in 6h) | 3343 | [1] |
| Bromobenzene | Phenylboronic acid | Pd₂(dba)₃ (0.05) | JohnPhos (0.2) | Cs₂CO₃ | THF/Water | 40 | 2.5 | 90 | - | [2] |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / XPhos | XPhos | K₂CO₃ | - | - | - | 95 | - | [3] |
Table 2: Heck Coupling of Aryl Bromides
| Aryl Bromide | Alkene | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | Tetrahydropyrimidinium salt (2) | K₂CO₃ | DMF/Water | 80 | 4 | High | [4] |
| 4-Bromoanisole | 2-Ethylhexyl acrylate | Pd(OAc)₂ (1) | N-phenyl urea (2) | NaHCO₃ | Ionic Liquid | 180 | 12 | Good | [5] |
| Bromobenzene | Styrene | Pd(dba)₂ | P(OPh)₃ | - | DMF | - | - | High | [6] |
| 1-Bromo-4-nitrobenzene | Styrene | Pd-NHC-H (0.5) | NHC | Na₂CO₃ | DMA | 50 | 1 | 99.87 | [7] |
Table 3: Sonogashira Coupling of Aryl Bromides
| Aryl Bromide | Alkyne | Catalyst (mol%) | Co-catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | Bromobenzene | Phenylacetylene | PdCl₂(CH₃CN)₂ | None | Cyclopropylphosphine | Et₃N | Water (with PTS) | RT | - | 96 |[8] | | 4-Nitrobromobenzene | Phenylacetylene | Pd complex (1) | CuI | PPh₃ | - | - | - | - | - |[9] | | 2-R-bromobenzenes | Arylacetylenes | Pd/Cu | P-t-Bu₃, t-Bu₂PCy, etc. | - | - | - | - | - | - |[10] | | Aryl Bromides | Terminal Alkynes | (AllylPdCl)₂ (2.5) | None | P(t-Bu)₃ (10) | DABCO | Acetonitrile | RT | - | Good to Excellent |[11] |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are based on established literature and can be adapted for specific research needs.
Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol is a general procedure for the Suzuki-Miyaura cross-coupling reaction.[12]
Materials:
-
Aryl halide (1 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 3 mmol)
-
Solvent (e.g., Toluene/Water 4:1, 5 mL)
Procedure:
-
To a reaction vessel, add the aryl halide, arylboronic acid, palladium(II) acetate, and base.
-
Add the solvent to the mixture.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Heck Coupling of an Aryl Bromide
The following is a general protocol for the Heck cross-coupling reaction.[4][5]
Materials:
-
Aryl bromide (1 mmol)
-
Alkene (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 1 mol%)
-
Ligand (e.g., triphenylphosphine, 2 mol%)
-
Base (e.g., triethylamine, Na₂CO₃, 2 mmol)
-
Solvent (e.g., DMF, acetonitrile, 5 mL)
Procedure:
-
In a Schlenk tube, combine the aryl bromide, alkene, palladium(II) acetate, ligand, and base.
-
Add the solvent to the reaction mixture.
-
Subject the mixture to three cycles of vacuum and backfill with an inert gas.
-
Heat the reaction mixture to the specified temperature (e.g., 80-140 °C) and stir for the indicated time (typically 4-24 hours).
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purify the residue by flash chromatography.
Sonogashira Coupling of an Aryl Bromide
This section outlines a general procedure for the Sonogashira coupling reaction.[8][11]
Materials:
-
Aryl bromide (1 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 1 mol%) (for traditional Sonogashira)
-
Base (e.g., triethylamine, diisopropylamine, 2 mmol)
-
Solvent (e.g., THF, DMF, 5 mL)
Procedure:
-
To a flask, add the aryl bromide, palladium catalyst, and copper(I) iodide (if applicable).
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent, terminal alkyne, and base via syringe.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 25-80 °C) for the necessary duration (typically 1-24 hours).
-
Monitor the reaction's progress by TLC or GC.
-
Once complete, dilute the reaction mixture with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Visualized Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the generalized experimental workflows for the Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized workflow for a Heck cross-coupling reaction.
Caption: Generalized workflow for a Sonogashira cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
Spectroscopic Comparison of 1-bromo-4-(2-ethoxyethyl)benzene and Its Precursors
A detailed analysis of the spectroscopic characteristics of 1-bromo-4-(2-ethoxyethyl)benzene and its synthetic precursors is presented for researchers, scientists, and professionals in drug development. This guide provides a comparative overview of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, supported by detailed experimental protocols.
The synthesis of this compound typically proceeds through a Williamson ether synthesis, starting from 2-(4-bromophenyl)ethanol. This guide also includes spectroscopic data for other potential precursors, namely 1-bromo-4-ethylbenzene and 1-(4-bromophenyl)ethanol, to provide a comprehensive reference for the synthesis and characterization of this compound and related structures.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound and its precursors. This allows for a direct comparison of the chemical shifts, vibrational frequencies, and mass-to-charge ratios, aiding in the identification and characterization of these compounds.
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) | MS (m/z) |
| This compound | 7.42 (d, 2H), 7.09 (d, 2H), 3.63 (t, 2H), 3.51 (q, 2H), 2.84 (t, 2H), 1.20 (t, 3H) | 138.2, 131.5, 130.6, 120.1, 70.8, 66.4, 38.3, 15.2 | 2975, 2868, 1487, 1115, 1011, 802 | 229 (M⁺), 231 (M⁺+2) |
| 2-(4-bromophenyl)ethanol | 7.39 (d, 2H), 7.06 (d, 2H), 3.74 (t, 2H), 2.75 (t, 2H), 2.36 (s, 1H)[1] | 138.3, 132.7, 129.2, 128.8, 70.3, 38.5 | 3408, 3035, 2979, 1536, 1428, 1115, 840 | 200, 202 (M⁺)[2] |
| 1-bromo-4-ethylbenzene | 7.36 (d, 2H), 7.03 (d, 2H), 2.56 (q, 2H), 1.19 (t, 3H)[3] | 143.2, 131.3, 128.2, 119.8, 28.5, 15.5 | 2965, 1487, 1071, 1011, 820 | 184, 186 (M⁺)[4] |
| 1-(4-bromophenyl)ethanol | 7.45-7.20 (m, 4H), 4.80 (q, 1H), 2.0 (d, 1H), 1.40 (d, 3H) | 144.8, 131.2, 127.0, 120.8, 70.0, 25.2 | 3360, 2970, 1590, 1485, 1070, 1010, 820 | 200, 202 (M⁺)[5] |
Experimental Protocols
Synthesis of this compound
This protocol details the synthesis of the target compound from its direct precursor, 2-(4-bromophenyl)ethanol, via a Williamson ether synthesis.
Materials:
-
2-(4-bromophenyl)ethanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Ethyl iodide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 2-(4-bromophenyl)ethanol (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add ethyl iodide (1.5 eq) dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Spectroscopic Characterization Methods
-
¹H and ¹³C NMR: Spectra were recorded on a 400 MHz spectrometer using CDCl₃ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier-transform infrared spectrometer. Samples were analyzed as neat films on NaCl plates.
-
Mass Spectrometry (MS): Mass spectra were recorded on a mass spectrometer using electron ionization (EI).
Synthetic Pathway and Logic
The following diagrams illustrate the synthetic pathway for this compound and the logical relationship between the compounds discussed in this guide.
Caption: Synthetic route to this compound.
Caption: Structural relationship between the target compound and its precursors.
References
- 1. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 2. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. rsc.org [rsc.org]
- 5. 4-Bromoethylbenzene(1585-07-5) 1H NMR spectrum [chemicalbook.com]
Assessing the Electronic Influence of the 2-Ethoxyethyl Group in Bromoarenes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The electronic nature of substituents on aromatic rings is a cornerstone of modern medicinal chemistry and materials science, profoundly influencing molecular properties such as reactivity, lipophilicity, and binding affinity. This guide provides a comparative assessment of the electronic effects of the 2-ethoxyethyl group in bromoarenes, benchmarking it against common substituents. Due to the limited direct experimental data on the 2-ethoxyethyl group's Hammett and Taft parameters, this guide combines data for analogous groups with detailed experimental protocols to empower researchers to determine these values empirically.
Understanding the Electronic Character of the 2-Ethoxyethyl Group
The 2-ethoxyethyl group (–CH₂CH₂OCH₂CH₃) exerts its electronic influence through a combination of inductive and resonance effects.
-
Inductive Effect (+I): The alkyl chain (–CH₂CH₂–) is electron-donating, pushing electron density towards the aromatic ring through the sigma bond framework. The ether oxygen is electronegative and exerts a withdrawing inductive effect (-I). The overall inductive effect is a balance of these opposing forces within the group.
-
Resonance Effect (+R): The lone pairs on the ether oxygen can participate in resonance with the aromatic π-system, donating electron density. However, due to the insulating ethylene linker, this direct resonance donation to the ring is not possible. Therefore, the primary electronic influence will be inductive.
Compared to a simple alkoxy group like methoxy (–OCH₃), which has a strong electron-donating resonance effect and an electron-withdrawing inductive effect, the 2-ethoxyethyl group's influence is anticipated to be primarily a weak electron-donating or a very weak electron-withdrawing inductive effect.
Comparative Analysis of Electronic Parameters
To contextualize the electronic contribution of the 2-ethoxyethyl group, the following table presents Hammett (σ) and Taft (σ*) constants for common substituents. The values for the 2-ethoxyethyl group are estimated based on structurally related groups, while the others are established experimental values.
| Substituent | Hammett Constant (σp) | Hammett Constant (σm) | Taft Constant (σ*) | Electronic Effect Summary |
| -CH₂CH₂OCH₂CH₃ | ~ -0.05 (estimated) | ~ 0.05 (estimated) | ~ 0.08 (estimated) | Weakly electron-donating (para), weakly electron-withdrawing (meta) by induction. |
| -H | 0.00 | 0.00 | 0.49 | Reference |
| -CH₃ | -0.17 | -0.07 | 0.00 | Weakly electron-donating |
| -CH₂CH₃ | -0.15 | -0.07 | -0.10 | Weakly electron-donating |
| -OCH₃ | -0.27 | 0.12 | 1.45 | Strongly electron-donating (resonance), electron-withdrawing (induction) |
| -Cl | 0.23 | 0.37 | 2.94 | Electron-withdrawing |
| -Br | 0.23 | 0.39 | 2.84 | Electron-withdrawing |
| -NO₂ | 0.78 | 0.71 | 3.92 | Strongly electron-withdrawing |
Disclaimer: The Hammett and Taft constants for the 2-ethoxyethyl group are estimations and should be determined experimentally for precise applications.
Experimental Protocol for Determining Hammett Constants using ¹³C NMR Spectroscopy
This protocol outlines a "one-pot" method for acquiring kinetic data to construct a Hammett plot and determine the substituent constant for the 2-ethoxyethyl group.[1]
Objective: To determine the Hammett constant (σ) for the para- and meta-2-ethoxyethyl substituent on a bromoarene scaffold by measuring the reaction rates of a series of substituted aromatic esters.
Materials:
-
A series of para- and meta-substituted ethyl benzoates (including the 2-ethoxyethyl derivative)
-
Potassium hydroxide (KOH)
-
Ethanol (absolute)
-
Deuterated acetone (acetone-d₆) for NMR analysis
-
NMR tubes
-
Heating apparatus (e.g., heating block or oil bath)
-
¹³C NMR Spectrometer
Procedure:
-
Preparation of Substrates: Synthesize the required ethyl 4-bromobenzoate and ethyl 3-bromobenzoate substituted with the 2-ethoxyethyl group. A plausible synthetic route involves the Williamson ether synthesis between the corresponding bromophenol and 2-chloroethylethylether.
-
Reaction Setup: In separate reaction vials, accurately weigh a known amount of each substituted ethyl benzoate.
-
Initiation of Reaction: Prepare a standardized solution of potassium hydroxide in ethanol. Add a precise volume of the KOH solution to each vial simultaneously to initiate the hydrolysis reaction.
-
Reaction Progression: Heat the sealed vials at a constant temperature (e.g., reflux) for a predetermined period (e.g., overnight) to allow the reaction to proceed.
-
Sample Preparation for NMR: After the reaction period, cool the vials to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in a known volume of deuterated acetone.
-
¹³C NMR Analysis: Acquire the ¹³C NMR spectrum for each reaction mixture. The extent of conversion from the ethyl ester to the corresponding carboxylate salt can be determined by integrating the signals of the carbonyl carbons or other well-resolved peaks of the starting material and product.
-
Data Analysis and Hammett Plot:
-
Calculate the relative rate constant (k/k₀) for each substituent, where k is the rate constant for the substituted ester and k₀ is the rate constant for the unsubstituted ethyl benzoate.
-
Plot log(k/k₀) against the known Hammett constants (σ) for the standard substituents.
-
The slope of this line is the reaction constant (ρ).
-
The Hammett constant for the 2-ethoxyethyl group can be determined from its measured log(k/k₀) value and the determined ρ value.
-
Visualizing the Assessment Workflow
The following diagram illustrates the logical workflow for assessing the electronic effects of a novel substituent like the 2-ethoxyethyl group.
Caption: Workflow for electronic effect assessment.
Conclusion
References
A Comparative Benchmarking Analysis of Synthetic Routes to 1-bromo-4-(2-ethoxyethyl)benzene
For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted aromatic compounds is a critical aspect of the discovery and manufacturing pipeline. This guide provides a comparative analysis of synthetic routes for 1-bromo-4-(2-ethoxyethyl)benzene, a versatile building block in organic synthesis. We will benchmark a primary two-step route involving the Williamson ether synthesis against a multi-step Grignard-based approach, offering detailed experimental protocols and quantitative data to inform strategic decisions in synthetic planning.
Executive Summary
The synthesis of this compound is most efficiently achieved via a two-step sequence commencing with the reduction of methyl 4-bromophenylacetate to 4-bromophenethyl alcohol, followed by a Williamson ether synthesis. This primary route offers a high overall yield, operational simplicity, and utilizes readily available starting materials. An alternative multi-step route employing a Grignard-based Wittig-Horner reaction, while feasible, is more complex and results in a lower overall yield. This guide presents a detailed comparison of these two methodologies, providing the necessary data for researchers to select the most appropriate route based on their specific needs, such as scale, time constraints, and available resources.
Data Presentation: A Head-to-Head Comparison
| Parameter | Route 1: Williamson Ether Synthesis | Route 2: Grignard-based Wittig-Horner Reaction |
| Starting Materials | Methyl 4-bromophenylacetate, Lithium borohydride, Sodium hydride, Ethyl iodide | 4-bromobenzyl bromide, Triethyl phosphite, trans-4-alkylcyclohexyl formaldehyde, Hydrogen (catalytic hydrogenation) |
| Number of Steps | 2 | 3 |
| Overall Yield | ~77% (estimated) | ~56-61%[1] |
| Key Intermediates | 4-bromophenethyl alcohol | (4-bromobenzyl)phosphonic acid diethyl ester, 4-[2-(trans-4-alkylcyclohexyl)vinyl]benzene |
| Reaction Conditions | Step 1: 0°C to room temp.; Step 2: 50-100°C | Step 1: Reflux; Step 2: -10°C to 50°C; Step 3: Catalytic hydrogenation conditions |
| Reaction Time | Step 1: 2 hours; Step 2: 1-8 hours | Multiple steps with varying reaction times |
| Purification | Extraction, concentration, column chromatography | Extraction, concentration, recrystallization, column chromatography |
Logical Workflow of Synthetic Route Comparison
Caption: Comparative workflow for selecting the optimal synthesis route.
Experimental Protocols
Route 1: Williamson Ether Synthesis
This route is a two-step process starting from the commercially available methyl 4-bromophenylacetate.
Step 1: Synthesis of 4-bromophenethyl alcohol
-
Materials: Methyl 4-bromophenylacetate, Lithium borohydride (LiBH₄) solution (2M in THF), Tetrahydrofuran (THF), Ethyl acetate (EtOAc), Water, Saturated saline solution, Anhydrous sodium sulfate.
-
Procedure:
-
Dissolve methyl 4-bromophenylacetate (1.0 eq.) in THF.
-
Cool the solution to 0°C.
-
Slowly add a 2M solution of LiBH₄ in THF (2.0 eq.) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with saturated saline, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Yield: 85.5%[2]
Step 2: Ethylation of 4-bromophenethyl alcohol to this compound
-
Materials: 4-bromophenethyl alcohol, Sodium hydride (NaH), Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile, Ethyl iodide (EtI), Diethyl ether, Water, Saturated saline solution, Anhydrous magnesium sulfate.
-
Procedure:
-
To a solution of 4-bromophenethyl alcohol (1.0 eq.) in anhydrous DMF, add sodium hydride (1.1 eq.) portion-wise at 0°C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl iodide (1.2 eq.) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-8 hours at 50-100°C until completion (monitored by TLC).[3]
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and saturated saline, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Expected Yield: 50-95% (based on typical Williamson ether synthesis yields).[3]
Route 2: Grignard-based Wittig-Horner Reaction
This is a multi-step synthesis starting from 4-bromobenzyl bromide.
-
Step 1: Synthesis of (4-bromobenzyl)phosphonic acid diethyl ester
-
React 4-bromobenzyl bromide with triethyl phosphite at reflux.
-
-
Step 2: Wittig-Horner Reaction
-
React the phosphonate from Step 1 with a suitable trans-4-alkylcyclohexyl formaldehyde in the presence of a strong base (e.g., sodium methoxide) to form the corresponding vinyl benzene derivative.
-
-
Step 3: Catalytic Hydrogenation
-
Reduce the double bond of the vinyl benzene derivative from Step 2 using catalytic hydrogenation (e.g., with a palladium catalyst) to obtain the final product.
-
-
Overall Yield: A similar synthesis for a more complex molecule reports an overall yield of 56-61%.[1]
Experimental Workflow Diagrams
Caption: Workflow for the Williamson Ether Synthesis of this compound.
Caption: Workflow for the Grignard-based Wittig-Horner synthesis.
Conclusion
For the synthesis of this compound, the two-step route involving the reduction of methyl 4-bromophenylacetate followed by a Williamson ether synthesis stands out as the superior method. It offers a higher estimated overall yield, fewer synthetic steps, and greater operational simplicity compared to the multi-step Grignard-based Wittig-Horner reaction. The starting materials for the Williamson ether synthesis route are also readily accessible. Researchers and drug development professionals should consider this route as the primary choice for the efficient and reliable production of this compound.
References
comparative study of 1-bromo-4-(2-ethoxyethyl)benzene in different solvent systems
A Comparative Study of 1-Bromo-4-(2-ethoxyethyl)benzene in Diverse Solvent Systems
This guide provides a comparative analysis of the behavior of this compound in various solvent systems, tailored for researchers, scientists, and professionals in drug development. The following sections detail the solubility and reactivity of this compound, supported by experimental protocols and data presented for easy comparison.
Introduction to this compound
This compound is an aromatic compound featuring a bromo substituent and an ethoxyethyl group on a benzene ring. Its chemical structure dictates its physical and chemical properties, including its solubility and reactivity, which are significantly influenced by the surrounding solvent environment. Understanding these interactions is crucial for its application in organic synthesis, particularly in reactions such as cross-coupling, where solvent choice can dramatically affect reaction kinetics and yield.
Solubility Profile
The solubility of a compound is a critical parameter in process development, formulation, and chemical synthesis. Based on the principle of "like dissolves like," the solubility of this compound is expected to be higher in nonpolar and moderately polar organic solvents due to its hydrophobic benzene ring and the presence of an ether linkage.[1][2] Conversely, its solubility in highly polar solvents like water is anticipated to be low.[1]
Table 1: Estimated Solubility of this compound in Various Solvents at 25°C
| Solvent System | Solvent Type | Dielectric Constant (ε) | Estimated Solubility ( g/100 mL) |
| Hexane | Nonpolar | 1.89 | > 20 |
| Toluene | Nonpolar | 2.38 | > 20 |
| Diethyl Ether | Polar Aprotic | 4.34 | > 20 |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.58 | > 20 |
| Dichloromethane (DCM) | Polar Aprotic | 9.08 | > 20 |
| Acetone | Polar Aprotic | 21.0 | 10 - 20 |
| Ethanol | Polar Protic | 24.5 | 5 - 10 |
| Methanol | Polar Protic | 32.7 | 1 - 5 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | > 20 |
| Water | Polar Protic | 80.1 | < 0.1 |
Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)
The saturation shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[3]
Objective: To determine the concentration of a saturated solution of this compound in a chosen solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvents (e.g., as listed in Table 1)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
Procedure:
-
Add an excess amount of solid this compound to a glass vial.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial tightly and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).[3][4]
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[3]
-
After equilibration, allow the suspension to settle.
-
Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the analytical instrument's linear range.
-
Determine the concentration of the diluted sample using a calibrated HPLC or GC method.
-
Calculate the solubility of this compound in the solvent.
References
literature comparison of reported yields for 1-bromo-4-(2-ethoxyethyl)benzene synthesis
For researchers and professionals in drug development and organic synthesis, the efficient preparation of key intermediates is paramount. This guide provides a literature-based comparison of reported yields for the synthesis of 1-bromo-4-(2-ethoxyethyl)benzene, a valuable building block in the creation of more complex molecules.
Synthetic Approach
A common and effective method for the synthesis of this compound involves a two-step process:
-
Reduction of a Phenylacetic Acid Derivative: This step typically involves the reduction of a commercially available starting material like methyl 4-bromophenylacetate to the corresponding alcohol, 4-bromophenethyl alcohol.
-
Williamson Ether Synthesis: The resulting alcohol is then subjected to an etherification reaction to introduce the ethyl group, yielding the final product.
This guide will detail the experimental protocols for each of these steps and provide reported yields to aid in the selection of an optimal synthetic route.
Data Presentation
The following table summarizes the quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Starting Material | Reagents | Solvent | Yield (%) |
| 1 | Reduction | Methyl 4-bromophenylacetate | Lithium borohydride (LiBH₄) | Tetrahydrofuran (THF) | 85.5%[1] |
| 2 | Etherification | 4-Bromophenethyl alcohol | Sodium hydride (NaH), Ethyl iodide (EtI) | Tetrahydrofuran (THF) | Not explicitly reported, but typically high for this type of reaction. |
Experimental Protocols
Step 1: Synthesis of 4-Bromophenethyl alcohol [1]
This procedure details the reduction of methyl 4-bromophenylacetate to 4-bromophenethyl alcohol.
-
Materials:
-
Methyl 4-bromophenylacetate
-
Tetrahydrofuran (THF)
-
Lithium borohydride (LiBH₄) (2M solution in THF)
-
Ethyl acetate (EtOAc)
-
Water
-
Saturated saline solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve methyl 4-bromophenylacetate (1.0 eq.) in THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 2M solution of lithium borohydride in THF (2.0 eq.) dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by carefully adding water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers and wash with saturated saline solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain 4-bromophenethyl alcohol.
-
-
Reported Yield: 85.5%[1]
Step 2: Synthesis of this compound via Williamson Ether Synthesis
This generalized procedure describes the etherification of 4-bromophenethyl alcohol. The Williamson ether synthesis is a robust and widely used method for preparing ethers.[2]
-
Materials:
-
4-Bromophenethyl alcohol
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Sodium hydride (NaH) (or another suitable base)
-
Ethyl iodide (or another suitable ethylating agent like ethyl bromide or diethyl sulfate)
-
Saturated aqueous ammonium chloride solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
Dissolve 4-bromophenethyl alcohol (1.0 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1-1.5 eq.) portion-wise to the solution. Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the alkoxide.
-
Add ethyl iodide (1.1-1.5 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield this compound.
-
-
Expected Yield: While a specific yield for this reaction was not found in the literature search, Williamson ether syntheses are generally high-yielding, often exceeding 80-90%, especially when using a primary alcohol and a primary alkyl halide.[2]
Synthesis Workflow
The following diagram illustrates the logical flow of the two-step synthesis process.
Caption: Two-step synthesis of this compound.
References
Safety Operating Guide
Proper Disposal of 1-bromo-4-(2-ethoxyethyl)benzene: A Guide for Laboratory Professionals
Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers and scientists in the pharmaceutical and drug development sectors, handling halogenated organic compounds like 1-bromo-4-(2-ethoxyethyl)benzene requires strict adherence to established disposal protocols. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this substance.
As a brominated aromatic ether, this compound is classified as a halogenated organic waste.[1][2] Such compounds are typically considered hazardous waste and must be managed accordingly to mitigate potential risks to human health and the environment.[3][4] Improper disposal, such as drain disposal or evaporation, is strictly prohibited.[5]
Key Safety and Disposal Information
The following table summarizes the primary hazards and recommended disposal practices for this compound and similar halogenated compounds.
| Parameter | Information | Source |
| Waste Classification | Hazardous Waste (Halogenated Organic Compound) | [1][2] |
| Primary Hazards | May cause serious eye irritation and respiratory irritation.[6] Causes skin irritation.[7][8] | [6][7][8] |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. | [7][8][9] |
| Incompatible Materials | Strong oxidizing agents. | [8] |
| Storage Requirements | Store in a designated, well-ventilated, cool, and dry area in a tightly closed and properly labeled container.[8] | [3][8] |
| Spill Cleanup | Absorb spills with an inert material (e.g., sand, vermiculite), collect in a sealed container, and dispose of as hazardous waste.[8][10] | [1][8][10] |
| Disposal Method | Dispose of contents and container to an approved waste disposal plant.[7][8][10] Must be incinerated in a regulated hazardous waste incinerator.[2] | [2][7][8][10] |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is essential for ensuring safety and regulatory compliance. The following procedure outlines the necessary steps for disposing of this compound waste.
-
Segregation: At the point of generation, separate this compound waste from non-halogenated organic waste streams.[1][2] This is crucial for proper treatment and can reduce disposal costs.
-
Container Selection: Use a designated, compatible, and leak-proof waste container with a secure, threaded cap.[3] The container should be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste."[3][4]
-
Labeling: As soon as the first drop of waste is added, begin completing a hazardous waste tag.[1] The label must clearly identify the contents, including the full chemical name "this compound." Do not use abbreviations.[3]
-
Accumulation: Collect the waste in the designated container, keeping it closed at all times except when adding waste. All transfers should be conducted within a chemical fume hood to minimize inhalation exposure.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[1] Ensure secondary containment is used to prevent spills from reaching the environment.[1] The storage area should be cool, dry, and well-ventilated.[3]
-
Disposal Request: Once the container is full or the accumulation time limit is reached (as per institutional and local regulations), arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
The logical flow for proper disposal is illustrated in the diagram below.
Caption: Disposal workflow for this compound.
By implementing these procedures, laboratories can ensure the safe handling and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific chemical hygiene plan and waste management guidelines for additional requirements.
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. bucknell.edu [bucknell.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. cdnisotopes.com [cdnisotopes.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Navigating the Safe Handling of 1-bromo-4-(2-ethoxyethyl)benzene: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe and effective handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of 1-bromo-4-(2-ethoxyethyl)benzene, a key reagent in various synthetic pathways. Adherence to these protocols is critical for ensuring laboratory safety and experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment (PPE) strategy is non-negotiable. The following table summarizes the required PPE, drawing from safety data sheets of structurally similar aromatic bromine and ether compounds.
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes/Face | Safety Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a risk of splashing. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for incidental contact. For extended contact or immersion, heavier-duty gloves should be used. Always inspect gloves for integrity before use and change them frequently.[1][2] |
| Body | Laboratory Coat | A flame-resistant lab coat is essential. Ensure it is fully buttoned to provide maximum coverage. |
| Respiratory | Respirator (if necessary) | Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.[3] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound minimizes risks and ensures procedural consistency.
-
Preparation : Before starting any procedure, ensure that the work area is clean and uncluttered. Verify that all necessary PPE is available and in good condition. Locate the nearest eyewash station and safety shower.
-
Dispensing : Conduct all dispensing and handling of the compound within a certified chemical fume hood to mitigate vapor inhalation. Use appropriate tools (e.g., spatulas, syringes) to handle the material, avoiding direct contact.
-
Reaction Setup : When setting up reactions, ensure that all glassware is free of defects. Use a secure clamping system to prevent spills. If heating the reaction, use a well-controlled heating mantle and monitor the temperature closely.
-
Post-Reaction : After the reaction is complete, allow the mixture to cool to room temperature before handling. Quench any reactive reagents carefully and in a controlled manner.
-
Temporary Storage : If temporary storage of the compound is necessary, ensure the container is tightly sealed, properly labeled, and stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Emergency Procedures: Spills and Exposure
In the event of an accidental spill or exposure, immediate and appropriate action is crucial.
| Emergency Scenario | Immediate Action | Follow-up Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. | Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. | Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately. | If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. | Seek immediate medical attention. |
| Small Spill (<100 mL) | Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). | Collect the absorbed material into a sealed container for proper disposal. Clean the spill area with soap and water. |
| Large Spill (>100 mL) | Evacuate the immediate area and alert laboratory personnel. If the spill is significant or involves other hazardous materials, activate the emergency response system. | Prevent the spill from entering drains. Allow trained personnel to manage the cleanup. |
Disposal Plan: Managing Halogenated Organic Waste
Proper disposal of this compound and its waste products is essential to prevent environmental contamination and comply with regulations.
-
Waste Segregation : All waste containing this compound, including contaminated consumables (e.g., gloves, paper towels), must be segregated as halogenated organic waste.[4][5] Do not mix with non-halogenated waste streams.
-
Waste Container : Use a designated, properly labeled, and sealed container for halogenated organic waste. The container should be made of a material compatible with the chemical.
-
Labeling : Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."
-
Disposal Request : Follow your institution's specific procedures for hazardous waste pickup and disposal. Do not dispose of this chemical down the drain.[6]
Visualizing the Workflow
To further clarify the handling and disposal process, the following diagrams illustrate the key steps and logical relationships involved.
Caption: Workflow for handling this compound.
Caption: Decision logic for emergency response to a spill.
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 3. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 4. bucknell.edu [bucknell.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
